L-Methionine p-nitroanilide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Amino Acids, Sulfur - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-4-methylsulfanyl-N-(4-nitrophenyl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3S/c1-18-7-6-10(12)11(15)13-8-2-4-9(5-3-8)14(16)17/h2-5,10H,6-7,12H2,1H3,(H,13,15)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLBWRAWSHVJPTL-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40975824 | |
| Record name | N-(4-Nitrophenyl)methioninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40975824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6042-04-2 | |
| Record name | Methionine 4-nitroanilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006042042 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(4-Nitrophenyl)methioninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40975824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Purification of L-Methionine p-Nitroanilide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis and purification of L-Methionine p-nitroanilide, a crucial chromogenic substrate for assaying various aminopeptidases. This document details the multi-step synthesis, including the protection of the amino group of L-methionine, coupling with p-nitroaniline, and subsequent deprotection to yield the final product. Purification protocols and relevant quantitative data are also presented to assist researchers in obtaining a high-purity compound for their applications in drug discovery and biochemical research.
Introduction
This compound is a widely utilized substrate in biochemical assays to determine the activity of enzymes such as methionine aminopeptidases (MetAPs).[1] Upon enzymatic cleavage of the amide bond, the release of p-nitroaniline, a yellow chromophore, can be monitored spectrophotometrically.[1] The synthesis of this compound involves a strategic three-step process: protection of the amino group of L-methionine, coupling with p-nitroaniline, and removal of the protecting group. Careful control of reaction conditions and rigorous purification are essential to obtain a product of sufficient purity for sensitive enzymatic assays.
Synthesis Workflow
The synthesis of this compound is typically achieved through a three-step process, as illustrated in the workflow diagram below. The process begins with the protection of the amino group of L-methionine, followed by the coupling of the protected amino acid with p-nitroaniline, and concludes with the deprotection of the amino group to yield the final product.
References
L-Methionine p-nitroanilide: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the chemical properties, structure, and applications of L-Methionine p-nitroanilide, a critical chromogenic substrate for researchers, scientists, and drug development professionals. This document outlines its core characteristics, experimental protocols for its use, and key workflows in which it is employed.
Core Chemical Properties and Structure
This compound (L-Met-pNA) is a derivative of the essential amino acid L-methionine.[1] It is widely utilized in biochemical assays to measure the activity of aminopeptidases, particularly methionine aminopeptidases (MetAPs).[2] The compound consists of an L-methionine residue linked to a p-nitroaniline group via an amide bond. This bond is susceptible to enzymatic cleavage by specific peptidases.
The structure of this compound is characterized by the presence of a chiral center at the alpha-carbon of the methionine residue, the thioether functional group of methionine, and the nitro-substituted aromatic ring of p-nitroaniline.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₅N₃O₃S | [1] |
| Molecular Weight | 269.32 g/mol | [1] |
| CAS Number | 6042-04-2 | [1] |
| Appearance | Light yellow to yellow solid/powder | [1] |
| Purity | ≥98% (by TLC) | |
| Storage Temperature | -20°C, protect from light | [1] |
| Solubility | Soluble in 1 M HCl. Insoluble in DMSO. Information on solubility in water is not readily available in quantitative terms. | [3][4] |
| Melting Point | Data not consistently available. |
Spectroscopic and Physicochemical Data
The chromogenic nature of this compound is central to its application in enzyme assays. Upon enzymatic hydrolysis, the colorless substrate releases p-nitroaniline, a yellow-colored product with a maximum absorbance around 405 nm. This allows for the continuous spectrophotometric monitoring of enzyme activity.
While specific, dedicated UV-Vis and NMR spectra for this compound are not widely published, data for its constituent parts, L-methionine and p-nitroaniline, are available and provide a basis for understanding its spectral properties. The UV-Vis spectrum of L-methionine shows a shoulder at approximately 208 nm, while p-nitroaniline exhibits a distinct absorbance maximum around 380 nm in various solvents. The NMR spectra of L-methionine have been well-characterized, providing expected chemical shifts for the protons and carbons of the amino acid moiety.
Table 2: Spectroscopic Data References for Constituent Moieties
| Spectroscopic Data | Constituent Moiety | Key Characteristics and References |
| UV-Vis | L-Methionine | Shoulder at ~208 nm in 0.01 N HCl.[5] |
| UV-Vis | p-Nitroaniline | Absorbance maximum around 380 nm.[6] |
| ¹H and ¹³C NMR | L-Methionine | Detailed spectral data available in public databases such as the Biological Magnetic Resonance Bank (BMRB).[7][8][9][10] |
| ¹H and ¹³C NMR | p-Nitroaniline | ¹H NMR (in DMSO-d6): δ 7.98 (d, 2H), 6.64 (d, 2H). ¹³C NMR (in DMSO-d6): δ 156.67, 136.63, 127.37, 113.35.[11] |
Enzymatic Hydrolysis and Mechanism
This compound serves as a substrate for methionine aminopeptidases (MetAPs), a class of metalloproteases that catalyze the removal of N-terminal methionine residues from nascent proteins.[12][13] The enzymatic reaction involves the hydrolysis of the amide bond between the methionine residue and the p-nitroaniline moiety.
The catalytic mechanism of MetAPs typically involves a divalent metal cofactor, such as Co(II), Mn(II), or Zn(II), which activates a water molecule.[12] This activated water molecule then acts as a nucleophile, attacking the carbonyl carbon of the amide bond. An oxyanion intermediate is formed and stabilized by the metal cofactor and active site residues. Subsequent collapse of this intermediate leads to the cleavage of the amide bond and the release of L-methionine and p-nitroaniline.[12]
Caption: Enzymatic hydrolysis of this compound by Methionine Aminopeptidase.
Experimental Protocols
Direct Spectrophotometric Assay for Methionine Aminopeptidase Activity
This protocol provides a method for the direct and continuous measurement of MetAP activity using this compound.
Materials:
-
This compound (substrate)
-
Methionine aminopeptidase (enzyme)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing a suitable metal cofactor like CoCl₂)
-
Microplate reader or spectrophotometer capable of reading absorbance at 405 nm
-
96-well microplates or cuvettes
Procedure:
-
Prepare a stock solution of this compound. Due to its limited solubility in aqueous solutions, a stock solution is typically prepared in an organic solvent like DMSO and then diluted in the assay buffer to the final desired concentration.
-
Prepare the reaction mixture. In each well of a microplate or a cuvette, add the assay buffer and the this compound solution to the final desired concentration.
-
Equilibrate the reaction mixture. Incubate the plate or cuvette at the desired assay temperature (e.g., 37°C) for 5-10 minutes.
-
Initiate the reaction. Add the methionine aminopeptidase solution to the reaction mixture to start the enzymatic reaction.
-
Monitor the reaction. Immediately begin monitoring the increase in absorbance at 405 nm over time using a microplate reader or spectrophotometer. The rate of the reaction is proportional to the enzyme activity.
-
Calculate the enzyme activity. The rate of p-nitroaniline formation can be calculated using the Beer-Lambert law (A = εbc), where A is the change in absorbance per unit time, ε is the molar extinction coefficient of p-nitroaniline at 405 nm (typically ~10,600 M⁻¹cm⁻¹), b is the path length of the cuvette or well, and c is the change in concentration of p-nitroaniline.
Applications in Research and Drug Development
This compound is a valuable tool for:
-
Enzyme Kinetics Studies: Determining kinetic parameters such as Kₘ and kcat for methionine aminopeptidases.
-
High-Throughput Screening (HTS) for Inhibitors: Identifying potential drug candidates that inhibit MetAP activity. MetAPs are attractive targets for the development of novel antibiotics and anti-cancer agents.[14][15]
-
Biochemical Characterization of Aminopeptidases: Studying the substrate specificity and metal ion dependence of various aminopeptidases.
Workflow for High-Throughput Screening of MetAP Inhibitors
The following diagram illustrates a typical workflow for a high-throughput screening campaign to identify inhibitors of methionine aminopeptidase using this compound.
Caption: High-throughput screening workflow for MetAP inhibitors using L-Met-pNA.
Safety and Handling
This compound should be handled in accordance with good laboratory practices.[16] It is recommended to wear appropriate personal protective equipment, including gloves and safety glasses. Store the compound at -20°C and protect it from light to ensure its stability.[1] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[1][16]
This technical guide serves as a comprehensive resource for professionals working with this compound. By consolidating key data and protocols, it aims to facilitate further research and development in enzymology and drug discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]
- 3. selleckchem.com [selleckchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. L-Methionine | C5H11NO2S | CID 6137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. bmse000044 L-Methionine at BMRB [bmrb.io]
- 9. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000696) [hmdb.ca]
- 10. L-Methionine(63-68-3) 13C NMR spectrum [chemicalbook.com]
- 11. rsc.org [rsc.org]
- 12. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 13. Structure and function of the methionine aminopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A high-throughput absorbance-based assay for methionine produced by methionine aminopeptidase using S-adenosyl-L-methionine synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. fishersci.co.uk [fishersci.co.uk]
The Core Mechanism of L-Methionine p-Nitroanilide Enzymatic Cleavage: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Methionine p-nitroanilide (Met-pNA) is a chromogenic substrate widely employed in biochemical assays to detect and quantify the activity of various aminopeptidases. These enzymes, which catalyze the removal of N-terminal amino acids from proteins and peptides, are crucial in numerous physiological processes and are significant targets in drug discovery. The enzymatic cleavage of the amide bond in Met-pNA results in the release of p-nitroaniline, a yellow-colored compound that can be easily quantified spectrophotometrically. This guide provides an in-depth exploration of the core mechanism of this enzymatic reaction, supported by quantitative data and detailed experimental protocols.
Primary Enzymes in this compound Cleavage
The cleavage of this compound is primarily catalyzed by metalloenzymes, with Methionine Aminopeptidases (MetAPs) and Leucine (B10760876) Aminopeptidases (LAPs) being the most prominent. These enzymes exhibit a dependence on divalent metal ions for their catalytic activity.
Methionine Aminopeptidases (MetAPs) are highly specific for the N-terminal methionine residue.[1] In biological systems, they are responsible for the post-translational modification of nascent proteins by cleaving the initiator methionine.[2][3]
Leucine Aminopeptidases (LAPs) , while having a preference for leucine, often display broad substrate specificity and can efficiently hydrolyze other N-terminal amino acid derivatives, including this compound.[1]
The Catalytic Mechanism: A Closer Look
The enzymatic hydrolysis of this compound by metallo-aminopeptidases follows a general mechanism involving a metal-activated water molecule.[4][5] The active site of these enzymes typically contains one or two divalent metal ions, most commonly Zn2+, Co2+, or Mn2+, which are essential for catalysis.[4][6]
The proposed catalytic mechanism can be summarized in the following key steps:
-
Substrate Binding: The L-Methionine residue of the substrate docks into the S1 specificity pocket of the enzyme's active site. The free amino group of the methionine coordinates with one of the metal ions.
-
Activation of Nucleophile: A water molecule in the active site is coordinated to one or both metal ions. This interaction polarizes the water molecule, increasing its nucleophilicity and effectively converting it into a hydroxide (B78521) ion.[4]
-
Nucleophilic Attack: The activated hydroxyl group performs a nucleophilic attack on the carbonyl carbon of the amide bond linking methionine to the p-nitroanilide group. This leads to the formation of a tetrahedral oxyanion intermediate.[4]
-
Stabilization of Intermediate: The negatively charged oxygen of the tetrahedral intermediate is stabilized by coordination to one of the metal ions and hydrogen bonding with active site residues.[4]
-
Peptide Bond Cleavage: The tetrahedral intermediate collapses, leading to the cleavage of the amide bond. The p-nitroanilide moiety is released.
-
Protonation and Product Release: The nitrogen of the leaving p-nitroaniline group is protonated by a general acid residue in the active site. The products, L-methionine and p-nitroaniline, are then released from the active site, regenerating the enzyme for the next catalytic cycle.
Quantitative Data on Enzymatic Cleavage
The efficiency of enzymatic cleavage is described by the Michaelis-Menten kinetic parameters, Km and Vmax, or the catalytic efficiency (kcat/Km). Below is a summary of available kinetic data for related substrates and enzymes. It is important to note that specific values for this compound are not always available in the literature, and data for analogous substrates like L-Leucine p-nitroanilide are often used to infer activity.
| Enzyme | Substrate | Km (mM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Conditions | Reference |
| Recombinant Leucine Aminopeptidase (B13392206) (Vibrio proteolyticus) | L-Leucine-p-nitroanilide | - | - | - | 3.87 x 10³ | pH 8.0, 37°C | --INVALID-LINK--[7] |
| Aminopeptidase (Aeromonas proteolytica) with Zn2+/Zn2+ | L-Leucine-p-nitroanilide | 0.06 | 1800 | - | - | - | --INVALID-LINK--[8] |
| Aminopeptidase (Aeromonas proteolytica) with Zn2+/Zn2+ | L-Alanine-p-nitroanilide | 1.0 | 10 | - | - | - | --INVALID-LINK--[8] |
Note: Data for this compound specifically is limited in publicly available literature. The provided data for analogous substrates illustrates the range of kinetic parameters observed.
Experimental Protocols
The following is a generalized protocol for a continuous spectrophotometric assay to measure the enzymatic cleavage of this compound.
Reagents and Buffers
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0 (or other suitable buffer depending on the enzyme's optimal pH).[9]
-
Enzyme Solution: A purified solution of the aminopeptidase of interest, diluted in assay buffer to a working concentration.
-
Substrate Stock Solution: this compound dissolved in a minimal amount of a suitable organic solvent (e.g., DMSO or methanol) and then diluted with assay buffer to the desired stock concentration (e.g., 10 mM).
-
Metal Ion Solution (if required): A stock solution of a divalent metal salt (e.g., ZnCl₂, CoCl₂, MnCl₂) if the enzyme is in its apo form.
Assay Procedure
-
Reaction Setup: In a 96-well microplate or a cuvette, combine the assay buffer and the enzyme solution. If required, add the metal ion solution and pre-incubate to allow for metal binding to the enzyme.
-
Initiation of Reaction: Add the this compound substrate solution to the reaction mixture to initiate the enzymatic reaction. The final substrate concentration should be varied if determining kinetic parameters.
-
Spectrophotometric Measurement: Immediately begin monitoring the increase in absorbance at 405-410 nm, which corresponds to the release of p-nitroaniline.[9] Measurements should be taken at regular intervals for a set period.
-
Data Analysis: The rate of the reaction is determined from the linear portion of the absorbance versus time plot. The concentration of p-nitroaniline produced can be calculated using its molar extinction coefficient (ε ≈ 10,600 M⁻¹cm⁻¹ at 405 nm).
Conclusion
The enzymatic cleavage of this compound is a robust and reliable method for assaying aminopeptidase activity. Understanding the core catalytic mechanism, which is dependent on metalloenzyme action, is crucial for the interpretation of experimental data and for the design of novel inhibitors in drug development. The protocols and data presented in this guide provide a solid foundation for researchers and scientists working with this important class of enzymes and their substrates. Further research to delineate the specific kinetic parameters for a wider range of aminopeptidases with this compound will continue to enhance our understanding of their function and potential as therapeutic targets.
References
- 1. Aminopeptidases: structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural insights into N-terminal methionine cleavage by the human mitochondrial methionine aminopeptidase, MetAP1D - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure and function of the methionine aminopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 5. Metallo-aminopeptidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalysis and inhibition of Mycobacterium tuberculosis methionine aminopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetics and conformational stability studies of recombinant leucine aminopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modified activity of Aeromonas aminopeptidase: metal ion substitutions and role of substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization and structural analysis of a leucine aminopeptidase using site-directed mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
Biochemical Characterization of L-Methionine p-nitroanilide Hydrolysis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Methionine p-nitroanilide (L-Met-pNA) is a chromogenic substrate extensively utilized in biochemical assays to characterize the activity of various proteolytic enzymes, particularly aminopeptidases. The enzymatic hydrolysis of the amide bond in L-Met-pNA releases p-nitroaniline, a yellow-colored product that can be quantified spectrophotometrically. This property makes L-Met-pNA an invaluable tool for studying enzyme kinetics, screening for inhibitors, and understanding the substrate specificity of proteases. This technical guide provides a comprehensive overview of the biochemical characterization of L-Met-pNA hydrolysis, including detailed experimental protocols, a summary of kinetic data, and graphical representations of the underlying processes.
Enzymatic Hydrolysis of this compound
The core of L-Met-pNA's utility lies in a straightforward enzymatic reaction. Aminopeptidases, a class of exopeptidases, catalyze the cleavage of the N-terminal amino acid from a peptide or protein. In the case of L-Met-pNA, the enzyme recognizes the methionine residue and hydrolyzes the amide bond linking it to the p-nitroaniline moiety.
The reaction can be summarized as follows:
This compound + H₂O ---(Aminopeptidase)--> L-Methionine + p-nitroaniline
The production of p-nitroaniline, which has a maximum absorbance at approximately 405-410 nm, allows for the continuous monitoring of the reaction rate. This direct relationship between product formation and absorbance change forms the basis of a simple and robust assay for enzyme activity.
Data Presentation: Kinetic Parameters of L-Met-pNA Hydrolysis
The efficiency and affinity of an enzyme for L-Met-pNA are described by its kinetic parameters, primarily the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ). Kₘ reflects the substrate concentration at which the reaction rate is half of Vₘₐₓ and is an inverse measure of the enzyme's affinity for the substrate. Vₘₐₓ represents the maximum rate of the reaction when the enzyme is saturated with the substrate. The catalytic efficiency of the enzyme is often expressed as kcat/Kₘ.
| Enzyme | Source Organism | Kₘ (mM) | Vₘₐₓ (µmol/min/mg) | Optimal pH | Optimal Temperature (°C) | Metal Ion Activators/Inhibitors |
| Methionine Aminopeptidase (B13392206) (MetAP) | Mycobacterium smegmatis | - | - | 8.5 | 50 | Activators: Mg²⁺, Co²⁺Inhibitors: Fe²⁺, Cu²⁺, EDTA |
| Leucyl Aminopeptidase (LAP) | Solanum tuberosum (potato tuber) | 0.048 | 31.56 (mM/min) | 9.0 | 40 | Inhibitors: 1,10-phenanthroline, most divalent cationsStimulator: EGTA |
| Aminopeptidase | Streptococcus sanguis | - | - | - | - | Activity towards L-Met-pNA noted |
Note: The Vₘₐₓ value for Leucyl Aminopeptidase from Solanum tuberosum was reported in mM/min, which is an unusually high unit and may reflect specific assay conditions or reporting conventions in the original study.
Experimental Protocols
The following sections provide detailed methodologies for the characterization of L-Met-pNA hydrolysis.
Standard Enzyme Activity Assay
This protocol outlines a general method for determining the activity of an aminopeptidase using L-Met-pNA as a substrate.
a. Reagents and Materials:
-
Enzyme solution: Purified or partially purified enzyme preparation in a suitable buffer.
-
Substrate stock solution: 100 mM this compound in dimethyl sulfoxide (B87167) (DMSO). Store at -20°C.
-
Assay buffer: e.g., 50 mM Tris-HCl, pH 7.5, containing relevant cofactors if necessary (e.g., 0.1 mM CoCl₂ for some MetAPs). The optimal buffer composition and pH should be determined empirically for each enzyme.[1]
-
Stop solution: 30% acetic acid or 1 M HCl.
-
Spectrophotometer: Capable of measuring absorbance at 405 nm.
-
96-well microplate or cuvettes.
b. Assay Procedure:
-
Prepare a working solution of L-Met-pNA by diluting the stock solution in the assay buffer to the desired final concentration (e.g., 1 mM).
-
In a microplate well or cuvette, add the following in order:
-
Assay buffer
-
Enzyme solution (the volume depends on the enzyme concentration and activity)
-
-
Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding the L-Met-pNA working solution. The final reaction volume is typically 100-200 µL for a microplate or 1 mL for a cuvette.
-
Monitor the increase in absorbance at 405 nm continuously for a set period (e.g., 10-30 minutes) using a spectrophotometer. Alternatively, for an endpoint assay, incubate the reaction for a fixed time and then stop it by adding the stop solution.
-
Record the rate of change in absorbance (ΔA/min).
c. Calculation of Enzyme Activity:
The rate of p-nitroaniline production can be calculated using the Beer-Lambert law:
v = (ΔA / Δt) / (ε * l)
where:
-
v = reaction velocity (in M/min)
-
ΔA / Δt = rate of change in absorbance per minute
-
ε = molar extinction coefficient of p-nitroaniline at 405 nm (typically ~10,600 M⁻¹cm⁻¹)
-
l = path length of the cuvette or microplate well (in cm)
Enzyme activity is typically expressed in units (U), where 1 U is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified assay conditions.
Determination of Kinetic Parameters (Kₘ and Vₘₐₓ)
a. Procedure:
-
Follow the standard enzyme activity assay protocol.
-
Vary the concentration of the L-Met-pNA substrate over a wide range (e.g., 0.1 to 10 times the expected Kₘ).
-
Measure the initial reaction velocity (v₀) for each substrate concentration. Ensure that the measurements are taken in the linear phase of the reaction.
-
Plot the initial velocity (v₀) against the substrate concentration ([S]).
b. Data Analysis:
The kinetic parameters Kₘ and Vₘₐₓ can be determined by fitting the data to the Michaelis-Menten equation using non-linear regression software:
v₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])
Alternatively, a Lineweaver-Burk plot (a double reciprocal plot of 1/v₀ versus 1/[S]) can be used for a linear representation of the data, although non-linear regression is generally preferred for its accuracy.
Investigating the Effect of pH and Temperature
To determine the optimal pH and temperature for the enzyme's activity on L-Met-pNA, the standard assay is performed under a range of pH values and temperatures, respectively, while keeping other parameters constant. The activity at each point is measured and plotted to identify the conditions that yield the highest reaction rate.
Screening for Inhibitors
L-Met-pNA hydrolysis assays are well-suited for high-throughput screening of enzyme inhibitors.
a. Procedure:
-
Perform the standard enzyme activity assay in the presence of various concentrations of a potential inhibitor.
-
A control reaction without the inhibitor should be run in parallel.
-
Measure the enzyme activity at each inhibitor concentration.
b. Data Analysis:
The percentage of inhibition can be calculated as follows:
% Inhibition = [1 - (Activity with inhibitor / Activity without inhibitor)] * 100
The IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Mandatory Visualization
Enzymatic Reaction of L-Met-pNA Hydrolysis
Caption: Enzymatic hydrolysis of L-Met-pNA by an aminopeptidase.
Experimental Workflow for Enzyme Activity Assay
Caption: Workflow for a typical L-Met-pNA hydrolysis enzyme assay.
Conclusion
The biochemical characterization of this compound hydrolysis provides a robust and versatile platform for the study of aminopeptidases and other proteases. The simplicity of the colorimetric assay, combined with its sensitivity and adaptability to high-throughput formats, makes it an indispensable tool in academic research and drug development. By following the detailed protocols and understanding the kinetic principles outlined in this guide, researchers can effectively utilize L-Met-pNA to gain valuable insights into enzyme function, identify novel inhibitors, and advance our understanding of proteolytic processes.
References
Navigating the Aqueous Environment: A Technical Guide to the Solubility and Stability of L-Methionine p-nitroanilide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Methionine p-nitroanilide (Met-pNA) is a widely utilized chromogenic substrate in biochemical and clinical assays for the detection and quantification of aminopeptidase (B13392206) activity. The enzymatic cleavage of the amide bond between L-methionine and p-nitroaniline releases the yellow chromophore, p-nitroaniline (pNA), which can be readily measured spectrophotometrically. The reliability and accuracy of assays employing Met-pNA are intrinsically linked to its behavior in aqueous buffer systems. This technical guide provides an in-depth analysis of the critical factors governing the solubility and stability of this compound, offers detailed experimental protocols for their assessment, and presents visual workflows to aid in experimental design.
While specific quantitative solubility and stability data for this compound across a range of aqueous buffers is not extensively documented in publicly available literature, this guide synthesizes established principles for chromogenic substrates to empower researchers in optimizing their experimental conditions.
I. Solubility of this compound
The solubility of this compound in aqueous buffers is a crucial parameter for the preparation of stock solutions and ensuring the substrate is fully dissolved in the reaction mixture to achieve accurate kinetic measurements. Several factors can influence its solubility.
Table 1: Factors Influencing the Solubility of this compound
| Factor | Effect on Solubility | Recommendations for Researchers |
| pH | The ionization state of the α-amino group of the methionine residue is pH-dependent. At pH values below its pKa, the amino group is protonated, potentially increasing solubility in aqueous media. Conversely, at pH values above its pKa, the amino group is neutral, which may decrease solubility. | Determine the optimal pH for your enzyme assay and assess the solubility of Met-pNA at that specific pH. Adjusting the pH of the stock solution may aid in dissolution, but ensure the final reaction pH is appropriate for the enzyme. |
| Temperature | Generally, solubility of solid compounds in liquid solvents increases with temperature. However, excessive heat can lead to degradation. | Gentle warming may be employed to dissolve this compound. However, it is critical to avoid high temperatures that could induce hydrolysis. |
| Buffer Composition & Ionic Strength | The type of buffer salts and the overall ionic strength of the solution can impact solubility through salting-in or salting-out effects. | When encountering solubility issues, consider screening different buffer systems (e.g., phosphate, Tris-HCl). The effect of ionic strength should be empirically determined for the specific buffer system used. |
| Co-solvents | Organic co-solvents, such as dimethyl sulfoxide (B87167) (DMSO), can significantly increase the solubility of hydrophobic compounds like p-nitroanilide derivatives[1]. | For poorly soluble chromogenic substrates, a common practice is to dissolve them in a small volume of an organic solvent like DMSO before diluting with the aqueous buffer[1]. The final concentration of the organic solvent should be kept to a minimum (typically ≤1-5%) to avoid potential inhibition of the enzyme. |
II. Stability of this compound in Aqueous Buffers
The stability of this compound is paramount for obtaining reproducible and accurate enzymatic data. Degradation of the substrate, primarily through abiotic hydrolysis, can lead to an overestimation of enzyme activity due to the spontaneous release of p-nitroaniline.
Table 2: Key Factors Affecting the Stability of this compound
| Factor | Effect on Stability | Recommendations for Researchers |
| pH | The amide bond in p-nitroanilide substrates is susceptible to hydrolysis, a reaction that is often catalyzed by hydroxide (B78521) ions. Therefore, stability is considerably reduced in alkaline buffers[1]. | Prepare fresh substrate solutions, especially when working at neutral to alkaline pH. Always include a substrate-only control (blank) in your experiments to measure and correct for the rate of abiotic hydrolysis. |
| Temperature | Increased temperature accelerates the rate of chemical reactions, including the hydrolysis of the amide bond[2]. | Store stock solutions of this compound at low temperatures (e.g., 2-8°C or frozen) to minimize degradation[1]. During enzymatic assays, maintain a constant and controlled temperature. |
| Light Exposure | While not extensively documented for Met-pNA specifically, chromogenic compounds can be sensitive to light, which may induce degradation over time. | Store stock solutions in amber vials or protected from light to minimize potential photodegradation. |
| Storage Duration | Over time, even under optimal storage conditions, aqueous solutions of p-nitroanilide substrates can undergo slow hydrolysis[1]. | It is best practice to prepare fresh substrate solutions for each experiment or, if stored, to validate their integrity over time. Chromogenic substrates dissolved in sterile water are reported to be stable for several weeks at room temperature and for more than six months when refrigerated[1]. |
III. Experimental Protocols
A. Protocol for Determining the Aqueous Solubility of this compound (Shake-Flask Method)
This protocol outlines a standard method for determining the equilibrium solubility of a compound in a specific aqueous buffer.
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound powder to a known volume of the desired aqueous buffer (e.g., 50 mM Tris-HCl, pH 7.5) in a sealed, clear container (e.g., a glass vial with a screw cap). The presence of undissolved solid is essential to ensure saturation.
-
-
Equilibration:
-
Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) using a shaker or magnetic stirrer for a sufficient period to reach equilibrium (typically 24-48 hours).
-
-
Phase Separation:
-
Allow the suspension to sit undisturbed for a period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe fitted with a filter (e.g., 0.22 µm) to remove any undissolved particles.
-
-
Quantification:
-
Dilute the clear filtrate with the same buffer to a concentration that falls within the linear range of a pre-established standard curve.
-
Measure the absorbance of the diluted solution at the wavelength of maximum absorbance for this compound.
-
Calculate the concentration of the dissolved substrate using the standard curve. The solubility is expressed as mg/mL or mM.
-
B. Protocol for Assessing the Stability (Abiotic Hydrolysis) of this compound
This protocol measures the rate of non-enzymatic degradation of the substrate over time under specific buffer conditions.
-
Preparation of Substrate Solution:
-
Prepare a solution of this compound in the desired aqueous buffer at the final concentration to be used in the enzyme assay.
-
-
Incubation:
-
Aliquot the substrate solution into multiple sealed tubes.
-
Incubate the tubes at a constant temperature (e.g., 25°C or 37°C).
-
-
Time-Point Sampling:
-
At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), remove one aliquot.
-
-
Measurement of p-nitroaniline Release:
-
Measure the absorbance of each aliquot at the wavelength of maximum absorbance for p-nitroaniline (typically around 405 nm).
-
-
Data Analysis:
-
Plot the absorbance (or concentration of released pNA, calculated using its molar extinction coefficient) against time.
-
The slope of this plot represents the rate of abiotic hydrolysis. This rate should be subtracted from the rate observed in the presence of the enzyme to obtain the true enzymatic rate.
-
The half-life (t½) of the substrate under these conditions can be calculated if the degradation follows first-order kinetics.
-
IV. Chemical Hydrolysis Pathway
The primary degradation pathway for this compound in aqueous solution is the hydrolysis of the amide bond, which can occur both enzymatically and abiotically.
V. Conclusion
While a comprehensive, publicly available dataset on the solubility and stability of this compound is limited, researchers can effectively manage these parameters by understanding the key influencing factors: pH, temperature, buffer composition, and the use of co-solvents. The stability of the substrate, particularly its susceptibility to abiotic hydrolysis in alkaline conditions, necessitates careful experimental design, including the use of appropriate controls. By employing the detailed protocols provided in this guide, scientists and drug development professionals can confidently prepare and utilize this compound solutions, ensuring the generation of reliable and reproducible data in their enzymatic assays. This foundational knowledge is critical for the successful application of this valuable tool in research and development.
References
L-Methionine p-Nitroanilide: A Chromogenic Substrate for the Discovery and Characterization of Novel Proteases
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The identification and characterization of novel proteases are pivotal in understanding complex biological processes and for the development of new therapeutic agents. Chromogenic substrates have long served as indispensable tools in protease research, offering a straightforward and continuous method for monitoring enzymatic activity. Among these, L-Methionine p-nitroanilide (L-Met-pNA) has emerged as a valuable substrate for the discovery and characterization of specific classes of proteases, particularly aminopeptidases. This technical guide provides a comprehensive overview of the application of this compound in the study of novel proteases, complete with quantitative data, detailed experimental protocols, and visual representations of associated pathways and workflows.
Core Principle: The Chromogenic Reaction
The utility of this compound as a protease substrate is centered on a simple enzymatic reaction. The substrate consists of an L-methionine residue linked to a p-nitroaniline (pNA) molecule via an amide bond. In its intact form, the substrate is colorless. However, upon cleavage of the amide bond by a protease, the chromogenic group, p-nitroaniline, is released. Free p-nitroaniline imparts a yellow color to the solution, which can be quantified by measuring its absorbance at or near 405 nm. The rate of p-nitroaniline release is directly proportional to the enzymatic activity, allowing for the determination of kinetic parameters.
Novel Proteases Cleaving this compound
Recent research has identified novel proteases with activity towards this compound, expanding our understanding of protease diversity and function. Notably, two M42 metalloaminopeptidases, TmPep1050 from Thermotoga maritima and CelM from Clostridium thermocellum, initially misannotated as cellulases, have been functionally characterized as aminopeptidases capable of hydrolyzing L-Met-pNA.
Quantitative Data Presentation
The enzymatic activity of these novel proteases against this compound and other p-nitroanilide-based substrates is summarized in the table below. This data allows for a comparative analysis of their substrate specificities.
| Substrate | TmPep1050 Specific Activity (µmol/min/µmol of enzyme) | CelM (dodecameric) Specific Activity (µmol/min/µmol of enzyme) |
| L-Methionine-pNA | 45.8 | 12.5 |
| L-Leucine-pNA | 368.3 | 291.7 |
| L-Alanine-pNA | 162.5 | 45.8 |
| L-Glycine-pNA | 1.1 | 0.8 |
| L-Phenylalanine-pNA | 2.0 | 1.1 |
| L-Histidine-pNA | n.d. | n.d. |
| L-Glutamate-pNA | n.d. | n.d. |
| Data sourced from a study on the functional characterization of M42 aminopeptidases.[1] "n.d." indicates that no detectable activity was measured. |
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of this compound as a protease substrate.
General Protease Assay using this compound
This protocol provides a standard procedure for measuring the activity of a protease using L-Met-pNA.
Materials:
-
Purified novel protease
-
This compound substrate
-
Assay Buffer (e.g., 50 mM MOPS, pH 7.0)
-
Microplate reader capable of measuring absorbance at 405 nm
-
96-well microplate
Procedure:
-
Prepare the Substrate Stock Solution: Dissolve this compound in a suitable solvent (e.g., methanol (B129727) or DMSO) to create a concentrated stock solution.
-
Prepare the Working Substrate Solution: Dilute the stock solution in the assay buffer to the desired final concentration. Note that some p-nitroanilide substrates may have limited solubility in aqueous solutions, and the addition of a small percentage of organic solvent (e.g., 10% methanol) to the final reaction mixture may be necessary.[1]
-
Prepare the Enzyme Solution: Dilute the purified protease in the assay buffer to a concentration that will yield a linear rate of product formation over the desired time course.
-
Set up the Reaction: In a 96-well microplate, add the working substrate solution to each well.
-
Initiate the Reaction: Add the enzyme solution to each well to start the reaction. The final volume in each well should be consistent (e.g., 200 µL).
-
Monitor the Reaction: Immediately place the microplate in a microplate reader pre-heated to the optimal temperature for the enzyme. Measure the increase in absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 15-30 minutes).
-
Data Analysis: Calculate the rate of reaction (ΔA/min) from the linear portion of the absorbance versus time plot. The rate of p-nitroaniline release can be determined using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of p-nitroaniline at 405 nm.
Functional Characterization of Novel M42 Aminopeptidases
This protocol is adapted from the study that characterized TmPep1050 and CelM.[1]
Materials:
-
Recombinant TmPep1050 or CelM
-
L-amino acid-p-nitroanilide substrates (including L-Methionine-pNA)
-
Assay Buffer: 50 mM MOPS buffer, pH 7.0, containing 10% methanol
-
Cobalt Chloride (CoCl₂) solution
-
EDTA solution
-
Spectrophotometer or microplate reader
Procedure:
-
Enzyme Preparation: Use 8 µg of the recombinant enzyme per reaction.
-
Substrate Preparation: Prepare the L-amino acid-pNA substrates at a concentration of 2.5 mM in the assay buffer.
-
Assay Conditions: Conduct the aminopeptidase (B13392206) assays at 60°C.
-
Metal Ion Dependence: To determine the effect of metal ions, include 0.1 mM CoCl₂ for TmPep1050 and 1 mM CoCl₂ for CelM in the reaction mixture. For inhibition studies, use 0.7 mM EDTA.
-
Reaction and Measurement: Mix the enzyme, substrate, and any cofactors or inhibitors in the assay buffer and incubate at 60°C. Monitor the release of p-nitroaniline by measuring the absorbance at 405 nm.
-
Kinetic Parameter Determination: To determine kinetic parameters such as kcat and Km, perform the assays under optimal conditions of cobalt ion concentration, pH, and temperature. Vary the substrate concentration and measure the initial reaction rates. The kinetic parameters can then be calculated from a Lineweaver-Burk plot of the Michaelis-Menten equation.[1]
Signaling Pathways and Logical Relationships
While the direct involvement of the novel M42 aminopeptidases in specific signaling pathways is yet to be fully elucidated, the broader class of methionine aminopeptidases (MetAPs) are known to play crucial roles in fundamental cellular processes. Understanding these pathways provides a framework for investigating the potential biological functions of newly discovered proteases that act on methionine-containing substrates.
Methionine Aminopeptidase 2 (MetAP2) and Angiogenesis
Methionine Aminopeptidase 2 (MetAP2) is a well-characterized enzyme that is essential for the post-translational processing of many proteins.[2] It has been identified as a key regulator of angiogenesis, the formation of new blood vessels.[2][3] Inhibition of MetAP2 has been shown to suppress endothelial cell proliferation and migration, key events in angiogenesis.[3] This has made MetAP2 an attractive target for the development of anti-cancer therapies. The signaling pathways influenced by MetAP2 include the PI3K/mTOR and ERK pathways.[4]
The N-Degron Pathway
Methionine aminopeptidases also play a critical role in the N-degron pathway, a protein degradation pathway that recognizes and targets proteins bearing specific N-terminal amino acids (N-degrons). For proteins with an N-terminal methionine followed by a small amino acid, MetAPs can cleave the initial methionine, exposing the second amino acid. If this newly exposed N-terminal residue is a destabilizing residue, the protein is targeted for ubiquitination and subsequent degradation by the proteasome. This pathway is crucial for regulating the half-life of a variety of proteins and is involved in processes such as sensing cellular stress.
Experimental and Logical Workflows
Visualizing the experimental and logical workflows can aid in the design and execution of research aimed at discovering and characterizing novel proteases using this compound.
General Workflow for Novel Protease Discovery and Characterization
The process of identifying and characterizing a novel protease using a chromogenic substrate like this compound typically follows a logical progression from initial screening to detailed biochemical analysis.
Conclusion
This compound is a powerful and versatile tool for the discovery and in-depth characterization of novel proteases, particularly aminopeptidases. Its application has already led to the identification of previously misannotated enzymes, highlighting the potential for further discoveries. The straightforward nature of the chromogenic assay, combined with the growing understanding of the roles of methionine aminopeptidases in critical signaling pathways, positions this compound as a key substrate in the ongoing quest for novel therapeutic targets and a deeper understanding of cellular regulation. This guide provides the necessary framework for researchers to effectively utilize this substrate in their own investigations.
References
The Core Kinetics of L-Methionine p-Nitroanilide Cleavage: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enzymatic cleavage of L-Methionine p-nitroanilide (Met-pNA) is a fundamental reaction utilized in biochemical assays to characterize the activity of various aminopeptidases, particularly methionine aminopeptidases (MetAPs). These enzymes play a crucial role in post-translational modification by removing the N-terminal methionine from nascent proteins, a process essential for protein maturation, stability, and function.[1] Understanding the kinetics of this cleavage is paramount for inhibitor screening, drug development, and elucidating the role of these enzymes in cellular signaling pathways. This guide provides an in-depth overview of the core kinetics, experimental protocols, and relevant biological pathways associated with this compound cleavage.
I. Fundamental Kinetics of this compound Cleavage
The enzymatic hydrolysis of this compound results in the release of L-methionine and a chromogenic product, p-nitroaniline. The rate of this reaction can be monitored spectrophotometrically by measuring the increase in absorbance at approximately 405 nm, which corresponds to the release of p-nitroaniline.[2] The kinetic parameters of this reaction, including the Michaelis constant (Km) and the catalytic rate constant (kcat), provide valuable insights into the enzyme's affinity for the substrate and its catalytic efficiency.
Data Presentation: Kinetic Parameters
The following table summarizes the kinetic constants for the cleavage of this compound by different methionine aminopeptidases.
| Enzyme | Source Organism | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Optimal pH | Optimal Temperature (°C) |
| Methionine Aminopeptidase (B13392206), Type I (EcMetAP-I) | Escherichia coli | 0.44 | 0.006 | 13.7 | ~7.5 - 8.5 | 30 |
| Methionine Aminopeptidase, Type II (PfMetAP-II) | Pyrococcus furiosus | 0.59 | 0.057 | 97.0 | ~7.5 | 85 |
Data sourced from a colorimetric assay for methionyl aminopeptidases.[3]
II. Experimental Protocols
A. Spectrophotometric Assay for this compound Cleavage
This protocol outlines a continuous spectrophotometric assay to determine the kinetic parameters of an aminopeptidase with this compound as the substrate.
1. Materials:
-
This compound (Substrate)
-
Purified Aminopeptidase
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, containing 150 mM KCl and a divalent cation like CoCl₂ or MnCl₂)
-
Spectrophotometer capable of reading absorbance at 405 nm
-
Cuvettes or 96-well microplate
-
Incubator or temperature-controlled spectrophotometer holder
2. Reagent Preparation:
-
Substrate Stock Solution: Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., DMSO or methanol) to ensure solubility.
-
Enzyme Solution: Prepare a stock solution of the purified enzyme in a suitable buffer that maintains its stability. The final concentration will depend on the enzyme's activity.
-
Assay Buffer: Prepare the desired assay buffer and ensure it is equilibrated to the optimal pH and temperature for the enzyme being studied.
3. Assay Procedure:
-
Set the spectrophotometer to read absorbance at 405 nm and equilibrate the measurement chamber to the desired temperature (e.g., 30°C or 37°C).
-
In a cuvette or microplate well, add the assay buffer to the desired final volume (e.g., 1 mL or 200 µL).
-
Add the this compound substrate to the buffer to achieve a range of final concentrations (e.g., from 0.1 to 5 times the expected Km).
-
Initiate the reaction by adding a small, fixed amount of the enzyme solution to the substrate-buffer mixture.
-
Immediately start monitoring the increase in absorbance at 405 nm over a set period (e.g., 5-10 minutes). Record data at regular intervals.
-
Determine the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot. The rate of p-nitroaniline formation can be calculated using the Beer-Lambert law (ε of p-nitroaniline at 405 nm is approximately 10,600 M⁻¹cm⁻¹).
-
Repeat the assay for each substrate concentration.
-
Plot the initial velocities against the corresponding substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax. kcat can be calculated from Vmax if the enzyme concentration is known (kcat = Vmax / [E]).
B. Experimental Workflow for Kinetic Analysis
The logical flow for determining the kinetic parameters of this compound cleavage is depicted below.
III. Signaling Pathways and Biological Relevance
The cleavage of the N-terminal methionine is a critical step in the N-degron pathway , a major cellular pathway for protein degradation.[4][5][6] This pathway relates the in-vivo half-life of a protein to the identity of its N-terminal amino acid residue.
The Role of Methionine Aminopeptidases in the N-Degron Pathway
-
N-terminal Methionine Excision (NME): Most newly synthesized proteins begin with methionine. Methionine aminopeptidases (MetAPs) co-translationally cleave this initial methionine if the second amino acid has a small and uncharged side chain (e.g., Gly, Ala, Ser, Cys, Pro, Thr, Val).[7]
-
Exposure of a Destabilizing Residue: The removal of methionine can expose a new N-terminal residue. If this residue is a "destabilizing" amino acid, it can act as a degradation signal (a degron).
-
Initiation of Degradation Cascade: The exposed destabilizing residue is recognized by N-recognins, which are specific E3 ubiquitin ligases.[8] This recognition leads to the polyubiquitination of the protein.
-
Proteasomal Degradation: The polyubiquitinated protein is then targeted for degradation by the 26S proteasome.
The cleavage of a substrate like this compound in vitro mimics the initial and crucial step of this pathway, making it an excellent tool for studying the enzymes that regulate protein stability and turnover.
IV. Conclusion
The cleavage of this compound is a robust and reproducible reaction for studying the kinetics of methionine aminopeptidases. The straightforward spectrophotometric assay allows for the precise determination of key kinetic parameters, which are essential for characterizing enzyme activity and for the screening of potential inhibitors. Furthermore, this reaction provides a window into the fundamental biological process of N-terminal methionine excision and its role in critical cellular signaling pathways such as the N-degron pathway. This technical guide serves as a foundational resource for researchers and professionals in drug development aiming to investigate this important class of enzymes.
References
- 1. Structural insights into N-terminal methionine cleavage by the human mitochondrial methionine aminopeptidase, MetAP1D - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. N-degron pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyridinylpyrimidines selectively inhibit human methionine aminopeptidase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The N-end rule pathway and regulation by proteolysis - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Substrate Specificity of L-Methionine p-nitroanilide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Methionine p-nitroanilide (L-Met-pNA) is a chromogenic substrate extensively utilized in biochemical assays to characterize the activity of various aminopeptidases, with a particular emphasis on methionine aminopeptidases (MetAPs). The enzymatic hydrolysis of the amide bond in L-Met-pNA releases p-nitroaniline, a yellow-colored compound that can be quantified spectrophotometrically. This property allows for a continuous and straightforward measurement of enzyme kinetics, making L-Met-pNA an invaluable tool in drug discovery and for studying the role of aminopeptidases in cellular processes. This technical guide provides an in-depth exploration of the substrate specificity of L-Met-pNA, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biochemical pathways and workflows.
Data Presentation: Kinetic Parameters of this compound Hydrolysis
The substrate specificity of an enzyme for a particular substrate is quantitatively described by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). The Km value is an indicator of the affinity of the enzyme for the substrate, with a lower Km generally signifying higher affinity. The kcat value, also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time. The ratio of kcat/Km is a measure of the enzyme's catalytic efficiency.
The following table summarizes the kinetic constants for the hydrolysis of this compound by various aminopeptidases.
| Enzyme | Organism/Source | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Methionine Aminopeptidase (B13392206) 2 (hMetAP2) | Homo sapiens (human) | 0.43 ± 0.04 | 0.0014 ± 0.0001 | 3.26 | [1] |
Note: The catalytic efficiency of hMetAP2 with Met-pNA is significantly lower than with its natural peptide substrates, which can have kcat/Km values in the range of 105 M-1min-1.[1] This highlights that while L-Met-pNA is a convenient substrate for assaying activity, it may not be a perfect mimic of the enzyme's natural substrates.
Experimental Protocols
General Aminopeptidase Assay using this compound
This protocol is a general guideline and may require optimization for specific enzymes and experimental conditions.
Materials:
-
This compound (L-Met-pNA)
-
Enzyme solution (e.g., purified methionine aminopeptidase)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing a divalent cation like CoCl2 if required by the enzyme)
-
Spectrophotometer capable of measuring absorbance at 405 nm
-
Cuvettes or microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of L-Met-pNA in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) due to its limited aqueous solubility.
-
Prepare the assay buffer and equilibrate it to the desired reaction temperature.
-
Dilute the enzyme solution to the desired concentration in the assay buffer. Keep the enzyme on ice.
-
-
Assay Setup:
-
In a cuvette or microplate well, add the assay buffer.
-
Add the L-Met-pNA stock solution to the buffer to achieve the desired final substrate concentration. Mix well.
-
Pre-incubate the substrate solution at the reaction temperature for a few minutes.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding a small volume of the diluted enzyme solution to the substrate mixture.
-
Immediately start monitoring the increase in absorbance at 405 nm over time. The rate of increase in absorbance is proportional to the rate of p-nitroaniline release.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v0) from the linear portion of the absorbance versus time plot.
-
The concentration of p-nitroaniline produced can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of p-nitroaniline at 405 nm (typically ~10,600 M-1cm-1), c is the concentration, and l is the path length of the cuvette.
-
To determine Km and Vmax, perform the assay at various substrate concentrations and plot the initial velocities against the substrate concentrations. The data can then be fitted to the Michaelis-Menten equation.
-
Coupled Assay for Methionine Aminopeptidases
For some MetAPs, the direct hydrolysis of L-Met-pNA is slow. A more sensitive coupled assay can be employed using Met-Pro-p-nitroanilide as the substrate.[2]
Principle:
-
Methionine aminopeptidase cleaves the N-terminal methionine from Met-Pro-p-nitroanilide, yielding Pro-p-nitroanilide.
-
An excess of a prolyl aminopeptidase is included in the reaction mixture, which rapidly hydrolyzes Pro-p-nitroanilide to release p-nitroaniline.
This method allows for the continuous monitoring of the MetAP reaction at 405 nm.[2]
Mandatory Visualizations
Experimental Workflow for Determining Substrate Specificity
Caption: Workflow for determining enzyme kinetic parameters.
Role of Methionine Aminopeptidases in Protein Maturation and the N-Degron Pathway
Methionine aminopeptidases play a crucial role in the co-translational and post-translational modification of proteins. The removal of the N-terminal methionine, a process known as N-terminal methionine excision (NME), can significantly impact a protein's stability, function, and localization.[3][4][5] One of the critical consequences of NME is its interplay with the N-degron pathway, a proteolytic system that recognizes and degrades proteins based on their N-terminal amino acid.[6][7][8][9]
Caption: Role of MetAPs in protein fate via the N-degron pathway.
Conclusion
This compound serves as a practical and effective tool for probing the substrate specificity and kinetic properties of a wide range of aminopeptidases, most notably methionine aminopeptidases. Its utility in a straightforward spectrophotometric assay allows for high-throughput screening of enzyme inhibitors, a critical step in modern drug development. Understanding the nuances of its interaction with different enzymes, as detailed in this guide, is paramount for researchers and scientists aiming to elucidate the biological roles of these enzymes and to develop novel therapeutic interventions. The connection between the enzymatic activity measured by L-Met-pNA hydrolysis and the fundamental cellular processes like the N-degron pathway underscores the importance of this seemingly simple substrate in advancing our knowledge of protein regulation and cellular signaling.
References
- 1. Steady-state kinetic characterization of substrates and metal-ion specificities of the full-length and N-terminally truncated recombinant human methionine aminopeptidases (type 2). | Sigma-Aldrich [merckmillipore.com]
- 2. Two continuous spectrophotometric assays for methionine aminopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Control of protein life‐span by N‐terminal methionine excision | The EMBO Journal [link.springer.com]
- 4. Control of protein life-span by N-terminal methionine excision - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Control of protein life‐span by N‐terminal methionine excision | The EMBO Journal [link.springer.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Destined for destruction: The role of methionine aminopeptidases and plant cysteine oxidases in N-degron formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
Characterization of L-Methionine p-Nitroanilide as a Chromogenic Substrate for Aminopeptidase Activity in Cell Lysates: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the initial characterization of L-Methionine p-nitroanilide as a substrate for measuring aminopeptidase (B13392206) activity within complex biological mixtures such as cell lysates. The guide details the underlying enzymatic reaction, offers meticulously outlined experimental protocols, and presents quantitative data to facilitate the adoption and optimization of this assay in research and drug development settings. Particular focus is given to methionine aminopeptidases (MetAPs), a class of enzymes ubiquitously involved in protein maturation and cellular signaling, making this compound a valuable tool for investigating their function and for high-throughput screening of potential inhibitors.
Introduction
This compound (Met-pNA) is a chromogenic substrate used to assay the activity of aminopeptidases that exhibit specificity for an N-terminal methionine residue. The enzymatic cleavage of the amide bond between L-methionine and p-nitroaniline releases the yellow-colored p-nitroaniline (pNA) molecule. The rate of pNA formation, which can be monitored spectrophotometrically, is directly proportional to the enzymatic activity in the sample.
This assay is particularly relevant for studying Methionine Aminopeptidases (MetAPs), a family of metalloenzymes responsible for cleaving the initiator methionine from nascent polypeptide chains.[1] Eukaryotes possess two major isoforms, MetAP1 and MetAP2, both of which are essential for cell proliferation.[2] Notably, MetAP2 has been identified as a key regulator of angiogenesis, the formation of new blood vessels, and is a validated target for anti-cancer therapies.[3][4] Therefore, the use of this compound in cell lysates provides a direct method to assess MetAP activity and to screen for compounds that may modulate this critical cellular process.
Principle of the Assay
The fundamental principle of the assay lies in the enzymatic hydrolysis of this compound. Aminopeptidases present in the cell lysate recognize and cleave the peptide bond, releasing L-methionine and p-nitroaniline. The liberated p-nitroaniline has a distinct absorbance maximum at approximately 405-410 nm, allowing for its quantification using a spectrophotometer or microplate reader. The initial rate of the reaction is determined by measuring the change in absorbance over time.
Experimental Protocols
Preparation of Cell Lysates
Proper preparation of cell lysates is critical for obtaining accurate and reproducible results. The following protocol is a general guideline and may require optimization for specific cell types.
-
Cell Culture and Harvesting: Culture cells to the desired confluency. For suspension cells, pellet by centrifugation. For adherent cells, wash with ice-cold phosphate-buffered saline (PBS), and then detach using a cell scraper in ice-cold PBS. Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
-
Lysis Buffer: A recommended lysis buffer is 50 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM EDTA, and 1% Triton X-100. Protease and phosphatase inhibitor cocktails should be added fresh to the lysis buffer before use to prevent degradation of target enzymes.
-
Lysis Procedure: Resuspend the cell pellet in an appropriate volume of ice-cold lysis buffer (e.g., 1 mL per 10^7 cells). Incubate the mixture on ice for 30 minutes with intermittent vortexing.
-
Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: Carefully collect the supernatant (the cell lysate) and determine the total protein concentration using a standard method such as the Bradford or BCA protein assay. The lysate can be used immediately or stored in aliquots at -80°C.
Enzymatic Assay Protocol
This protocol is designed for a 96-well microplate format, but can be adapted for other formats.
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl.
-
This compound Stock Solution: Prepare a 100 mM stock solution in dimethyl sulfoxide (B87167) (DMSO). Store at -20°C.
-
Working Substrate Solution: Dilute the stock solution to the desired final concentration in Assay Buffer. A typical starting concentration is 1 mM.
-
p-Nitroaniline Standard Stock Solution: Prepare a 10 mM stock solution of p-nitroaniline in DMSO. Store at -20°C, protected from light.[5]
-
-
Standard Curve Generation:
-
Prepare a series of dilutions of the p-Nitroaniline standard stock solution in Assay Buffer to generate a standard curve (e.g., 0, 10, 20, 50, 100, 200 µM).
-
Add 100 µL of each standard dilution to separate wells of the 96-well plate.
-
Measure the absorbance at 405 nm.
-
Plot the absorbance values against the corresponding p-nitroaniline concentrations to generate a standard curve. The slope of this curve will be used to convert the rate of change in absorbance to the rate of product formation.[2][6]
-
-
Assay Procedure:
-
To each well of a 96-well plate, add a specific amount of cell lysate (e.g., 10-50 µg of total protein).
-
Adjust the volume in each well to 90 µL with Assay Buffer.
-
Optional Inhibitor Control: To determine the specific activity of MetAPs, parallel reactions can be set up including a known MetAP inhibitor (e.g., fumagillin (B1674178) for MetAP2) to subtract non-specific aminopeptidase activity.
-
Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes.
-
Initiate the reaction by adding 10 µL of the working substrate solution to each well.
-
Immediately begin monitoring the increase in absorbance at 405 nm in a microplate reader capable of kinetic measurements. Readings should be taken at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes.
-
Data Analysis
-
Determine the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot (ΔA405/min).
-
Convert the rate of absorbance change to the rate of p-nitroaniline formation (in µmol/min) using the molar extinction coefficient of p-nitroaniline (ε ≈ 8,800 M⁻¹cm⁻¹) or the slope of the p-nitroaniline standard curve.[5]
-
Calculate the specific activity of the enzyme in the cell lysate, typically expressed as µmol of p-nitroaniline produced per minute per milligram of total protein (µmol/min/mg).
Quantitative Data Summary
The following tables summarize typical quantitative data that can be obtained from the characterization of this compound hydrolysis in cell lysates. Note that these values are illustrative and will vary depending on the cell type, lysate preparation, and assay conditions.
| Parameter | Typical Value Range | Notes |
| Optimal pH | 7.0 - 8.0 | Dependent on the specific aminopeptidase |
| Optimal Temperature | 30 - 40 °C | Enzyme stability may decrease at higher temperatures |
| Substrate Concentration | 0.1 - 2.0 mM | Should be optimized for each cell type to ensure substrate saturation for Vmax determination |
| Cell Lysate Concentration | 10 - 100 µ g/well | Should be optimized to ensure a linear reaction rate over the desired time course |
| Enzyme Source | Substrate | K_m (mM) | V_max (µmol/min/mg) |
| Aspergillus fumigatus (L-methioninase) | L-methionine | 20.61 | 12.35 |
| Pseudomonas aeruginosa (Aminopeptidase) | L-Leu-p-nitroanilide | 3.02 | 6.71 |
Visualization of Workflows and Pathways
Experimental Workflow
Caption: Experimental workflow for measuring aminopeptidase activity in cell lysates.
Signaling Pathway: Methionine Aminopeptidase in Angiogenesis
Methionine aminopeptidase 2 (MetAP2) is a key enzyme in the process of angiogenesis. Its inhibition can block the proliferation of endothelial cells, which are essential for the formation of new blood vessels. This makes MetAP2 an attractive target for anti-cancer therapies.
Caption: Simplified signaling cascade of MetAP2's role in angiogenesis.
Conclusion
The characterization of this compound hydrolysis in cell lysates provides a robust and straightforward method for assessing methionine aminopeptidase activity. This technical guide offers the necessary protocols and foundational data for researchers to implement this assay effectively. The ability to quantify MetAP activity in a cellular context is invaluable for understanding its physiological roles and for the development of novel therapeutics targeting diseases such as cancer, where angiogenesis plays a critical role. Further optimization of assay conditions for specific cell lines and the experimental determination of kinetic parameters will enhance the precision and utility of this important biochemical tool.
References
- 1. pnas.org [pnas.org]
- 2. assaygenie.com [assaygenie.com]
- 3. Methionine aminopeptidase-2 is a pivotal regulator of vasculogenic mimicry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methionine aminopeptidase-2 blockade reduces chronic collagen-induced arthritis: potential role for angiogenesis inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Purification, Characterization and anticancer activity of L-methionine γ-lyase from thermo-tolerant Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Continuous Spectrophotometric Assay of Aminopeptidases Using L-Methionine p-nitroanilide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Methionine p-nitroanilide (Met-pNA) is a chromogenic substrate used in a continuous spectrophotometric assay to measure the activity of certain aminopeptidases, most notably Methionine Aminopeptidases (MetAPs). MetAPs are a class of metalloenzymes that play a crucial role in protein maturation by cleaving the initiator methionine from nascent polypeptide chains.[1] This process is essential for the proper function and stability of a large number of proteins. There are two main types of MetAPs in humans, MetAP1 and MetAP2, and their dysregulation has been implicated in various diseases, including cancer, making them attractive targets for drug development.[2][3]
This document provides detailed application notes and protocols for utilizing this compound in a continuous spectrophotometric assay to characterize the activity of MetAPs and to screen for their inhibitors.
Principle of the Assay
The assay is based on the enzymatic hydrolysis of the amide bond in this compound by a suitable aminopeptidase (B13392206). This reaction releases L-Methionine and a yellow-colored product, p-nitroaniline. The rate of the reaction is monitored by measuring the increase in absorbance of p-nitroaniline over time at a wavelength of approximately 405 nm. The rate of p-nitroaniline formation is directly proportional to the enzyme activity under the assay conditions.
The enzymatic reaction is as follows:
This compound + H₂O ---(Aminopeptidase)--> L-Methionine + p-nitroaniline
The concentration of the product, p-nitroaniline, can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of p-nitroaniline, b is the path length of the cuvette, and c is the concentration of p-nitroaniline.
Data Presentation
Table 1: Spectrophotometric Properties of p-nitroaniline
| Parameter | Value | Reference |
| Maximum Absorbance Wavelength (λmax) | ~405 nm | [4] |
| Molar Extinction Coefficient (ε) at 405 nm | 10,600 M⁻¹ cm⁻¹ | [5] |
| Molar Extinction Coefficient (ε) at 405 nm | 11,500 M⁻¹ cm⁻¹ | [2] |
Note: The extinction coefficient of p-nitroaniline can be dependent on the solution composition, including ionic strength and pH.[6]
Table 2: Kinetic Parameters of Methionine Aminopeptidases with this compound
| Enzyme | Metal Ion Cofactor | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | pH | Temperature (°C) | Reference |
| Human MetAP2 (full-length) | Co²⁺ | 1.1 ± 0.1 | 0.04 ± 0.002 | 36 | 7.5 | 25 | [6] |
| Human MetAP2 (truncated) | Co²⁺ | 1.2 ± 0.1 | 0.05 ± 0.003 | 42 | 7.5 | 25 | [6] |
| Escherichia coli MetAP | Mn²⁺ | - | - | - | 7.5 | 37 | [1] |
Note: The catalytic efficiency of MetAPs with this compound is substantially lower than with tripeptide substrates.[6]
Table 3: Inhibitors of Methionine Aminopeptidases
| Inhibitor | Enzyme Target | IC₅₀ | Assay Conditions | Reference |
| Fumagillin | Human MetAP2 | Low nM range | Not specified | [2] |
| TNP-470 (AGM-1470) | Human MetAP2 | Low nM range | Not specified | [2] |
| Bengamides | Human MetAP1 and MetAP2 | Not specified | Not specified | [7] |
| Compound 8 (triazole-based) | S. typhimurium MetAP1 | 0.599 µM | Co²⁺ cofactor | [8] |
| Compound 9 (triazole-based) | S. typhimurium MetAP1 | 0.044 µM | Co²⁺ cofactor | [8] |
Experimental Protocols
Materials and Reagents
-
This compound (CAS: 6042-04-2)
-
Recombinant or purified Methionine Aminopeptidase (e.g., human MetAP2, E. coli MetAP)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, containing 150 mM NaCl and 0.1 mM CoCl₂ for hMetAP2; or 50 mM Tris-HCl, pH 8.5 for yeast Map1p)[9]
-
Dimethyl sulfoxide (B87167) (DMSO) or Methanol for substrate stock solution
-
Microplate reader or spectrophotometer capable of reading absorbance at 405 nm
-
96-well microplates or quartz cuvettes
-
Nuclease-free water
Preparation of Reagents
-
Assay Buffer: Prepare the desired assay buffer and ensure the pH is accurately adjusted. For metalloenzymes like MetAPs, include the appropriate metal cofactor in the buffer. For example, for human MetAP2, a common buffer is 50 mM HEPES, pH 7.5, with 150 mM NaCl and 0.1 mM CoCl₂.
-
This compound Stock Solution: Prepare a 100 mM stock solution of this compound in DMSO or methanol. Store the stock solution at -20°C.
-
Enzyme Solution: Prepare a stock solution of the enzyme in a suitable buffer (e.g., the assay buffer without substrate). The final concentration of the enzyme in the assay will need to be optimized based on its activity.
Assay Protocol
This protocol is a general guideline and should be optimized for the specific enzyme and experimental conditions.
-
Set up the reaction mixture:
-
Add the appropriate volume of assay buffer to each well of a 96-well plate or to a cuvette.
-
Add the desired concentration of this compound from the stock solution. A typical final concentration to start with is 1 mM.[9] It is recommended to perform a substrate titration to determine the K_m.
-
For inhibitor studies, add the inhibitor at various concentrations. Include a control with no inhibitor.
-
-
Pre-incubate the reaction mixture: Pre-incubate the plate or cuvettes at the desired temperature (e.g., 37°C) for 5-10 minutes to ensure temperature equilibration.
-
Initiate the reaction: Add the enzyme solution to each well or cuvette to start the reaction. The final enzyme concentration should be chosen to provide a linear rate of absorbance increase over a reasonable time period.
-
Monitor the reaction: Immediately start monitoring the increase in absorbance at 405 nm in a microplate reader or spectrophotometer. Record the absorbance at regular intervals (e.g., every 30 or 60 seconds) for a period of 10-30 minutes.
-
Data Analysis:
-
Determine the initial reaction rate (V₀) from the linear portion of the absorbance versus time plot (ΔA/Δt).
-
Convert the rate of change in absorbance to the rate of product formation using the Beer-Lambert law: Rate (M/s) = (ΔA/Δt) / (ε × b) where:
-
ΔA/Δt is the initial rate of absorbance change per second.
-
ε is the molar extinction coefficient of p-nitroaniline (e.g., 10,600 M⁻¹ cm⁻¹).
-
b is the path length in cm (for a 96-well plate, this needs to be determined or a standard volume used).
-
-
For inhibitor studies, plot the initial velocity against the inhibitor concentration and fit the data to an appropriate equation to determine the IC₅₀ value.
-
Visualizations
Enzymatic Reaction and Detection Principle
Caption: Principle of the continuous spectrophotometric assay.
Experimental Workflow for Aminopeptidase Activity Assay
Caption: General experimental workflow for the assay.
Role of Methionine Aminopeptidase in Protein Maturation
Caption: Role of MetAP in N-terminal methionine excision.
References
- 1. A high-throughput absorbance-based assay for methionine produced by methionine aminopeptidase using S-adenosyl-L-methionine synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methionine AminoPeptidase Type-2 Inhibitors Targeting Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Methionine Aminopeptidase 2 Inhibitor M8891 Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. epublications.marquette.edu [epublications.marquette.edu]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Pyridinylpyrimidines selectively inhibit human methionine aminopeptidase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in Bacterial Methionine Aminopeptidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. escholarship.org [escholarship.org]
Application Notes and Protocols for High-Throughput Screening of Methionine Aminopeptidase 2 (MetAP2) using L-Methionine p-nitroanilide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methionine Aminopeptidases (MetAPs) are essential metalloenzymes that catalyze the removal of the N-terminal methionine from nascent protein chains, a critical step in protein maturation and function.[1] There are two main types in eukaryotes, MetAP1 and MetAP2. Methionine Aminopeptidase 2 (MetAP2) is a particularly attractive target for drug discovery, as it is implicated in angiogenesis, the formation of new blood vessels, which is a crucial process for tumor growth and metastasis.[2][3] Inhibition of MetAP2 has been shown to suppress endothelial cell proliferation and angiogenesis, making it a key target for the development of novel anti-cancer therapeutics.
L-Methionine p-nitroanilide (L-Met-pNA) is a chromogenic substrate that can be utilized for the high-throughput screening (HTS) of MetAP2 inhibitors. The enzymatic cleavage of the amide bond in L-Met-pNA by MetAP2 releases p-nitroaniline (pNA), a yellow-colored product that can be quantified spectrophotometrically. This allows for a continuous, absorbance-based assay that is well-suited for HTS campaigns.
These application notes provide a detailed protocol for a high-throughput screening assay for MetAP2 inhibitors using this compound, along with data presentation guidelines and visualizations to aid in the understanding of the experimental workflow and the underlying biological pathways.
Signaling Pathway and Experimental Workflow
MetAP2 Signaling in Protein Maturation and Angiogenesis
dot
Caption: MetAP2's dual role in protein maturation and angiogenesis.
High-Throughput Screening Workflow for MetAP2 Inhibitors
References
Application Notes and Protocols for Utilizing L-Methionine p-nitroanilide in Protease Inhibitor Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Methionine p-nitroanilide (Met-pNA) is a chromogenic substrate extensively utilized in the field of drug discovery for the identification and characterization of protease inhibitors. Specifically, it serves as a valuable tool for assaying the activity of aminopeptidases, with a particular focus on Methionine Aminopeptidases (MetAPs). MetAPs are a class of metalloenzymes that play a crucial role in protein maturation by cleaving the N-terminal methionine from nascent polypeptide chains. Their involvement in critical cellular processes, such as angiogenesis, makes them attractive targets for therapeutic intervention, particularly in oncology.
These application notes provide a comprehensive overview and detailed protocols for the effective use of this compound in high-throughput screening (HTS) and kinetic analysis of protease inhibitors targeting enzymes like Methionine Aminopeptidase (B13392206) 2 (MetAP2).
Principle of the Assay
The enzymatic assay using this compound is based on a straightforward colorimetric principle. The target protease cleaves the amide bond in Met-pNA, releasing the yellow-colored product, p-nitroaniline (pNA). The rate of pNA formation, which can be monitored spectrophotometrically by measuring the increase in absorbance at approximately 405 nm, is directly proportional to the enzyme's activity. The presence of an inhibitor will decrease the rate of this reaction, allowing for the quantification of inhibitor potency (e.g., IC50 or Ki values).
Key Applications
-
High-Throughput Screening (HTS): The simplicity and robustness of the Met-pNA assay make it highly suitable for screening large compound libraries to identify potential protease inhibitors.
-
Kinetic Studies: This substrate can be used to determine key kinetic parameters of proteases, such as the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat).[1][2]
-
Inhibitor Characterization: Met-pNA is instrumental in determining the potency of inhibitors by measuring IC50 values and in elucidating the mechanism of inhibition (e.g., competitive, non-competitive).
Quantitative Data Summary
The following tables summarize key quantitative data for inhibitors of Methionine Aminopeptidase 2 (MetAP2), a primary target for which this compound can be used as a substrate in inhibitor screening assays.
Table 1: IC50 and Ki Values for Known MetAP2 Inhibitors
| Inhibitor | Parameter | Value (nM) |
| O-(Chloroacetylcarbamoyl)fumagillol | IC50 | 1.0 - 1320.0 |
| O-(Chloroacetylcarbamoyl)fumagillol | Ki | 1.0 |
| 4-(p-Tolyl)-1H-1,2,3-triazole | IC50 | 10.0 |
Data sourced from AAT Bioquest.[3]
Table 2: Biochemical and Cellular Activity of the Novel MetAP2 Inhibitor M8891
| Assay | Parameter | Value (nmol/L) |
| Human MetAP2 Biochemical Assay | IC50 | 52 |
| Murine MetAP2 Biochemical Assay | IC50 | 32 |
| HUVEC Proliferation Assay | IC50 | 0.8 |
Data sourced from Clinical Cancer Research.[4]
Signaling Pathway: MetAP2 in Angiogenesis
Methionine Aminopeptidase 2 (MetAP2) is a key regulator of angiogenesis, the formation of new blood vessels.[5][6] This process is critical for tumor growth and metastasis. Inhibiting MetAP2 can disrupt this pathway, making it a significant target in cancer therapy.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. epublications.marquette.edu [epublications.marquette.edu]
- 3. Methionine aminopeptidase 2 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 4. Novel Methionine Aminopeptidase 2 Inhibitor M8891 Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methionine aminopeptidase-2 is a pivotal regulator of vasculogenic mimicry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
protocol for measuring leucine aminopeptidase with L-Methionine p-nitroanilide
Protocol for Measuring Leucine (B10760876) Aminopeptidase (B13392206) Activity using L-Methionine p-nitroanilide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Leucine aminopeptidases (LAPs) are a group of exopeptidases that catalyze the removal of N-terminal amino acids from proteins and peptides. They play crucial roles in various physiological processes, including protein turnover, peptide metabolism, and cellular signaling. Elevated LAP levels have been associated with certain pathological conditions, such as liver diseases and cancer, making them a subject of interest in clinical diagnostics and drug development.[1]
This application note provides a detailed protocol for the determination of leucine aminopeptidase activity using the chromogenic substrate this compound. The enzymatic hydrolysis of this compound by LAP releases p-nitroaniline, a yellow-colored product that can be quantified spectrophotometrically by measuring the increase in absorbance at 405 nm. This continuous spectrophotometric rate determination method offers a simple and reliable means to assess LAP activity in various biological samples.
Principle of the Assay
The enzymatic reaction underlying this assay is the hydrolysis of the amide bond in this compound, catalyzed by leucine aminopeptidase. This reaction yields L-Methionine and p-nitroaniline. The production of p-nitroaniline is directly proportional to the LAP activity and can be monitored over time by measuring the absorbance at 405 nm.
Figure 1: Enzymatic hydrolysis of this compound.
Materials and Reagents
| Reagent | Supplier | Catalog Number | Storage |
| Leucine Aminopeptidase (from porcine kidney) | Sigma-Aldrich | L5006 | -20°C |
| This compound hydrochloride | Sigma-Aldrich | M0630 | 2-8°C |
| Tris(hydroxymethyl)aminomethane (Tris) | Sigma-Aldrich | T1503 | Room Temperature |
| Hydrochloric Acid (HCl) | Fisher Scientific | A144-212 | Room Temperature |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 | Room Temperature |
| 96-well UV-transparent microplates | Corning | 3635 | Room Temperature |
| Microplate reader | - | - | - |
| Pipettes and tips | - | - | - |
Experimental Protocols
Reagent Preparation
-
Tris Buffer (50 mM, pH 8.0): Dissolve 6.057 g of Tris base in 800 mL of deionized water. Adjust the pH to 8.0 with 1 M HCl. Bring the final volume to 1 L with deionized water. Store at 4°C.
-
Substrate Stock Solution (100 mM): Dissolve 30.58 mg of this compound hydrochloride in 1 mL of DMSO. This solution should be prepared fresh.
-
Working Substrate Solutions: Prepare a series of dilutions of the substrate stock solution in Tris Buffer (50 mM, pH 8.0) to achieve the desired final concentrations for the assay (e.g., for kinetic studies, a range of 0.1 to 10 mM is recommended).
-
Enzyme Solution: Prepare a stock solution of Leucine Aminopeptidase in Tris Buffer. The final concentration in the assay will need to be optimized based on the specific activity of the enzyme lot and the desired reaction rate. A starting concentration of 0.1-1.0 units/mL in the final reaction volume is recommended.
Assay Procedure
The following protocol is for a total reaction volume of 200 µL in a 96-well microplate format.
Figure 2: General workflow for the LAP activity assay.
-
Plate Setup:
-
Test Wells: Add 180 µL of the desired working substrate solution to each well.
-
Blank Wells: Add 180 µL of Tris Buffer to control for any non-enzymatic hydrolysis of the substrate.
-
Negative Control Wells: Add 180 µL of the highest concentration of the working substrate solution. Instead of the enzyme solution, 20 µL of buffer will be added.
-
-
Pre-incubation: Pre-incubate the microplate at the desired assay temperature (e.g., 37°C) for 5 minutes to ensure temperature equilibration.
-
Initiate Reaction:
-
Add 20 µL of the enzyme solution to the test wells.
-
Add 20 µL of Tris Buffer to the blank and negative control wells.
-
Mix the contents of the wells gently by pipetting up and down or by using a plate shaker.
-
-
Measurement: Immediately place the microplate in a microplate reader and begin measuring the absorbance at 405 nm in kinetic mode. Record the absorbance every 30-60 seconds for a period of 10-30 minutes.
Data Analysis
-
Calculate the rate of reaction (ΔA/min): Plot the absorbance at 405 nm versus time for each well. The initial linear portion of the curve represents the initial reaction velocity (v₀). The slope of this linear portion is the rate of change in absorbance per minute (ΔA/min).
-
Correct for background: Subtract the rate of the blank from the rate of the test samples.
-
Calculate Enzyme Activity: The activity of the enzyme can be calculated using the Beer-Lambert law:
Activity (µmol/min/mL) = (ΔA/min * Total Volume (mL)) / (ε * Path Length (cm) * Enzyme Volume (mL))
-
ΔA/min: The rate of change in absorbance at 405 nm per minute.
-
Total Volume: The final volume of the reaction in the well (in mL).
-
ε (Molar extinction coefficient of p-nitroaniline): 9,620 M⁻¹cm⁻¹.
-
Path Length: The path length of the light through the well (typically provided by the microplate manufacturer, often around 0.5-1 cm for a 96-well plate).
-
Enzyme Volume: The volume of the enzyme solution added to the well (in mL).
-
Data Presentation
The following tables summarize typical assay conditions and kinetic parameters for leucine aminopeptidase with different substrates. Note that these values can vary depending on the enzyme source, purity, and specific assay conditions.
Table 1: Recommended Assay Conditions
| Parameter | Recommended Value |
| Wavelength | 405 nm |
| Assay Temperature | 25-50°C |
| pH | 7.5-9.0 |
| Substrate Concentration | 0.1 - 10 mM |
| Enzyme Concentration | 0.1 - 1.0 units/mL |
Table 2: Kinetic Parameters of Leucine Aminopeptidase
| Enzyme Source | Substrate | Km (mM) | Vmax (mM/min) | Reference |
| Solanum tuberosum (potato tuber) | This compound | 0.048 | 31.56 | |
| Pseudomonas aeruginosa | Methionine-pNA | - | - | [2] |
| Recombinant (Vibrio proteolyticus) | L-Leucine p-nitroanilide | - | - | [3] |
| Burkholderia pseudomallei | L-Leucine p-nitroanilide | - | - | [4] |
Note: The Vmax value for potato tuber LAP was reported as 31.56 mM/min, which seems unusually high and may be specific to the purified enzyme and assay conditions used in that study.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or low activity | Inactive enzyme | Use a fresh enzyme preparation. Ensure proper storage conditions. |
| Incorrect pH or temperature | Verify the pH of the buffer and the temperature of the incubator/plate reader. | |
| Presence of inhibitors in the sample | Dilute the sample or use a purification step to remove potential inhibitors. | |
| High background absorbance | Spontaneous hydrolysis of the substrate | Prepare the substrate solution fresh. Store the substrate under recommended conditions. |
| Contaminated reagents | Use fresh, high-quality reagents. | |
| Non-linear reaction rate | Substrate depletion | Use a lower enzyme concentration or a higher substrate concentration. |
| Enzyme instability | Optimize assay conditions (pH, temperature) for enzyme stability. |
Conclusion
This application note provides a comprehensive and detailed protocol for the measurement of leucine aminopeptidase activity using this compound. The described method is robust, sensitive, and suitable for high-throughput screening applications in drug discovery and for routine enzyme characterization in academic and industrial research settings. The provided data and troubleshooting guide will aid researchers in successfully implementing this assay and obtaining reliable and reproducible results.
References
- 1. assaygenie.com [assaygenie.com]
- 2. Unveiling the Catalytic Mechanism of a Processive Metalloaminopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetics and conformational stability studies of recombinant leucine aminopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzymatic and molecular characterisation of leucine aminopeptidase of Burkholderia pseudomallei - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Protease Profiling using L-Methionine p-nitroanilide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Methionine p-nitroanilide (Met-pNA) is a chromogenic substrate utilized for the detection and characterization of proteases that exhibit specificity for methionine at the P1 position. This substrate is particularly valuable for assaying the activity of methionine aminopeptidases (MetAPs), a class of enzymes crucial in protein maturation and a validated target in drug discovery for cancer, infectious diseases, and other conditions. Upon enzymatic cleavage of the amide bond, this compound releases p-nitroaniline (pNA), a yellow chromophore that can be quantified spectrophotometrically. This document provides detailed application notes and protocols for the use of this compound in protease profiling from various biological samples.
Methionine aminopeptidases (MetAPs) are metalloenzymes that play a critical role in cellular function by removing the N-terminal methionine from nascent polypeptide chains.[1] In humans, two forms of this enzyme exist, MetAP1 and MetAP2.[2] Both MetAP1 and MetAP2 are essential for controlling cell proliferation, making them attractive targets for therapeutic intervention.[1][3] Inhibition of MetAP2, in particular, has been shown to have anti-angiogenic effects, and several MetAP2 inhibitors have been investigated as potential cancer therapies.[4][5] MetAPs are also essential for the survival of various pathogens, making them a target for the development of novel antimicrobial agents.[6][7][8]
Principle of the Assay
The enzymatic assay using this compound is based on a straightforward colorimetric detection method. The protease of interest cleaves the peptide bond between the methionine residue and the p-nitroaniline group. The released p-nitroaniline has a distinct yellow color and a maximum absorbance at approximately 405-410 nm. The rate of p-nitroaniline formation is directly proportional to the enzyme activity under initial velocity conditions.
Quantitative Data
While this compound is a useful tool for detecting methionine-preferring proteases, it is important to note that its catalytic efficiency can be lower compared to longer peptide substrates. For human MetAP2, the catalytic efficiency with dipeptide substrates like Met-pNA is significantly reduced, primarily due to a lower turnover rate (kcat), suggesting that the cleavage of the amide bond can be a rate-limiting step.[9]
Table 1: Biochemical Properties of a Bacterial Methionine Aminopeptidase (B13392206) using this compound.
| Parameter | Value | Source |
| Enzyme Source | Mycobacterium smegmatis mc2155 | |
| Optimal pH | 8.5 | |
| Optimal Temperature | 50°C | |
| Enhancing Metal Ions | Mg2+, Co2+ | |
| Inhibiting Metal Ions | Fe2+, Cu2+ |
Table 2: IC50 Values of Selected Methionine Aminopeptidase Inhibitors.
| Inhibitor | Target Enzyme | IC50 | Substrate Used | Source |
| XC11 | P. falciparum MetAP1b | 112 nM | Not Specified | [6] |
| Compound 34 | M. tuberculosis MetAP | 41% inhibition at 10 µM | Not Specified | [6] |
| Pyridinylpyrimidine derivatives | Human MetAP1 | Low µM range | Met-Pro-pNA (coupled assay) | [6] |
Note: The substrate used for IC50 determination is crucial for comparing inhibitor potencies. The data presented here are for illustrative purposes and highlight the need for consistent assay conditions.
Experimental Protocols
Protocol 1: General Protease Activity Assay using this compound
This protocol can be adapted for purified enzymes or biological samples such as cell lysates or tissue homogenates.
Materials:
-
This compound (Met-pNA) stock solution (e.g., 100 mM in DMSO, store at -20°C)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1 mM CoCl2)
-
Protease sample (purified enzyme or biological lysate)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare the Reaction Mixture: In each well of a 96-well microplate, add the desired volume of Assay Buffer.
-
Prepare Substrate Working Solution: Dilute the Met-pNA stock solution in Assay Buffer to the desired final concentration (e.g., for a final concentration of 1 mM in a 100 µL reaction, prepare a 2 mM working solution).
-
Initiate the Reaction: Add the protease sample to the wells containing the Assay Buffer. Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
Add Substrate: To start the reaction, add the Met-pNA working solution to each well. The final reaction volume is typically 100-200 µL.
-
Monitor Absorbance: Immediately place the microplate in a pre-warmed microplate reader and measure the absorbance at 405 nm at regular intervals (e.g., every 1-2 minutes) for a desired period (e.g., 30-60 minutes).
-
Data Analysis:
-
Plot the absorbance at 405 nm against time.
-
Determine the initial velocity (V0) of the reaction from the linear portion of the curve (ΔAbs/min).
-
Calculate the enzyme activity using the Beer-Lambert law: Activity (µmol/min/mL) = (V0 * Reaction Volume (mL)) / (ε * Path Length (cm) * Enzyme Volume (mL)) where ε (molar extinction coefficient) of p-nitroaniline is ~10,600 M-1cm-1 at 405 nm.
-
Protocol 2: Protease Profiling in Cell Lysates
Materials:
-
Cultured cells
-
Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1% Triton X-100, protease inhibitor cocktail without EDTA)
-
Bradford assay reagent for protein quantification
-
All materials listed in Protocol 1
Procedure:
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification: Determine the total protein concentration of the cell lysate using the Bradford assay or a similar method.
-
Enzyme Assay:
-
Follow the procedure outlined in Protocol 1, using a defined amount of total protein from the cell lysate (e.g., 10-50 µg) per reaction.
-
Normalize the calculated enzyme activity to the amount of protein used to express the specific activity (µmol/min/mg of protein).
-
Protocol 3: High-Throughput Screening (HTS) of MetAP Inhibitors
This protocol is designed for screening compound libraries for inhibitors of MetAP activity.
Materials:
-
Purified recombinant human MetAP1 or MetAP2
-
Compound library (dissolved in DMSO)
-
All materials listed in Protocol 1
Procedure:
-
Assay Preparation:
-
Prepare the Assay Buffer and Met-pNA working solution as described in Protocol 1.
-
Prepare a working solution of the MetAP enzyme in Assay Buffer.
-
-
Compound Plating:
-
Using an automated liquid handler, dispense a small volume (e.g., 1 µL) of each compound from the library into the wells of a 384-well microplate. Include appropriate controls (e.g., DMSO for no inhibition, and a known MetAP inhibitor for maximum inhibition).
-
-
Enzyme Addition and Pre-incubation:
-
Add the MetAP enzyme solution to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow for inhibitor binding.
-
-
Reaction Initiation and Measurement:
-
Add the Met-pNA working solution to all wells to start the reaction.
-
Immediately begin kinetic reading of absorbance at 405 nm in a microplate reader.
-
-
Data Analysis:
-
Calculate the reaction rate for each well.
-
Determine the percent inhibition for each compound relative to the DMSO control.
-
Identify "hits" based on a predefined inhibition threshold (e.g., >50% inhibition).
-
For hit compounds, perform dose-response experiments to determine the IC50 value.
-
Visualizations
Caption: Experimental workflow for protease profiling using this compound.
Caption: Role of Methionine Aminopeptidases in cellular processes and as a drug target.
References
- 1. Methionine aminopeptidases type I and type II are essential to control cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. METAP2 methionyl aminopeptidase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. sinobiological.com [sinobiological.com]
- 5. Pyridinylquinazolines Selectively Inhibit Human Methionine Aminopeptidase-1 in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of promising methionine aminopeptidase enzyme inhibitors: A combine study of comprehensive virtual screening and dynamics simulation study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. METAP1 - Wikipedia [en.wikipedia.org]
Application of L-Methionine p-nitroanilide in Soil Enzyme Assays: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Application Notes
L-Methionine p-nitroanilide (L-Met-pNA) is a chromogenic substrate used to quantify the activity of methionine aminopeptidases in soil samples. Aminopeptidases are a class of proteolytic enzymes that cleave amino acids from the N-terminus of proteins and peptides, playing a crucial role in the nitrogen cycle by depolymerizing organic nitrogen into smaller, more bioavailable forms.[1] The assay's principle lies in the enzymatic hydrolysis of the amide bond in this compound by soil aminopeptidases. This reaction releases p-nitroaniline (pNA), a yellow-colored compound that can be quantified spectrophotometrically at approximately 380-410 nm.[2][3]
The activity of methionine aminopeptidase (B13392206) is a valuable indicator of soil health and microbial function, providing insights into nitrogen and sulfur cycling.[1][2] This assay is particularly useful for assessing the impact of agricultural practices, land use changes, and environmental contaminants on soil microbial communities and their enzymatic functions. In the context of drug development, understanding the activity of microbial enzymes like aminopeptidases can be relevant for studying the environmental fate and impact of pharmaceuticals.
Biochemical Pathway
The enzymatic assay is based on the following reaction:
Figure 1: Biochemical reaction of this compound hydrolysis.
Quantitative Data Summary
The activity of methionine aminopeptidase in soil can vary significantly depending on soil type, organic matter content, microbial community composition, and land management practices. Research has reported a wide range of activities.
| Enzyme Activity Range | Soil Type | Experimental Context | Reference |
| 0.2 to 400 nmol pNA h⁻¹ g⁻¹ | Argiudoll | 145-year crop rotation and fertility experiment | [1] |
Note: The table above provides a general range of expected values. Researchers should establish baseline activity levels for their specific soil types and experimental conditions. A template for recording experimental data is provided below.
| Sample ID | Soil Type | Treatment | Replicate | Absorbance at 380 nm | Enzyme Activity (nmol pNA g⁻¹ h⁻¹) |
| 1 | |||||
| 2 | |||||
| 3 |
Experimental Protocol
This protocol is adapted from established methods for assaying aminopeptidase activity in soil using p-nitroanilide-linked substrates.[4][5][6]
Materials and Reagents
| Reagent | Molar Weight ( g/mol ) | Concentration | Purpose |
| L-Methionine 4-nitroanilide | 269.33 | 1 mM | Substrate |
| Tris (Trizma base) | 121.1 | 0.1 M, pH 12.0 | To stop the reaction and aid in pNA extraction |
| Calcium Chloride (CaCl₂) | 147.01 | 2.0 M | Flocculating agent to clarify the supernatant |
| p-nitroaniline (pNA) | 138.13 | 1 mM | Standard for calibration curve |
| Deionized water | - | - | Solvent |
Procedure
The overall workflow for the assay is depicted below.
References
- 1. experts.illinois.edu [experts.illinois.edu]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Carbon, Nitrogen, Phosphorus, and Extracellular Soil Enzyme Responses to Different Land Use [frontiersin.org]
- 4. andrewsforest.oregonstate.edu [andrewsforest.oregonstate.edu]
- 5. mdpi.com [mdpi.com]
- 6. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]
Application Notes and Protocols for a Colorimetric Assay Using L-Methionine p-nitroanilide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Methionine p-nitroanilide (L-Met-pNA) is a chromogenic substrate used for the continuous colorimetric assay of methionine aminopeptidases (MetAPs). MetAPs are metalloenzymes that play a crucial role in protein maturation by cleaving the N-terminal methionine from nascent polypeptide chains. These enzymes are essential for the survival of bacteria and are also implicated in angiogenesis in eukaryotes, making them attractive targets for the development of novel antibacterial and anticancer therapeutics.[1][2][3]
This document provides detailed application notes and protocols for utilizing L-Met-pNA in a colorimetric assay to determine MetAP activity and to screen for potential inhibitors. The assay is based on the enzymatic hydrolysis of L-Met-pNA, which releases the yellow-colored product, p-nitroaniline (pNA). The rate of pNA formation is directly proportional to the MetAP activity and can be monitored spectrophotometrically by measuring the increase in absorbance at 405 nm.[4]
Principle of the Assay
The colorimetric assay relies on the direct enzymatic cleavage of the amide bond in this compound by Methionine Aminopeptidase (B13392206). This reaction releases L-Methionine and a chromogenic product, p-nitroaniline. The concentration of the released p-nitroaniline can be determined by measuring its absorbance at 405 nm, allowing for the quantification of enzyme activity.
Featured Applications
-
Enzyme Kinetics: Determination of key kinetic parameters such as Michaelis-Menten constant (Km) and maximum velocity (Vmax) for different MetAP isozymes.[4]
-
Inhibitor Screening: High-throughput screening of compound libraries to identify potential inhibitors of MetAP activity for drug discovery.[1][4][5]
-
Drug Development: Characterization of the potency and mechanism of action of lead compounds targeting MetAPs.
-
Quality Control: Assessment of the purity and activity of recombinant MetAP preparations.
Quantitative Data Summary
The following tables summarize key quantitative data for the colorimetric assay with this compound.
Table 1: General Assay Parameters
| Parameter | Value | Reference |
| Wavelength of Maximum Absorbance (λmax) for p-nitroaniline | 405 nm | [4][5] |
| Molar Extinction Coefficient (ε) of p-nitroaniline | 10,600 M⁻¹cm⁻¹ | [6] |
| Typical pH Range | 7.0 - 8.0 | [6][7] |
| Recommended Buffer | HEPES, Tris-HCl | [6][7] |
| Divalent Metal Ion Cofactor | CoCl₂, MnCl₂ | [2][6] |
Table 2: Reported Kinetic Constants for Methionine Aminopeptidases with L-Met-pNA
| Enzyme | Source | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| MetAP-I | Escherichia coli (EcMetAP-I) | 1.1 ± 0.2 | 0.041 ± 0.002 | 37 | [4] |
| MetAP-II | Pyrococcus furiosus (PfMetAP-II) | 1.9 ± 0.2 | 0.81 ± 0.03 | 426 | [4] |
Experimental Protocols
Materials and Reagents
-
This compound (Substrate)
-
Recombinant Methionine Aminopeptidase (Enzyme)
-
HEPES or Tris-HCl buffer
-
CoCl₂ or MnCl₂ (Divalent metal salt)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Preparation of Reagents
-
Assay Buffer: 50 mM HEPES, pH 7.5, containing 150 mM KCl.
-
Enzyme Solution: Prepare a stock solution of MetAP in assay buffer. The final concentration will depend on the specific activity of the enzyme preparation.
-
Substrate Solution: Prepare a stock solution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Inhibitor Solutions: Dissolve test compounds in DMSO to prepare stock solutions.
Protocol 1: Determination of MetAP Activity
-
Add 50 µL of assay buffer to the wells of a 96-well microplate.
-
Add 10 µL of the enzyme solution to each well.
-
To initiate the reaction, add 40 µL of the substrate solution at various concentrations.
-
Immediately place the microplate in a plate reader pre-set to 37°C.
-
Monitor the increase in absorbance at 405 nm every 30 seconds for 10-15 minutes.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve using the Beer-Lambert law (Absorbance = εcl, where ε is the molar extinction coefficient of p-nitroaniline, c is the concentration, and l is the path length).
Protocol 2: Screening for MetAP Inhibitors
-
Add 40 µL of assay buffer to the wells of a 96-well microplate.
-
Add 10 µL of the test compound solution at various concentrations (or a single concentration for primary screening). Include a control with DMSO only.
-
Add 10 µL of the enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
To initiate the reaction, add 40 µL of the substrate solution (typically at a concentration equal to the Km value).
-
Immediately monitor the absorbance at 405 nm as described in Protocol 1.
-
Calculate the percentage of inhibition for each compound concentration relative to the control (DMSO) reaction.
Visualizations
Caption: Enzymatic cleavage of L-Met-pNA by MetAP to produce p-nitroaniline.
Caption: General workflow for the MetAP colorimetric assay.
Caption: Role of MetAP in protein maturation and its inhibition.
References
- 1. A high-throughput absorbance-based assay for methionine produced by methionine aminopeptidase using S-adenosyl-L-methionine synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Advances in Bacterial Methionine Aminopeptidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new colorimetric assay for methionyl aminopeptidases: examination of the binding of a new class of pseudopeptide analog inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Two continuous spectrophotometric assays for methionine aminopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. epublications.marquette.edu [epublications.marquette.edu]
- 7. Synthesis and kinetic parameters of hydrolysis by trypsin of some acyl-arginyl-p-nitroanilides and peptides containing arginyl-p-nitroanilide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Kinetic Analysis of Leucine Aminopeptidase Inhibition using L-Methionine p-nitroanilide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the kinetic analysis of Leucine Aminopeptidase (LAP) using the chromogenic substrate L-Methionine p-nitroanilide. This document details the experimental protocols for determining key kinetic parameters and for characterizing enzyme inhibitors.
Introduction
Leucine Aminopeptidase (LAP) is a metalloenzyme that catalyzes the hydrolysis of N-terminal amino acids from peptides and proteins, playing a crucial role in protein degradation and metabolism. Its activity is implicated in various physiological and pathological processes, making it a target for drug development. This compound serves as a chromogenic substrate for LAP. The enzymatic cleavage of this substrate releases p-nitroaniline, a yellow product that can be quantified spectrophotometrically, allowing for the continuous monitoring of enzyme activity.
Principle of the Assay
The enzymatic activity of Leucine Aminopeptidase is determined by monitoring the rate of hydrolysis of this compound. The reaction produces L-Methionine and p-nitroaniline. The rate of formation of p-nitroaniline is directly proportional to the enzyme activity and can be measured by the increase in absorbance at 405 nm.
Data Presentation
The following tables summarize the key kinetic parameters for Porcine Kidney Leucine Aminopeptidase. Table 1 provides the Michaelis-Menten constant for a structurally similar substrate, L-leucine-p-nitroanilide, which can be considered as a reference value. Table 2 lists the inhibition constant for Bestatin, a potent competitive inhibitor of Leucine Aminopeptidase.
Table 1: Michaelis-Menten Kinetic Parameter for Porcine Kidney Leucine Aminopeptidase
| Substrate | Michaelis-Menten Constant (Km) |
| L-leucine-p-nitroanilide | 0.72 ± 0.15 mM |
Note: This Km value is for L-leucine-p-nitroanilide and serves as an approximate reference for this compound due to structural similarity.
Table 2: Inhibition Constant for a Known Leucine Aminopeptidase Inhibitor
| Inhibitor | Enzyme Source | Inhibition Constant (Ki) | Type of Inhibition |
| Bestatin | Leucine Aminopeptidase | 2.0 x 10-8 M | Competitive |
Experimental Protocols
This section provides detailed methodologies for the kinetic analysis of Leucine Aminopeptidase.
Materials and Reagents
-
Leucine Aminopeptidase (from porcine kidney)
-
This compound (Substrate)
-
Bestatin (Inhibitor)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Magnesium Chloride (MgCl2) (5 mM)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 405 nm
-
Pipettes and tips
-
Reagent reservoirs
Reagent Preparation
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 8.0.
-
Substrate Stock Solution: Prepare a 100 mM stock solution of this compound in DMSO.
-
Enzyme Stock Solution: Prepare a stock solution of Leucine Aminopeptidase in assay buffer. The final concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.
-
Inhibitor Stock Solution: Prepare a stock solution of Bestatin in assay buffer.
Experimental Workflow
Caption: Experimental workflow for the kinetic analysis of Leucine Aminopeptidase inhibition.
Protocol 1: Determination of Michaelis-Menten Constants (Km and Vmax)
-
Prepare a series of dilutions of the this compound substrate in assay buffer, ranging from approximately 0.1 to 10 times the expected Km.
-
In a 96-well plate, add 50 µL of assay buffer to each well.
-
Add 25 µL of each substrate dilution to triplicate wells.
-
To initiate the reaction, add 25 µL of the Leucine Aminopeptidase solution to each well.
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
Measure the absorbance at 405 nm every 30 seconds for 10-15 minutes.
-
Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the absorbance versus time plot.
-
Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Protocol 2: Determination of Inhibitor Potency (IC50 and Ki)
-
Prepare a series of dilutions of the inhibitor (e.g., Bestatin) in assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer to each well.
-
Add 25 µL of each inhibitor dilution to triplicate wells. For control wells (no inhibition), add 25 µL of assay buffer.
-
Add 25 µL of the Leucine Aminopeptidase solution to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 25 µL of this compound substrate at a concentration equal to the determined Km.
-
Immediately measure the absorbance at 405 nm kinetically as described in Protocol 1.
-
Calculate the percent inhibition for each inhibitor concentration.
-
Plot percent inhibition versus the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC50.
-
For competitive inhibitors, the inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km) where [S] is the substrate concentration.
Signaling Pathways and Logical Relationships
Enzyme Inhibition Mechanism
The following diagram illustrates the principle of competitive inhibition, where the inhibitor binds to the same active site as the substrate.
Caption: Diagram of competitive enzyme inhibition.
By following these protocols and utilizing the provided reference data, researchers can effectively conduct kinetic analyses of Leucine Aminopeptidase and characterize the potency and mechanism of action of potential inhibitors.
Troubleshooting & Optimization
Technical Support Center: Optimizing L-Methionine p-nitroanilide (L-Met-pNA) Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing pH and temperature for L-Methionine p-nitroanilide (L-Met-pNA) assays. It includes detailed troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the this compound (L-Met-pNA) assay?
A1: The L-Met-pNA assay is a colorimetric method used to measure the activity of certain enzymes, primarily aminopeptidases. The substrate, this compound, is composed of L-methionine linked to a p-nitroaniline (pNA) molecule. When an enzyme with aminopeptidase (B13392206) activity cleaves the amide bond between methionine and pNA, it releases free pNA. In its substrate-bound form, pNA is colorless, but the free molecule imparts a yellow color to the solution. The intensity of this color, which can be quantified by measuring its absorbance at or around 405 nm, is directly proportional to the amount of pNA released and thus to the enzyme's activity.[1]
Q2: Which enzymes can be assayed using L-Met-pNA?
A2: L-Met-pNA is primarily a substrate for aminopeptidases, which are enzymes that cleave amino acids from the N-terminus of proteins and peptides.[2][3][4] Specifically, it is a substrate for Methionine Aminopeptidases (MetAPs).[2] Some Leucine (B10760876) Aminopeptidases (LAPs) have also been shown to have activity towards Met-pNA.[5]
Q3: Why is it important to optimize pH and temperature in these assays?
A3: Enzyme activity is highly dependent on both pH and temperature. Each enzyme has an optimal pH and temperature at which it exhibits maximum catalytic activity. Deviations from these optimal conditions can lead to a significant decrease in enzyme activity and, in some cases, irreversible denaturation of the enzyme. Therefore, optimizing these parameters is crucial for obtaining accurate and reproducible results.
Q4: What is the role of Methionine Aminopeptidases (MetAPs) in cellular processes?
A4: Methionine aminopeptidases are essential enzymes that play a crucial role in protein maturation.[2][6] They are responsible for removing the initiator methionine from newly synthesized proteins, a critical step for enabling further post-translational modifications and ensuring protein stability and function.[2] MetAPs are also involved in various signaling pathways, including those related to angiogenesis and cell cycle regulation.[7][8]
Optimizing Assay Conditions
The optimal pH and temperature for an L-Met-pNA assay are dependent on the specific enzyme being studied. The following table summarizes typical optimal conditions for some common aminopeptidases.
| Enzyme | Source Organism | Optimal pH | Optimal Temperature (°C) | Reference |
| Methionine Aminopeptidase (MetAP) | Escherichia coli | 7.5 | Not Specified | [9] |
| Leucine Aminopeptidase (LapA) | Aspergillus oryzae | 8.5 | 60 | [5] |
| Leucine Aminopeptidase (LAP) | Burkholderia pseudomallei | 9.0 | 50 | [10] |
| Leucine Aminopeptidase (Amp0279) | Lysinibacillus sphaericus | 8.0 - 8.5 | 50 | [11] |
| Arginine Aminopeptidase | Pediococcus acidilactici | 7.5 | 40 | [12] |
| Pyroglutamyl Peptidase I (PAPI) | Mesophilic prokaryotes | 6.0 - 9.5 | 30 - 45 | [13] |
| Pyroglutamyl Peptidase I (PAPI) | Thermococcus litoralis | Not Specified | 70 | [13] |
| Pyroglutamyl Peptidase I (PAPI) | Pyrococcus furiosus | Not Specified | 90 | [13] |
Experimental Protocols
General Protocol for L-Met-pNA Aminopeptidase Assay
This protocol provides a general framework for measuring aminopeptidase activity using L-Met-pNA. It should be optimized for the specific enzyme and experimental conditions.
Materials:
-
This compound (L-Met-pNA) substrate
-
Enzyme solution (e.g., purified enzyme or cell lysate)
-
Assay buffer (e.g., Tris-HCl, HEPES-NaOH) at the optimal pH for the enzyme
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Incubator or water bath set to the optimal temperature
Procedure:
-
Prepare a Substrate Stock Solution: Dissolve L-Met-pNA in a suitable solvent like DMSO to create a concentrated stock solution (e.g., 4 mM). Store this stock solution in aliquots at -20°C.
-
Prepare a pNA Standard Curve:
-
Prepare a stock solution of p-nitroaniline (pNA) in the assay buffer (e.g., 1 mM).
-
Create a series of dilutions from the pNA stock solution to generate a standard curve (e.g., 0, 12.5, 25, 50, 100, 200 µM).
-
Add a fixed volume of each standard dilution to separate wells of the 96-well plate in triplicate.
-
-
Set up the Enzyme Reaction:
-
In the wells of the 96-well plate, add the assay buffer.
-
Add the enzyme solution to the wells. Include a "no enzyme" control where an equal volume of assay buffer is added instead of the enzyme solution.
-
Pre-incubate the plate at the optimal temperature for 5-10 minutes.
-
-
Initiate the Reaction:
-
Add the L-Met-pNA substrate solution to each well to start the reaction. The final substrate concentration will need to be optimized.
-
-
Measure Absorbance:
-
Kinetic Assay (Recommended): Immediately place the microplate in a reader and measure the absorbance at 405 nm at regular intervals (e.g., every 1-2 minutes) for a defined period (e.g., 30-60 minutes).
-
Endpoint Assay: Incubate the plate at the optimal temperature for a fixed time. Stop the reaction if necessary (e.g., by adding acetic acid). Measure the final absorbance at 405 nm.[1]
-
-
Calculate Enzyme Activity:
-
For the kinetic assay, determine the initial reaction rate (ΔA/min) from the linear portion of the absorbance versus time plot.
-
For the endpoint assay, subtract the absorbance of the "no enzyme" control from the absorbance of the enzyme-containing wells.
-
Convert the change in absorbance to the concentration of pNA produced using the standard curve.
-
Express enzyme activity in appropriate units, such as µmol of pNA released per minute per milligram of protein.[1]
-
Troubleshooting Guide
Issue: Low or no enzyme activity detected.
-
Possible Cause: Suboptimal pH or temperature.
-
Solution: Verify the pH of your buffer and ensure the incubation temperature is optimal for your specific enzyme. Refer to the data table for typical ranges.
-
-
Possible Cause: Inactive enzyme.
-
Solution: Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. Test the activity of a fresh enzyme stock.
-
-
Possible Cause: Presence of inhibitors in the sample.
-
Solution: Some aminopeptidases are metalloenzymes and can be inhibited by chelating agents like EDTA.[10] Ensure your buffers do not contain known inhibitors. If your sample is a crude extract, consider purification steps to remove potential inhibitors.
-
Issue: High background absorbance in the "no enzyme" control.
-
Possible Cause: Abiotic hydrolysis of the substrate.
-
Solution: L-Met-pNA can undergo slow, non-enzymatic hydrolysis, especially at extreme pH or high temperatures.[14] Always include a "no enzyme" control to subtract this background rate. Consider preparing fresh substrate solutions.
-
-
Possible Cause: Contamination of reagents.
-
Solution: Use high-purity water and reagents. Ensure glassware and pipette tips are clean.
-
Issue: Poor solubility of L-Met-pNA.
-
Possible Cause: L-Met-pNA has limited solubility in aqueous solutions.
Issue: Non-linear reaction progress curve.
-
Possible Cause: Substrate depletion.
-
Solution: If the reaction rate decreases over time, the substrate may be getting depleted. Use a lower enzyme concentration or a higher initial substrate concentration.
-
-
Possible Cause: Enzyme instability.
-
Solution: The enzyme may not be stable under the assay conditions for the duration of the experiment. Shorten the assay time and ensure you are measuring the initial reaction velocity.
-
Issue: Interference from colored compounds in the sample.
-
Possible Cause: Samples like soil extracts or cell lysates may contain compounds that absorb at 405 nm.
-
Solution: Run a sample blank that contains the sample but no L-Met-pNA substrate. Subtract the absorbance of the sample blank from your readings.
-
Visualizing Workflows and Pathways
References
- 1. benchchem.com [benchchem.com]
- 2. scientificsights.com [scientificsights.com]
- 3. Aminopeptidase - Wikipedia [en.wikipedia.org]
- 4. Aminopeptidases: structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overexpression and characterization of an extracellular leucine aminopeptidase from Aspergillus oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Role of Methionine Aminopeptidase 2 in Lymphangiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Enzymatic and molecular characterisation of leucine aminopeptidase of Burkholderia pseudomallei - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization and structural analysis of a leucine aminopeptidase using site-directed mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. doras.dcu.ie [doras.dcu.ie]
- 14. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]
- 15. sigmaaldrich.com [sigmaaldrich.com]
troubleshooting poor signal in L-Methionine p-nitroanilide colorimetric assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the L-Methionine p-nitroanilide colorimetric assay.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide addresses common issues encountered during the this compound assay that can lead to a poor or absent signal.
Q1: I am not seeing any yellow color development, or the absorbance reading is very low. What are the possible causes?
A1: A lack of signal can stem from several factors, from reagent preparation to incorrect assay conditions. Here is a step-by-step troubleshooting guide:
-
Enzyme Activity:
-
Inactive Enzyme: Ensure your enzyme (e.g., Methionine Aminopeptidase) is active. Check the storage conditions and age of the enzyme stock. If possible, run a positive control with a known active enzyme lot.
-
Insufficient Enzyme Concentration: The concentration of the enzyme may be too low to produce a detectable signal within the incubation period. Try increasing the enzyme concentration.
-
-
Substrate Integrity and Concentration:
-
Substrate Degradation: this compound can be susceptible to degradation. Ensure it has been stored correctly, protected from light and moisture.
-
Substrate Solubility: The substrate or the resulting p-nitroaniline (pNA) product may have limited solubility in your buffer. Some protocols recommend dissolving the substrate in a small amount of an organic solvent like DMSO or DMF before diluting it in the assay buffer.[1] Note that high concentrations of organic solvents can inhibit enzyme activity.
-
Substrate Concentration Too Low: The substrate concentration might be well below the Michaelis constant (Km) of your enzyme, leading to a slow reaction rate. Ensure the substrate concentration is appropriate for your experimental goals, often at or above the Km for optimal activity measurement.
-
-
Assay Conditions:
-
Incorrect pH: Enzymes have an optimal pH range for activity. For many aminopeptidases, this is in the neutral to slightly alkaline range.[2] Determine the optimal pH for your specific enzyme and ensure your buffer is at the correct pH.
-
Suboptimal Temperature: Enzyme activity is temperature-dependent. Most assays are performed at a constant temperature, often 37°C.[1][3] Ensure your incubator or water bath is calibrated and maintaining the correct temperature. Temperatures that are too high can denature the enzyme.[2]
-
Presence of Inhibitors: Your sample or buffer may contain inhibitors of the aminopeptidase (B13392206). Common inhibitors include metal chelators (e.g., EDTA, 1,10-phenanthroline) for metallo-aminopeptidases, and high concentrations of certain amino acids.[2][4][5][6]
-
-
Detection:
-
Incorrect Wavelength: The liberated p-nitroaniline has a maximum absorbance around 405-410 nm.[7][8][9] Ensure your plate reader or spectrophotometer is set to the correct wavelength.
-
Reaction Quenching (for endpoint assays): If you are running an endpoint assay, ensure the stop solution (e.g., a strong acid or base) is effective and added correctly. Some protocols for pNA assays in complex samples like soil use a high pH Tris buffer to stop the reaction and enhance the color of pNA.[1][3]
-
Q2: The signal in my assay is inconsistent between replicates. What could be the cause?
A2: High variability can be attributed to several factors:
-
Pipetting Errors: Inaccurate or inconsistent pipetting of the enzyme, substrate, or sample can lead to significant variations. Ensure your pipettes are calibrated and use proper pipetting techniques.
-
Incomplete Mixing: Ensure all components in the well are thoroughly mixed after addition.
-
Temperature Gradients: In a microplate format, "edge effects" can occur where wells on the perimeter of the plate experience different temperatures than the inner wells. To mitigate this, avoid using the outer wells for samples or ensure proper plate incubation.
-
Substrate Precipitation: If the this compound is not fully dissolved, it can lead to inconsistent substrate availability in different wells. Visually inspect your substrate solution for any precipitate.
Q3: My blank wells (no enzyme) are showing a high background signal. Why is this happening?
A3: A high background can be caused by:
-
Spontaneous Substrate Hydrolysis: this compound can undergo slow, spontaneous hydrolysis, especially at a non-optimal pH or elevated temperatures over long incubation times. Prepare fresh substrate solutions for each experiment.
-
Contamination: The substrate solution or buffer may be contaminated with a protease. Use sterile, high-purity reagents and consumables.
-
Interfering Substances: Components in your sample matrix may absorb light at the same wavelength as p-nitroaniline. To correct for this, you should run a sample blank that contains the sample and all assay components except for the enzyme.
Quantitative Data Summary
The following table summarizes kinetic parameters for Methionine Aminopeptidases (MetAPs) using this compound as a substrate, providing a reference for expected enzyme performance.
| Enzyme Source | Enzyme Type | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Escherichia coli | MetAP-I | 1.4 ± 0.2 | 0.40 ± 0.02 | 285 |
| Pyrococcus furiosus | MetAP-II | 0.53 ± 0.05 | 0.22 ± 0.01 | 415 |
Data extracted from a study by Mitra et al. (2006).[7][8]
Experimental Protocols
Detailed Protocol for Methionine Aminopeptidase Activity Assay
This protocol is a general guideline and may require optimization for your specific enzyme and experimental conditions.
Materials:
-
This compound (Substrate)
-
Methionine Aminopeptidase (Enzyme)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, containing a divalent cation like CoCl2 if required by the enzyme)
-
Stop Solution (e.g., 1 M HCl or 0.1 M Tris, pH 12) - for endpoint assays
-
Microplate reader or spectrophotometer
-
96-well microplate
Procedure:
-
Reagent Preparation:
-
Substrate Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 100 mM) in a suitable solvent (e.g., DMSO). Store protected from light. The substrate may require warming to fully dissolve.
-
Working Substrate Solution: Dilute the substrate stock solution to the desired final concentration in the assay buffer. It is crucial to ensure the substrate remains soluble.
-
Enzyme Solution: Prepare a working solution of the enzyme in the assay buffer. Keep the enzyme on ice.
-
-
Assay Setup (96-well plate format):
-
Add the assay buffer to each well.
-
Add the sample or enzyme solution to the appropriate wells.
-
Include appropriate controls:
-
Blank: Assay buffer and substrate, no enzyme.
-
Negative Control: A sample known to have no activity.
-
Positive Control: A known active enzyme.
-
-
-
Reaction Initiation and Incubation:
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes to allow the temperature to equilibrate.
-
Initiate the reaction by adding the working substrate solution to all wells.
-
Mix the contents of the wells thoroughly.
-
-
Signal Detection:
-
Kinetic Assay: Immediately place the plate in a microplate reader pre-set to the assay temperature and measure the absorbance at 405 nm at regular intervals (e.g., every 30-60 seconds) for a set period (e.g., 15-30 minutes). The rate of the reaction is determined from the linear portion of the absorbance vs. time curve.
-
Endpoint Assay: Incubate the reaction for a fixed period (e.g., 30-60 minutes). Stop the reaction by adding the stop solution. Measure the absorbance at 405 nm.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
For kinetic assays, calculate the reaction rate (V0) from the slope of the linear phase of the reaction.
-
For endpoint assays, the final absorbance is proportional to the amount of product formed.
-
A standard curve of known concentrations of p-nitroaniline can be used to convert absorbance values to the amount of product formed.
-
Visualizations
Troubleshooting Logic Flow
The following diagram illustrates a logical workflow for troubleshooting a poor signal in the this compound assay.
Caption: Troubleshooting workflow for poor assay signal.
General Enzymatic Reaction Pathway
This diagram shows the basic principle of the colorimetric assay where the enzyme cleaves the substrate to produce a colored product.
References
- 1. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]
- 2. researchgate.net [researchgate.net]
- 3. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]
- 4. Identification of inhibitors of urinary alanine aminopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Metallo-aminopeptidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. epublications.marquette.edu [epublications.marquette.edu]
- 8. A new colorimetric assay for methionyl aminopeptidases: examination of the binding of a new class of pseudopeptide analog inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
Technical Support Center: L-Methionine p-Nitroanilide (L-Met-pNA) Assays
This guide provides troubleshooting advice and answers to frequently asked questions regarding interference from reducing agents in L-Methionine p-nitroanilide (L-Met-pNA) assays.
Frequently Asked Questions (FAQs)
Q1: Why are reducing agents typically included in enzyme assay buffers?
A1: Reducing agents are added to assay buffers to prevent the oxidation of sensitive amino acid residues, particularly cysteine and methionine, within the enzyme.[1] This helps to maintain the enzyme's proper three-dimensional structure and catalytic activity by preventing the formation of disulfide bonds that could lead to protein aggregation or inactivation.[1][2] Common reducing agents include Dithiothreitol (DTT), β-mercaptoethanol (BME), and Tris(2-carboxyethyl)phosphine (TCEP).[3][4]
Q2: How can reducing agents interfere with the L-Met-pNA assay?
A2: The L-Met-pNA assay relies on the enzymatic cleavage of L-Met-pNA to release p-nitroaniline (pNA), a yellow chromophore that is quantified spectrophotometrically at around 405 nm.[5] Reducing agents can chemically reduce the nitro group (-NO₂) on the pNA molecule to an amino group (-NH₂).[6][7][8] This conversion results in a colorless product (phenylenediamine), leading to a decrease or complete loss of the absorbance signal and an underestimation of enzyme activity.[6][9]
Q3: My negative control (containing the reducing agent but no enzyme) turns yellow and then the color fades. What is happening?
A3: This observation suggests a direct chemical reaction between the reducing agent and the p-nitroaniline substrate. The initial yellow color is the released pNA. The subsequent fading of the color indicates that the reducing agent in your buffer is reducing the pNA to a colorless compound.[6] This directly interferes with the assay's endpoint measurement.
Q4: I am observing high background absorbance in my assay wells containing DTT. Why is this?
A4: While the primary interference is the reduction of pNA, some reducing agents, or their reaction byproducts, might absorb light near the same wavelength as pNA (around 405 nm), contributing to a high background signal. However, the more common issue is the reduction of the pNA product, which leads to a loss of signal rather than a high background.[6][9]
Q5: Are there any reducing agents that are less likely to interfere with the L-Met-pNA assay?
A5: Yes, Tris(2-carboxyethyl)phosphine (TCEP) is often recommended as a substitute for thiol-based reducing agents like DTT and BME.[1][3] TCEP is a more stable and potent reducing agent that is effective over a broader pH range and is less likely to react with and reduce the p-nitroaniline chromophore.[4][10]
Troubleshooting Guide
Problem: Low or no signal despite known active enzyme.
| Possible Cause | Recommended Solution |
| Interference from Reducing Agent | The reducing agent (e.g., DTT, BME) in your buffer is reducing the p-nitroaniline product, causing a loss of the yellow color.[6][7] |
| 1. Substitute the Reducing Agent: Replace DTT or BME with TCEP. TCEP is a non-thiol reducing agent and is less likely to interfere with the pNA chromophore.[1][3][10] | |
| 2. Optimize Reducing Agent Concentration: If you must use DTT or BME, determine the lowest effective concentration that maintains enzyme activity without significantly interfering with the assay. | |
| 3. Remove the Reducing Agent: If possible, remove the reducing agent from the sample before the assay using methods like dialysis or desalting columns. | |
| Incorrect pH | The optimal pH for your enzyme may not be compatible with the stability of pNA. The absorbance of p-nitroaniline isomers can be influenced by pH.[11] |
| Verify the optimal pH for your enzyme and ensure it falls within a range where pNA absorbance is stable (typically pH 4.0-8.0).[11] | |
| Enzyme Inactivation | The enzyme may have lost activity due to improper storage or handling. |
| Run a positive control with a fresh batch of enzyme to confirm activity. |
Data Summary
Comparison of Common Reducing Agents
| Reducing Agent | Effective pH Range | Relative Reducing Power | Odor | Notes |
| Dithiothreitol (DTT) | >7.0 | Strong | Mild | Prone to oxidation in air; can interfere with pNA assays.[3][10] |
| β-Mercaptoethanol (BME) | >7.0 | Moderate | Strong, unpleasant | Volatile; less potent than DTT.[2][3] |
| Tris(2-carboxyethyl)phosphine (TCEP) | 1.5 - 8.5 | Strong | Odorless | More stable than DTT/BME; less likely to interfere with chromogenic assays.[3][4][10] |
Spectral Properties of p-Nitroaniline (pNA)
| Condition | Observed λmax | Appearance | Reason for Change |
| Standard Assay Buffer (no strong reducing agent) | ~380-410 nm | Yellow | Standard chromophore absorbance.[5][6] |
| In the presence of a strong reducing agent (e.g., NaBH₄) | ~305 nm | Colorless | Reduction of the nitro group to an amino group.[6][9] |
Experimental Protocols
Standard this compound Assay Protocol
This protocol is a general guideline and should be optimized for your specific enzyme and experimental conditions.
-
Prepare Reagents:
-
Assay Buffer: 50 mM Potassium Phosphate, pH 7.0, 0.01 mM Pyridoxal Phosphate (PLP).
-
Substrate Stock: 20 mM this compound in a suitable solvent (e.g., DMSO).
-
Enzyme Preparation: Dilute the enzyme to the desired concentration in Assay Buffer.
-
Stop Solution (Optional): 1 M Tris-HCl, pH 8.5.
-
-
Assay Procedure:
-
Set up a 96-well microplate.
-
Add 50 µL of Assay Buffer to each well.
-
Add 10 µL of the enzyme preparation or blank buffer to the appropriate wells.
-
Pre-incubate the plate at the desired temperature (e.g., 30°C) for 5 minutes.
-
Initiate the reaction by adding 40 µL of the L-Met-pNA substrate stock to each well.
-
Immediately measure the absorbance at 405 nm at regular intervals (kinetic assay) or after a fixed incubation time (endpoint assay).
-
If using an endpoint assay, stop the reaction by adding 50 µL of Stop Solution.
-
Read the final absorbance at 405 nm.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from the absorbance of the samples.
-
Calculate the enzyme activity based on the rate of pNA formation, using the molar extinction coefficient of pNA.
-
Visualizations
L-Met-pNA Assay Workflow
Caption: Workflow of the this compound (L-Met-pNA) assay.
Troubleshooting Logic for Reducing Agent Interference
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Protein Reducing Reagents For Proteomics Research [gbiosciences.com]
- 5. Buy this compound | 6042-04-2 [smolecule.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Critical review on the chemical reduction of nitroaniline - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01745K [pubs.rsc.org]
- 9. The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agscientific.com [agscientific.com]
- 11. researchgate.net [researchgate.net]
addressing L-Methionine p-nitroanilide substrate precipitation issues
Welcome to the technical support center for L-Methionine p-nitroanilide. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the use of this chromogenic substrate in enzymatic assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound (Met-pNA) is a chromogenic substrate used to assay the activity of aminopeptidases, particularly methionine aminopeptidases (MetAPs). Upon enzymatic cleavage of the amide bond between L-methionine and p-nitroaniline, the colorless substrate releases p-nitroaniline, a yellow-colored product. The rate of p-nitroaniline formation, which can be monitored spectrophotometrically at approximately 405 nm, is directly proportional to the enzyme's activity.
Q2: My this compound substrate is precipitating out of my aqueous buffer. What are the common causes?
Precipitation of this compound is a frequent issue stemming from its limited aqueous solubility. Several factors can contribute to this problem:
-
Low Aqueous Solubility: The p-nitroanilide moiety makes the molecule relatively hydrophobic, leading to poor solubility in aqueous solutions, especially at higher concentrations.
-
pH of the Buffer: The solubility of this compound is pH-dependent. Similar to its parent amino acid, L-Methionine, its solubility is lowest near its isoelectric point and increases in more acidic or basic conditions.
-
Temperature: Lower temperatures can decrease the solubility of the substrate.
-
Buffer Composition: The presence of certain salts or other additives in the buffer can influence the solubility of the substrate.
-
Improper Dissolution: The substrate may not have been fully dissolved initially.
Q3: How should I properly store this compound powder and its stock solutions?
For optimal stability, this compound powder should be stored at -20°C and protected from light.
Stock solutions prepared in an organic solvent, such as DMSO, are stable for up to one month at -20°C or for six months at -80°C. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue: Substrate Precipitation During Stock Solution Preparation
If you are observing precipitation while preparing a stock solution of this compound, consider the following troubleshooting steps:
| Potential Cause | Recommended Solution |
| Inappropriate Solvent | This compound has limited solubility in water. Prepare a concentrated stock solution in an organic co-solvent such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or ethanol. |
| Concentration Too High | Even in organic solvents, there is a solubility limit. Try preparing a more dilute stock solution. |
| Incomplete Dissolution | Ensure the substrate is completely dissolved before storing. Use a vortex mixer to aid dissolution. Gentle warming may be attempted, but be cautious as excessive heat can degrade the substrate. |
Issue: Substrate Precipitation in the Final Assay Reaction Mixture
Precipitation in the final reaction mixture can significantly impact your results. Here’s how to troubleshoot this issue:
| Potential Cause | Recommended Solution |
| Final Concentration of Co-solvent is Too Low | When diluting the stock solution into the aqueous assay buffer, the final concentration of the organic solvent may be insufficient to maintain solubility. Ensure the final co-solvent concentration is high enough to keep the substrate in solution, but low enough to not inhibit your enzyme of interest. A final concentration of 1-5% (v/v) DMSO is generally well-tolerated by many enzymes. |
| pH of the Assay Buffer | The pH of your assay buffer may be close to the isoelectric point of the substrate, where its solubility is at a minimum. If your enzyme is active over a range of pH values, consider adjusting the buffer pH to be more acidic or basic to improve substrate solubility. |
| Low Temperature of Reagents | Using ice-cold buffers or reagents can cause the substrate to precipitate. Ensure all components, including the buffer and substrate stock solution, are at room temperature before mixing. |
| High Final Substrate Concentration | The desired final concentration of this compound in your assay may exceed its solubility limit in the final reaction buffer. If possible, reduce the final substrate concentration while ensuring it remains at a level suitable for your kinetic studies (e.g., at or above the Michaelis constant, Km). |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | ≥ 54 mg/mL (≥ 200.43 mM) |
| Ethanol | < 1 mg/mL (< 3.71 mM) |
| Water | Insoluble |
Data presented is based on available product information and may vary slightly between batches and manufacturers.
Table 2: Physicochemical Properties of L-Methionine
| Property | Value |
| pKa1 (α-carboxyl group) | 2.28 |
| pKa2 (α-amino group) | 9.21 |
| Isoelectric Point (pI) | ~5.74 |
This data for the parent amino acid L-Methionine suggests that the solubility of this compound will be lowest around neutral pH and will increase under acidic or basic conditions.
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
This protocol provides a general guideline for preparing a stock solution of this compound.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Equilibrate the this compound powder and DMSO to room temperature.
-
Weigh out the desired amount of this compound powder in a suitable container.
-
Add the appropriate volume of DMSO to achieve the desired stock solution concentration (e.g., for a 100 mM stock solution, add 3.71 mL of DMSO to 100 mg of this compound).
-
Vortex the solution until the substrate is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) can be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). Protect from light.
Visualizations
Caption: Experimental workflow for preparing and using this compound.
Technical Support Center: L-Methionine p-nitroanilide (L-Met-pNA)
Welcome to the technical support center for L-Methionine p-nitroanilide (L-Met-pNA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background hydrolysis and ensure accurate, reproducible results in their enzymatic assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound (L-Met-pNA) is a chromogenic substrate used to assay the activity of aminopeptidases, enzymes that cleave amino acids from the N-terminus of proteins and peptides. When an aminopeptidase (B13392206) cleaves the amide bond between L-methionine and p-nitroaniline, the colorless substrate releases p-nitroaniline, a yellow-colored product. The rate of formation of this yellow product, which can be measured spectrophotometrically at approximately 405 nm, is proportional to the enzyme's activity.
Q2: Why am I seeing a high background signal in my assay?
A high background signal, meaning an increase in absorbance in the absence of your enzyme or in your negative controls, is typically due to the non-enzymatic hydrolysis of L-Met-pNA. This spontaneous breakdown of the substrate can be influenced by several factors in your experimental setup.
Q3: What are the primary factors that cause background hydrolysis of L-Met-pNA?
The stability of L-Met-pNA is primarily affected by three main factors:
-
pH: The rate of hydrolysis is pH-dependent. Both strongly acidic and alkaline conditions can increase the rate of spontaneous hydrolysis.
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including the non-enzymatic breakdown of L-Met-pNA.
-
Buffer Composition: The components of your buffer solution can influence the stability of the substrate.
Q4: How should I store my L-Met-pNA to ensure its stability?
Proper storage is crucial for minimizing substrate degradation. Refer to the table below for recommended storage conditions.
| Form | Storage Temperature | Duration | Special Instructions |
| Solid (Powder) | -20°C | Long-term | Protect from light and moisture. |
| Stock Solution | -20°C or -80°C | Up to 1 month at -20°C; up to 6 months at -80°C | Dissolve in a suitable organic solvent like DMSO. Protect from light. Aliquot to avoid repeated freeze-thaw cycles. |
Q5: Can the methionine residue in L-Met-pNA contribute to its instability?
Yes, the methionine residue is susceptible to oxidation, which can potentially alter the substrate's properties and its interaction with the enzyme. It is advisable to use high-purity water and reagents to minimize the presence of oxidizing contaminants.
Troubleshooting Guide: High Background Hydrolysis
High background signal can mask the true enzymatic activity, leading to inaccurate results. Use the following guide to diagnose and resolve common issues.
Problem: High Absorbance in "No Enzyme" or "Substrate Only" Controls
This indicates spontaneous hydrolysis of L-Met-pNA.
| Issue | Possible Cause | Recommended Solution |
| Incorrect pH | The assay buffer pH is too high or too low, accelerating hydrolysis. | Verify the pH of your final assay solution. For most aminopeptidases, a pH between 7.0 and 8.5 is optimal. Avoid highly alkaline conditions (pH > 9.0) if possible. |
| High Temperature | The incubation temperature is too high, increasing the rate of spontaneous degradation. | If your enzyme is stable at a lower temperature, try reducing the assay temperature. Alternatively, shorten the incubation time to minimize the contribution of background hydrolysis. |
| Substrate Quality | The L-Met-pNA solid or stock solution has degraded over time due to improper storage. | Prepare a fresh stock solution of L-Met-pNA from a new or properly stored solid. Always protect stock solutions from light and store at -20°C or -80°C. |
| Buffer Effects | Certain buffer components may catalyze the hydrolysis of the substrate. | If you suspect a buffer issue, consider preparing your reagents in a different buffer system (e.g., switch from a phosphate-based buffer to HEPES or Tris). |
| Contamination | Contamination of reagents or labware with proteases or other substances that can cleave the substrate. | Use fresh, high-purity reagents and sterile, disposable labware. Ensure that pipette tips are changed between samples to prevent cross-contamination. |
Experimental Protocols
Key Experiment: Measuring Background Hydrolysis
To accurately determine the rate of enzymatic activity, it is essential to measure and subtract the rate of background hydrolysis. This is achieved by running proper controls.
-
Reagent Preparation:
-
Assay Buffer: Prepare your desired buffer (e.g., 50 mM HEPES, pH 7.5). Ensure the pH is accurately adjusted at the intended experimental temperature.
-
L-Met-pNA Stock Solution: Prepare a concentrated stock solution (e.g., 10-20 mM) in DMSO. Store in aliquots at -20°C or -80°C, protected from light.
-
Enzyme Solution: Dilute your enzyme to the desired concentration in the assay buffer immediately before use. Keep the enzyme on ice.
-
-
Assay Setup (for a 96-well plate):
-
Substrate Blank (to measure background hydrolysis):
-
Add assay buffer.
-
Add L-Met-pNA to the final desired concentration.
-
The total volume should be equal to the test sample wells.
-
-
Enzyme Blank (to control for absorbance of the enzyme solution):
-
Add assay buffer.
-
Add the same volume of enzyme solution as in the test wells.
-
The total volume should be equal to the test sample wells.
-
-
Test Sample:
-
Add assay buffer.
-
Add the enzyme solution.
-
Initiate the reaction by adding L-Met-pNA to the final desired concentration.
-
-
-
Incubation and Measurement:
-
Immediately place the plate in a spectrophotometer pre-set to the desired temperature.
-
Measure the absorbance at 405 nm at regular intervals (kinetic assay) or after a fixed incubation time (endpoint assay).
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per unit time) for each well.
-
The true enzymatic rate is calculated as: Corrected Rate = (Rate of Test Sample) - (Rate of Substrate Blank)
-
The reading from the Enzyme Blank should be minimal and can be subtracted from both the Test Sample and Substrate Blank if necessary.
-
By carefully controlling your experimental conditions and including the proper controls, you can confidently minimize and account for the background hydrolysis of this compound, leading to more accurate and reliable data.
correcting for absorbance interference in L-Methionine p-nitroanilide assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with L-Methionine p-nitroanilide (L-Met-pNA) assays. The focus is on identifying and correcting for absorbance interference to ensure accurate and reliable experimental results.
I. Troubleshooting Guide for Absorbance Interference
This guide addresses common issues encountered during L-Met-pNA assays that may be caused by absorbance interference.
My blank/negative control has high absorbance. What should I do?
High background absorbance in your blank or negative control can be a significant issue, masking the true signal from your enzymatic reaction. Here are the steps to troubleshoot this problem:
-
Check Reagent Purity: Ensure all your reagents, especially the buffer and L-Met-pNA substrate, are of high purity and have not degraded. Old or improperly stored reagents can contribute to high background.
-
Substrate Autohydrolysis: The L-Met-pNA substrate can undergo spontaneous hydrolysis, releasing p-nitroaniline (pNA) and causing a high background. Prepare the substrate solution fresh for each experiment and consider preparing a "substrate blank" (containing all reaction components except the enzyme) to measure and subtract this background absorbance.
-
Contaminated Glassware/Plasticware: Ensure that all cuvettes, microplates, and pipette tips are clean and free from any contaminants that might absorb at the measurement wavelength (typically 405 nm).
-
Buffer Composition: Some buffer components can interfere with the assay. If possible, test different buffer systems to see if the background absorbance is reduced.
My sample is colored/turbid. How does this affect my results?
Colored or turbid samples can directly interfere with the absorbance reading by absorbing or scattering light at the measurement wavelength. This leads to an overestimation of the amount of pNA produced.
-
Sample Blank Correction: The most effective way to correct for this is to use a "sample blank." This blank contains the sample and all reaction components except the L-Met-pNA substrate. The absorbance of the sample blank is then subtracted from the absorbance of the corresponding test sample.
-
Sample Dilution: If the interference is very high, you may need to dilute your sample. However, ensure that the enzyme concentration in the diluted sample is still within the linear range of the assay.
-
Sample Pre-treatment: In some cases, pre-treating the sample to remove the interfering substances may be necessary. This could involve centrifugation to remove particulate matter or filtration.
The reaction kinetics are non-linear. Could this be due to interference?
While non-linear kinetics can be due to factors like substrate depletion or enzyme instability, significant interference can also be a cause.
-
High Initial Absorbance: If the initial absorbance (at time zero) is very high due to interfering substances, it can compress the dynamic range of the assay, making the reaction appear non-linear. Using a proper sample blank to correct for this initial absorbance can help.
-
Interfering Substance Reacts with Assay Components: It's possible that a substance in your sample is reacting with the substrate or product over time, leading to a non-linear change in absorbance. Comparing the reaction progress curve of your sample to that of a pure enzyme control can help identify such issues.
How do I differentiate between true enzyme activity and interference?
This is a critical aspect of troubleshooting. Here’s a logical approach:
-
Run Proper Controls: Always include a negative control (no enzyme) and a positive control (a known amount of pure enzyme).
-
Use Blanks: As detailed in this guide, use substrate and sample blanks to correct for background absorbance.
-
Spike and Recovery: Add a known amount of pure enzyme to your sample and measure the activity. If the measured activity is significantly different from the expected activity (the sum of the endogenous activity and the spiked activity), it suggests the presence of an inhibitor or activator in your sample, rather than direct absorbance interference.
II. Frequently Asked Questions (FAQs)
What are the common substances that interfere with L-Met-pNA assays?
Common interfering substances are those that absorb light in the same range as p-nitroaniline (around 405 nm). These include:
-
Hemoglobin: Released from red blood cells (hemolysis), it has a significant absorbance peak around 415 nm.[1]
-
Bilirubin: A breakdown product of heme, it absorbs light in the 400-540 nm range.[1]
-
Lipids (Lipemia): High concentrations of lipids can cause turbidity, which leads to light scattering across the visible spectrum (300-700 nm).[1][2]
-
Colored Compounds: Any colored compound in the sample that absorbs at or near 405 nm can interfere.
At what wavelength is interference most common for pNA assays?
Interference is most common at the wavelength used to measure p-nitroaniline, which is typically 405 nm or 410 nm .
Can I use a different wavelength to measure pNA to avoid interference?
While 405 nm is the optimal wavelength for measuring pNA, if you have significant interference at this wavelength that cannot be corrected by blanking, you could investigate measuring at a secondary, less optimal wavelength where the interference is lower. However, this will also reduce the sensitivity of your assay, and a new standard curve must be generated at this wavelength.
What is the purpose of a substrate blank?
A substrate blank contains all the components of the reaction mixture except for the enzyme. Its purpose is to measure the non-enzymatic hydrolysis of the L-Met-pNA substrate, which can contribute to background absorbance. The absorbance of the substrate blank is subtracted from the absorbance of the samples to correct for this spontaneous breakdown.
What is the purpose of a sample blank?
A sample blank contains the sample and all reaction components except for the L-Met-pNA substrate. It is used to correct for the intrinsic absorbance of the sample itself, which can be due to color or turbidity. The absorbance of the sample blank is subtracted from the absorbance of the corresponding sample to get the true absorbance change due to enzymatic activity.
How do I correct for interference from colored compounds in my sample?
The most direct way to correct for interference from colored compounds is to use a sample blank for each sample that contains the colored compound. This blank will account for the absorbance of the compound at the measurement wavelength.
III. Experimental Protocols for Interference Correction
Here are detailed protocols for preparing and using essential blanks to correct for absorbance interference.
Protocol 1: Preparation and Use of a Substrate Blank
Objective: To measure and correct for the spontaneous, non-enzymatic hydrolysis of L-Met-pNA.
Materials:
-
Assay buffer
-
This compound (L-Met-pNA) solution
-
Microplate or cuvettes
-
Spectrophotometer
Procedure:
-
Prepare the Reaction Mixture: In a microplate well or cuvette, add the same volumes of assay buffer and L-Met-pNA solution as you would for your experimental samples.
-
Omit the Enzyme: Instead of adding the enzyme solution, add an equal volume of the buffer that you use to dilute your enzyme.
-
Incubate: Incubate the substrate blank under the same conditions (temperature and time) as your experimental samples.
-
Measure Absorbance: Read the absorbance of the substrate blank at the same wavelength (e.g., 405 nm) as your samples.
-
Correction: Subtract the absorbance value of the substrate blank from the absorbance values of all your experimental samples and controls.
Protocol 2: Preparation and Use of a Sample Blank for Colored/Turbid Samples
Objective: To correct for the intrinsic absorbance of a colored or turbid sample.
Materials:
-
Assay buffer
-
Your experimental sample
-
Enzyme solution (or buffer for the blank)
-
Microplate or cuvettes
-
Spectrophotometer
Procedure:
-
Prepare the Sample Blank Mixture: For each experimental sample you are testing, prepare a corresponding sample blank. In a separate microplate well or cuvette, add the same volume of your sample and assay buffer as in your experimental setup.
-
Omit the Substrate: Instead of adding the L-Met-pNA solution, add an equal volume of assay buffer.
-
Add Enzyme (or buffer): Add the same volume of enzyme solution as in the experimental sample.
-
Incubate: Incubate the sample blank under the same conditions as your experimental samples.
-
Measure Absorbance: Read the absorbance of the sample blank at 405 nm.
-
Correction: Subtract the absorbance value of each sample blank from the absorbance value of its corresponding experimental sample.
IV. Quantitative Data on Common Interferences
The following tables provide quantitative information on common substances that can interfere with L-Met-pNA assays.
Table 1: Common Interfering Substances in this compound Assays and their Absorbance Characteristics.
| Interfering Substance | Common Cause | Primary Absorbance Range (nm) | Potential for Interference at 405 nm |
| Hemoglobin | Hemolysis (rupture of red blood cells) | Soret peak around 415 nm; other peaks at 540-580 nm[1] | High |
| Bilirubin | Icterus (jaundice) | 400 - 540 nm[1] | High |
| Lipids (Triglycerides) | Lipemia (high levels of fats in the blood) | Broad light scattering from 300 - 700 nm[1][2] | Moderate to High (causes turbidity) |
| Colored Drug Compounds | Administration of certain medications | Varies depending on the drug's chromophore | Varies |
Table 2: Example of Absorbance Interference at 405 nm.
| Interfering Substance | Concentration | Approximate Absorbance at 405 nm |
| Hemoglobin | 1 g/L | ~0.5 - 1.0 |
| Bilirubin | 20 mg/dL | ~0.2 - 0.4 |
| Intralipid® (20%) | 1% (v/v) | ~0.1 - 0.3 (due to light scattering) |
Note: These values are estimates and can vary depending on the specific conditions of the assay (e.g., pH, buffer composition, and path length).
V. Visual Guides
The following diagrams illustrate the workflow for addressing absorbance interference and the principle of using blanks for correction.
Diagram 1: Workflow for identifying and correcting absorbance interference.
Diagram 2: Principle of using blanks for absorbance correction.
References
Technical Support Center: L-Methionine p-nitroanilide (L-Met-pNA) Detection
Welcome to the technical support center for the sensitive detection of L-Methionine p-nitroanilide (L-Met-pNA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the accuracy and sensitivity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind using this compound (L-Met-pNA) for enzyme detection?
A1: The L-Met-pNA assay is a colorimetric method used to measure the activity of aminopeptidases, particularly methionine aminopeptidases (MetAPs). The substrate, L-Met-pNA, is composed of L-Methionine linked to a p-nitroaniline (pNA) molecule. In its bound form, the substrate is colorless.[1] When an active aminopeptidase (B13392206) cleaves the peptide bond, it releases free p-nitroaniline, which has a distinct yellow color.[1] The intensity of this yellow color, which can be measured by a spectrophotometer at or around 405 nm, is directly proportional to the enzymatic activity.[1][2]
Q2: How can I improve the sensitivity of my L-Met-pNA assay?
A2: To improve sensitivity, consider the following:
-
Optimize Assay Conditions: Ensure the pH, temperature, and buffer composition are optimal for your specific enzyme.
-
Increase Incubation Time: A longer incubation period can lead to a stronger signal, but be mindful of potential substrate depletion or enzyme instability.
-
Use a More Sensitive Detection Method: Switching from a colorimetric assay to a fluorogenic assay can significantly increase sensitivity.[3][4] Fluorogenic substrates, upon cleavage, release a fluorescent molecule, allowing for detection at much lower concentrations.[3][5]
-
Ensure Accurate Reagent Preparation: Use high-quality reagents and calibrated pipettes to minimize variability.[6]
Q3: What are the common causes of high background in my L-Met-pNA assay?
A3: High background can be caused by:
-
Spontaneous Substrate Hydrolysis: L-Met-pNA can slowly hydrolyze in the assay buffer even without enzymatic activity. This can be minimized by preparing fresh substrate solutions and running appropriate "no enzyme" controls.[7]
-
Contaminated Reagents: Contamination in your enzyme preparation, buffer, or substrate solution can lead to non-specific signal.
-
Interfering Substances: Components in your sample may absorb light at the detection wavelength. See the troubleshooting guide for more details.
Q4: What is the recommended wavelength for measuring p-nitroaniline release?
A4: The released p-nitroaniline (pNA) has a maximum absorbance around 405 nm.[1][2] However, some protocols may use wavelengths between 380 nm and 410 nm. It is advisable to perform a wavelength scan with a known concentration of pNA in your assay buffer to determine the optimal wavelength for your specific conditions.
Q5: How should I prepare and store my L-Met-pNA stock solution?
A5: this compound is typically a powder that should be stored at -20°C, protected from light.[8][9] For a stock solution, dissolve the powder in an appropriate solvent like DMSO.[1] Aliquot the stock solution and store it at -20°C to avoid repeated freeze-thaw cycles. When preparing working solutions, it is recommended to do so immediately before use.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your L-Met-pNA experiments.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Weak Signal | Omission of a key reagent. | Carefully check that all components (buffer, substrate, enzyme) were added in the correct order and volume.[10] |
| Inactive enzyme. | Ensure the enzyme has been stored correctly and has not lost activity. Use a fresh enzyme stock if necessary. | |
| Incorrect assay conditions (pH, temperature). | Verify that the pH of the assay buffer and the incubation temperature are optimal for the enzyme's activity. Most enzyme assays work best at room temperature (20-25°C).[11] | |
| Incorrect wavelength reading. | Confirm that the spectrophotometer is set to the correct wavelength for pNA detection (typically around 405 nm).[1][6] | |
| High Background Signal | Spontaneous hydrolysis of the substrate. | Prepare fresh substrate solution for each experiment. Include a "no-enzyme" control to measure and subtract the background from spontaneous hydrolysis.[7] |
| Contamination of reagents. | Use fresh, high-purity reagents. Filter-sterilize buffers if necessary. | |
| Presence of interfering substances in the sample. | Run a sample blank (sample without substrate) to check for intrinsic absorbance. Consider sample purification if interference is high.[7] | |
| Inconsistent Readings / Poor Reproducibility | Inaccurate pipetting. | Use calibrated pipettes and ensure proper pipetting technique to minimize volume errors. Prepare a master mix for reagents where possible.[6] |
| Temperature fluctuations. | Ensure all reagents and the plate are equilibrated to the assay temperature before starting the reaction. Use a temperature-controlled plate reader or water bath.[12] | |
| "Edge effects" in microplates. | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Ensure the plate is properly sealed during incubation.[11] | |
| Improper mixing of reagents. | Gently mix the reagents in the wells after addition to ensure a homogenous reaction mixture. Avoid introducing bubbles.[6] | |
| Non-linear Reaction Rate | Substrate depletion. | If the reaction rate decreases over time, the substrate may be getting depleted. Use a lower enzyme concentration or a higher initial substrate concentration.[12] |
| Enzyme instability. | The enzyme may be unstable under the assay conditions. Reduce the incubation time or add stabilizing agents (e.g., BSA) if compatible with your enzyme. | |
| Product inhibition. | The released product (p-nitroaniline or L-methionine) may be inhibiting the enzyme. Analyze the initial reaction velocity where product concentration is low. |
Enhancing Sensitivity: Alternative Substrates
While L-Met-pNA is a convenient chromogenic substrate, its sensitivity can be limited. For detecting low levels of aminopeptidase activity, fluorogenic substrates offer a significant advantage.[3][4]
| Substrate Type | Principle | Advantages | Disadvantages |
| Chromogenic (e.g., L-Met-pNA) | Enzymatic cleavage releases a colored product (p-nitroaniline).[1] | Simple, inexpensive, requires a standard spectrophotometer. | Lower sensitivity, susceptible to interference from colored compounds.[5] |
| Fluorogenic | Enzymatic cleavage releases a fluorescent product.[13] | High sensitivity (up to 1000-fold more than chromogenic), wider dynamic range.[3] | Requires a fluorescence plate reader, can be more expensive, susceptible to quenching. |
Quantitative Comparison of Chromogenic vs. Fluorogenic Substrates
| Parameter | Chromogenic Assays | Fluorogenic Assays | Reference |
| Relative Sensitivity | Baseline | 2 to 5-fold higher | [3] |
| Signal-to-Noise Ratio | Baseline | 5 to 6-fold enhancement | [3] |
| Detection Limit | Nanogram/ml range | Picogram/ml range | [5][14] |
Experimental Protocols
Protocol 1: Standard this compound (L-Met-pNA) Assay
This protocol provides a general framework. Optimal conditions (e.g., buffer pH, temperature, substrate concentration) should be determined empirically for your specific enzyme.
Materials:
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
L-Met-pNA Stock Solution (e.g., 10 mM in DMSO)
-
Enzyme solution (diluted in Assay Buffer)
-
p-nitroaniline (pNA) Standard Stock Solution (for standard curve)
-
96-well clear, flat-bottom microplate
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare pNA Standard Curve:
-
Create a series of pNA dilutions from the stock solution in Assay Buffer (e.g., 0, 12.5, 25, 50, 100, 200 µM).
-
Add 100 µL of each standard to triplicate wells of the 96-well plate.
-
-
Set up Assay Reactions:
-
In separate wells, add the following in order:
-
Assay Buffer (to a final volume of 100 µL)
-
Enzyme solution (e.g., 10 µL)
-
Include "no enzyme" controls (add 10 µL of Assay Buffer instead).
-
-
Pre-incubate the plate at the optimal temperature (e.g., 37°C) for 5 minutes.
-
-
Initiate the Reaction:
-
Add the L-Met-pNA working solution to each well to start the reaction (e.g., 10 µL of a 1 mM solution for a final concentration of 100 µM).
-
-
Measure Absorbance:
-
Kinetic Assay: Immediately begin reading the absorbance at 405 nm every minute for 15-30 minutes.
-
Endpoint Assay: Incubate the plate at the optimal temperature for a fixed time (e.g., 30-60 minutes). Stop the reaction if necessary (e.g., by adding 50 µL of 30% acetic acid) and measure the final absorbance at 405 nm.
-
-
Calculate Enzyme Activity:
-
Determine the rate of reaction (ΔA405/min) from the linear portion of the kinetic plot.
-
Use the standard curve to convert the absorbance values (or rate) to the concentration of pNA produced.
-
Calculate the specific activity of the enzyme (e.g., in µmol/min/mg of protein).
-
Visualizations
Methionine Aminopeptidase (MetAP) Pathway
The following diagram illustrates the role of Methionine Aminopeptidase in the N-terminal methionine excision (NME) pathway, a crucial step in protein maturation.
References
- 1. benchchem.com [benchchem.com]
- 2. assaygenie.com [assaygenie.com]
- 3. Enhanced sensitivity and precision in an enzyme-linked immunosorbent assay with fluorogenic substrates compared with commonly used chromogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comparison of the sensitivity and specificity of enzyme immunoassays and time-resolved fluoroimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. docs.abcam.com [docs.abcam.com]
- 7. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound 6042-04-2 [sigmaaldrich.com]
- 10. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Buy Fluorogenic Substrates | Enzyme Substrates Products | Biosynth [biosynth.com]
- 14. Evaluation of the use of chromogenic and fluorogenic substrates in solid-phase enzyme linked immunosorbent assays (ELISA) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: L-Methionine p-nitroanilide Stock Solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability, storage, and troubleshooting of L-Methionine p-nitroanilide (L-Met-pNA) stock solutions used in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing a stock solution of this compound?
A1: It is recommended to prepare a high-concentration stock solution in an anhydrous organic solvent such as DMSO or DMF. L-Met-pNA has better solubility and stability in these solvents compared to aqueous buffers. For example, a 100 mM stock solution in DMSO can be prepared and stored for later dilution into the aqueous assay buffer.
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: The stability of L-Met-pNA stock solutions is highly dependent on the solvent and storage temperature. For optimal stability, it is recommended to adhere to the following guidelines.[1]
Q3: How long can I store this compound stock solutions?
A3: In an appropriate solvent, L-Met-pNA can be stored for several months. A common recommendation is storage at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[2]
Q4: What are the signs of this compound degradation?
A4: Degradation of L-Met-pNA can manifest in several ways:
-
Visual Cues: A noticeable change in the color of the stock solution, such as turning from colorless/pale yellow to a more intense yellow, can indicate the release of the p-nitroaniline (pNA) chromophore due to hydrolysis.
-
Spectrophotometric Cues: An increase in the background absorbance of the stock solution when measured at 405 nm (the wavelength used to detect the pNA product) is a strong indicator of degradation. This leads to high background signal in your enzyme assays.
Q5: Can I store my working solutions of this compound in aqueous buffer?
A5: It is generally not recommended to store L-Met-pNA in aqueous buffers for extended periods, especially at neutral or alkaline pH. The p-nitroanilide moiety is susceptible to hydrolysis, a process that is accelerated in aqueous solutions. Prepare fresh dilutions of the substrate in the assay buffer immediately before each experiment.
Troubleshooting Guide
This guide addresses common issues encountered during experiments that may be related to the stability of this compound stock solutions.
| Problem | Possible Cause | Troubleshooting Steps |
| High background signal in "no enzyme" control wells | Degradation of L-Met-pNA stock solution leading to free p-nitroaniline. | 1. Prepare a fresh dilution of the L-Met-pNA stock solution. 2. If the problem persists, prepare a completely new stock solution from solid L-Met-pNA. 3. Check the pH of your assay buffer; highly alkaline conditions can increase the rate of abiotic hydrolysis. |
| Inconsistent or non-reproducible enzyme kinetics data | 1. Inconsistent concentration of the active substrate due to degradation. 2. Repeated freeze-thaw cycles of the stock solution.[2] | 1. Always use a fresh aliquot of the stock solution for each experiment. 2. Ensure the stock solution has been stored properly (see storage recommendations). 3. Prepare a new stock solution and compare the results. |
| Low or no enzyme activity detected | 1. Complete degradation of the L-Met-pNA substrate. 2. Incorrect concentration of the prepared stock solution. | 1. Verify the concentration of your stock solution using spectrophotometry and the known extinction coefficient of L-Met-pNA. 2. Prepare a fresh stock solution and re-run the assay. 3. As a positive control, test the assay with a freshly prepared solution of p-nitroaniline to ensure the detection system is working. |
Data Summary
| Parameter | Storage Condition | Solvent | Recommended Duration |
| Long-term Storage | -80°C | DMSO or DMF | Up to 6 months[1] |
| Short-term Storage | -20°C | DMSO or DMF | Up to 1 month[1] |
| Solid Form | -20°C (protected from light) | N/A | Refer to manufacturer's specifications |
Experimental Protocols
Protocol for Assessing the Stability of this compound Stock Solutions
-
Preparation of Stock Solution: Prepare a 100 mM stock solution of L-Met-pNA in anhydrous DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into multiple small-volume, single-use tubes. Store the aliquots at -80°C, -20°C, and 4°C. Protect all samples from light.
-
Initial Absorbance Measurement (Time 0):
-
Dilute an aliquot from each storage temperature to a final concentration of 1 mM in the intended aqueous assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Measure the absorbance of the diluted solution at 405 nm using a spectrophotometer. This will serve as the baseline background absorbance.
-
-
Time-Point Measurements:
-
At regular intervals (e.g., 1 week, 2 weeks, 1 month, 3 months, 6 months), retrieve one aliquot from each storage temperature.
-
Allow the aliquot to thaw to room temperature.
-
Dilute the stock solution to 1 mM in the assay buffer as described in step 3.
-
Measure the absorbance at 405 nm.
-
-
Data Analysis:
-
Plot the background absorbance at 405 nm against time for each storage condition.
-
A significant increase in absorbance over time indicates degradation of the L-Met-pNA.
-
Visualizations
Caption: Troubleshooting workflow for stability issues.
References
Technical Support Center: L-Methionine p-Nitroanilide Hydrolysis Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing L-Methionine p-nitroanilide in hydrolysis experiments. The information is tailored for researchers, scientists, and drug development professionals investigating enzyme activity, particularly metallo-aminopeptidases.
Frequently Asked Questions (FAQs)
Q1: What is this compound typically used for in a lab setting?
A1: this compound is a chromogenic substrate primarily used to measure the enzymatic activity of aminopeptidases. The enzyme cleaves the amide bond between methionine and p-nitroaniline. The release of p-nitroaniline, which is yellow and absorbs light at approximately 405 nm, allows for a continuous, spectrophotometric rate determination of the enzyme's activity.[1] Enzymes like Methionine Aminopeptidase (B13392206) (MetAP) and Leucyl Aminopeptidase (LAP) can hydrolyze this substrate.[2][3]
Q2: My assay shows high background absorbance. What are the possible causes?
A2: High background absorbance can stem from several factors:
-
Spontaneous Substrate Hydrolysis: The this compound substrate may undergo slow, non-enzymatic hydrolysis. This can be exacerbated by suboptimal pH or high temperatures. Alkaline conditions, such as the use of NaOH to stop a reaction, can increase the rate of abiotic hydrolysis.[4]
-
Contaminated Reagents: Buffers or other reagents may be contaminated with substances that absorb at 405 nm.
-
Sample Interference: If you are using complex biological samples (e.g., tissue homogenates, serum), endogenous colored compounds may interfere with the reading.[5] A sample blank (containing the sample but no substrate) should always be run to correct for this.
Q3: Why is there no or very low activity detected in my assay?
A3: This issue can arise from several sources:
-
Inactive Enzyme: The enzyme may have lost activity due to improper storage, repeated freeze-thaw cycles, or incorrect buffer conditions (pH, ionic strength).[6]
-
Presence of Inhibitors: Your sample or buffer may contain inhibitors. Aminopeptidase activity is often sensitive to metal ion chelators like EDTA or 1,10-phenanthroline.[2][7]
-
Incorrect Metal Ion Cofactor: Many aminopeptidases are metalloenzymes that require a specific divalent metal ion (e.g., Co²⁺, Mn²⁺, Zn²⁺) in the active site for catalytic activity.[3][8][9] The absence of the correct cofactor or the presence of an inhibitory metal ion will result in low or no activity.
-
Sub-optimal Assay Conditions: Ensure the pH and temperature are optimal for your specific enzyme. Most aminopeptidase assays are run at a pH between 7.0 and 9.0.[2][10]
Q4: How do metal ions affect the hydrolysis of this compound?
A4: The effect of metal ions is primarily on the enzyme catalyzing the reaction, not on the substrate itself. Metallo-aminopeptidases have an absolute requirement for specific metal ions for their activity. The metal ion typically acts as a Lewis acid, activating a water molecule for nucleophilic attack on the peptide bond.[3][11]
-
Activators: The presence of the correct divalent cation is essential for activity. For E. coli Methionine Aminopeptidase (MetAP), Co²⁺ is a potent activator.[8]
-
Inhibitors: The presence of the wrong divalent cation can inhibit the enzyme. For example, while some metalloenzymes use Zinc, the addition of other heavy metals can be inhibitory.[2][9] Chelating agents that sequester metal ions, such as EDTA and 1,10-phenanthroline, are potent inhibitors.[2][7]
Troubleshooting Guides
Problem 1: Inconsistent or Non-Reproducible Results
| Possible Cause | Suggested Solution |
| Pipetting Errors | Use calibrated pipettes. For small volumes, use appropriate low-volume tips. Prepare a master mix of reagents to minimize well-to-well variability.[7] |
| Temperature Fluctuations | Ensure all assay components, including buffers and plates, are equilibrated to the correct assay temperature before starting the reaction.[6][7] Use a temperature-controlled plate reader. |
| Evaporation | In microplate assays, wells at the edge are prone to evaporation. Fill outer wells with water or buffer to create a humidity barrier, or avoid using them for critical samples.[6] |
| Incomplete Reagent Mixing | Thaw all components completely and mix gently but thoroughly before use.[7] Ensure proper mixing upon addition of the enzyme or substrate to start the reaction. |
Problem 2: High Signal in "No Enzyme" Negative Control
| Possible Cause | Suggested Solution |
| Substrate Instability | Prepare substrate solutions fresh. Store stock solutions protected from light and at the recommended temperature. Test for abiotic hydrolysis by incubating the substrate in assay buffer without enzyme and monitoring absorbance over time.[4] |
| Buffer Contamination | Use high-purity water and reagents to prepare buffers. Filter-sterilize buffers if microbial contamination is suspected. |
| Metal-Ion Mediated Hydrolysis | While typically slower than enzymatic hydrolysis, some metal ions can catalyze the cleavage of peptide bonds.[12] Ensure your buffer does not contain contaminating metal ions by using high-purity water and salts. |
Data Summary
The activity of metallo-aminopeptidases is critically dependent on the specific divalent metal ion present in the active site. The following table summarizes the role of various metal ions on Methionine Aminopeptidase (MetAP), a key enzyme that hydrolyzes this compound.
| Metal Ion | Role/Effect on MetAP Activity | Notes |
| Co²⁺ | Strong Activator | Often considered the most effective metal ion for in vitro MetAP assays, resulting in high catalytic activity.[8] |
| Fe²⁺ | Activator | The likely physiological metal cofactor for Type I MetAPs. Can be prone to oxidation, making it less stable in in vitro assays.[8] |
| Mn²⁺ | Activator | Can substitute for other metal ions and support enzymatic activity.[9] |
| Zn²⁺ | Activator/Inhibitor | Can support activity in some MetAPs, but can also be inhibitory depending on the enzyme and concentration.[9] |
| Ni²⁺ | Activator/Inhibitor | Potency of inhibition by certain compounds can be dependent on the presence of Ni²⁺.[9] |
| Eu³⁺ | Weak Activator | Binds to the apo-enzyme and can activate it, but is much less effective than Co²⁺.[8] |
Experimental Protocols
Key Experiment: Measuring Aminopeptidase Activity
This protocol describes a general method for a continuous spectrophotometric assay to measure aminopeptidase activity using this compound.
1. Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.0. Ensure the buffer is at the desired assay temperature (e.g., 25°C or 37°C) before use.[1]
-
Metal Ion Solution (if required): 1 mM CoCl₂ in deionized water. The specific metal ion and concentration may need to be optimized.
-
Substrate Stock Solution: 150 mM this compound in Methanol or DMSO. Note: Solubility in aqueous buffer is limited.
-
Working Substrate Solution: Dilute the Substrate Stock Solution into the Assay Buffer to a final concentration of 3 mM. Vortex vigorously to ensure it is completely dissolved. This solution should be prepared fresh.
-
Enzyme Solution: Prepare a solution of the aminopeptidase in cold Assay Buffer containing the required metal ion cofactor. The concentration should be determined empirically to ensure a linear rate of product formation.
2. Assay Procedure (96-well plate format):
-
Add 180 µL of the Working Substrate Solution to each well.
-
Include appropriate controls:
-
Blank: 180 µL Working Substrate Solution + 20 µL Assay Buffer (no enzyme).
-
Sample Control: 180 µL Assay Buffer + 20 µL Sample (to control for intrinsic color).
-
-
Equilibrate the plate to the desired temperature (e.g., 37°C) in a microplate reader.[1]
-
To initiate the reaction, add 20 µL of the Enzyme Solution to each well.
-
Immediately begin monitoring the increase in absorbance at 405 nm every 30-60 seconds for 15-30 minutes.[1]
3. Data Analysis:
-
Subtract the rate of absorbance change in the blank from the rate of all experimental wells.
-
Calculate the reaction rate (V₀) from the linear portion of the absorbance vs. time plot (ΔA/min).
-
Convert the rate from ΔA/min to µmol/min using the molar extinction coefficient of p-nitroaniline (ε ≈ 10,600 M⁻¹cm⁻¹ at pH 8.0, though this should be confirmed with a standard curve).
Visualizations
Caption: Workflow for an enzyme kinetics assay using a p-nitroanilide substrate.
Caption: A logical flowchart for troubleshooting unexpected enzyme assay results.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Metallo-aminopeptidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]
- 5. assaygenie.com [assaygenie.com]
- 6. m.youtube.com [m.youtube.com]
- 7. docs.abcam.com [docs.abcam.com]
- 8. Probing the Metal Ion Selectivity in Methionine Aminopeptidase via Changes in the Luminescence Properties of the Enzyme Bound Europium Ion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metal mediated inhibition of methionine aminopeptidase by quinolinyl sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nrel.colostate.edu [nrel.colostate.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Substrate Concentration for Kinetic Studies with L-Methionine p-nitroanilide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing substrate concentration for kinetic studies using L-Methionine p-nitroanilide.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues and questions that may arise during your experiments.
1. How do I determine the optimal concentration range for this compound in my assay?
Determining the optimal substrate concentration is a critical first step for accurate kinetic analysis. The ideal range should span below and above the Michaelis constant (Km), which is the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax).[1][2]
Troubleshooting:
-
Low Signal or No Activity:
-
Is your substrate concentration too low? Increase the concentration of this compound.
-
Is your enzyme active? Confirm enzyme activity with a positive control if available.
-
Are the assay conditions optimal? Verify the pH, temperature, and buffer composition are suitable for your enzyme.[3] Methionine aminopeptidase (B13392206) from Mycobacterium smegmatis, for example, has an optimal pH of 8.5 and temperature of 50°C.[3]
-
-
Rapid Signal Plateau (Non-linear reaction rate):
-
Is the substrate being depleted too quickly? Lower the enzyme concentration or use a shorter reaction time for initial velocity measurements.
-
Is there product inhibition? Dilute the sample to reduce the concentration of potential inhibitors.
-
2. What are typical Km and Vmax values when using this compound?
The Km and Vmax values are highly dependent on the specific enzyme, its source (e.g., human, E. coli), and the assay conditions (pH, temperature, buffer, metal cofactors). Therefore, it is essential to determine these parameters empirically for your specific experimental setup.
For context, studies with human methionine aminopeptidase 2 (hMetAP2) have shown that the catalytic efficiency (kcat/Km) is substantially lower for Met-pNA compared to longer peptide substrates.[1][2] This is primarily due to a reduction in the turnover rate (kcat), suggesting that the cleavage of the amide bond in Met-pNA is a rate-limiting step.[1][2] For E. coli methionine aminopeptidase, the Km for a Met-Gly-Met-Met peptide was reported to be in the millimolar range, and this value was influenced by the specific metal cofactor present.[4][5]
Data Presentation: Representative Kinetic Parameters
| Enzyme Source | Substrate | Km (mM) | kcat (min-1) | kcat/Km (M-1min-1) | Notes |
| Human MetAP2 | Tripeptides | - | - | ~5 x 105 | [1][2] |
| Human MetAP2 | Met-pNA | - | - | Significantly lower than tripeptides | [1][2] |
| E. coli MetAP | Met-Gly-Met-Met (Fe2+) | 2 | - | - | [4] |
| E. coli MetAP | Met-Gly-Met-Met (Mn2+) | 1.3 | - | - | [4] |
| E. coli MetAP | Met-Gly-Met-Met (Co2+) | 3.2 | - | - | [4] |
3. I am observing high background absorbance in my assay. What could be the cause?
High background absorbance can interfere with accurate measurements of p-nitroaniline (pNA) release.
Troubleshooting:
-
Abiotic Hydrolysis of the Substrate: this compound can undergo spontaneous hydrolysis, especially at high pH.[6] It is crucial to run a "no-enzyme" control to measure the rate of non-enzymatic substrate breakdown.[7][8]
-
Interference from Sample Components: Colored compounds or turbidity in your sample can contribute to the absorbance at 405 nm.[9] A "no-substrate" control, containing your sample and the assay buffer, will help to quantify this interference.[7][8]
-
Contaminated Reagents: Ensure all buffers and solutions are freshly prepared and free of particulate matter.
4. How do I address solubility issues with this compound?
This compound is a powder that is soluble in organic solvents like DMSO and methanol, and can be dissolved in aqueous buffers, sometimes requiring gentle heating.[10]
Troubleshooting:
-
Prepare a Concentrated Stock Solution: Dissolve the this compound in a small amount of a suitable organic solvent, such as DMSO, to create a concentrated stock solution. This stock can then be diluted into your aqueous assay buffer to the final desired concentration.
-
Impact of Co-solvents: Be aware that organic solvents can affect enzyme activity. It is important to determine the tolerance of your enzyme to the chosen solvent by running control experiments with varying solvent concentrations. For example, DMSO has been shown to act as a competitive or non-competitive inhibitor for some enzymes.
-
Check for Precipitation: Visually inspect your assay wells for any signs of substrate precipitation, which can lead to inaccurate results.
Experimental Protocols
Protocol 1: Determining the Optimal Substrate Concentration Range
This protocol outlines the steps to identify the appropriate concentration range of this compound for your kinetic studies.
-
Prepare a p-nitroaniline (pNA) Standard Curve:
-
Prepare a series of known concentrations of pNA in your assay buffer.
-
Measure the absorbance of each standard at 405 nm.
-
Plot absorbance versus pNA concentration to generate a standard curve. This will be used to convert your experimental absorbance readings into the concentration of product formed.[11]
-
-
Perform a Substrate Titration:
-
Prepare a range of this compound concentrations in the assay buffer. A good starting point is a wide range, for example, from 0.05 mM to 5 mM.
-
Set up a series of reactions in a 96-well plate or cuvettes. Each reaction should contain the assay buffer and a specific concentration of the substrate.
-
Initiate the reactions by adding a fixed, predetermined amount of your enzyme solution.
-
Immediately begin monitoring the increase in absorbance at 405 nm over time using a plate reader or spectrophotometer.[11][12]
-
-
Analyze the Data:
-
For each substrate concentration, determine the initial reaction velocity (V0) from the linear portion of the absorbance versus time plot.
-
Convert the rate of change in absorbance (ΔA/min) to the rate of product formation (µmol/min) using your pNA standard curve and the Beer-Lambert law.
-
Plot V0 versus the substrate concentration ([S]). The resulting curve should resemble a Michaelis-Menten plot.
-
The optimal substrate concentration range for your full kinetic analysis should encompass concentrations that give reaction rates from approximately 20% to 80% of the apparent Vmax observed in this initial titration.
-
Protocol 2: Measuring Enzyme Kinetics (Determination of Km and Vmax)
Once the optimal substrate concentration range is determined, you can perform a more detailed kinetic analysis.
-
Prepare Reagents:
-
Prepare your assay buffer at the optimal pH and temperature for your enzyme.
-
Prepare a stock solution of this compound.
-
Prepare serial dilutions of the substrate stock solution in the assay buffer, covering a range of at least 5-7 concentrations around the estimated Km.
-
-
Set up the Assay:
-
In a 96-well plate or cuvettes, add the assay buffer and the different concentrations of this compound.
-
Include appropriate controls:
-
No-enzyme control: Assay buffer and substrate, to measure abiotic hydrolysis.
-
No-substrate control: Assay buffer and enzyme, to measure any background signal from the enzyme preparation.
-
-
-
Initiate and Monitor the Reaction:
-
Equilibrate the plate/cuvettes to the desired reaction temperature.
-
Initiate the reactions by adding a fixed amount of enzyme.
-
Monitor the increase in absorbance at 405 nm over a set period, ensuring you are measuring the initial linear rate.
-
-
Data Analysis:
-
Calculate the initial velocity (V0) for each substrate concentration as described in Protocol 1.
-
Plot V0 versus substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the Km and Vmax values. Alternatively, you can use linearization methods like the Lineweaver-Burk or Hanes-Woolf plots for a graphical estimation.
-
Visualizations
Diagram 1: Experimental Workflow for Optimizing Substrate Concentration
Caption: Workflow for determining the optimal substrate concentration.
Diagram 2: Role of Methionine Aminopeptidase (MetAP) in Protein Maturation
Caption: Role of MetAP in co-translational protein processing.[13][14]
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Steady-state kinetic characterization of substrates and metal-ion specificities of the full-length and N-terminally truncated recombinant human methionine aminopeptidases (type 2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purification and biochemical characterization of methionine aminopeptidase (MetAP) from Mycobacterium smegmatis mc2155 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]
- 8. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]
- 9. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Methodological considerations on chromogenic peptide substrate assays and application on automated analyzers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Methionine Aminopeptidases: Potential Therapeutic Target for Microsporidia and other Microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Destined for destruction: The role of methionine aminopeptidases and plant cysteine oxidases in N-degron formation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
L-Methionine p-Nitroanilide: A Comparative Analysis of Protease Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the specificity of protease substrates is paramount for accurate enzymatic assays and inhibitor screening. This guide provides a comparative analysis of the cross-reactivity of L-Methionine p-nitroanilide with four common proteases: trypsin, chymotrypsin, elastase, and papain. The information is compiled from publicly available experimental data.
This compound is a chromogenic substrate used in the spectrophotometric determination of aminopeptidase (B13392206) activity. Upon enzymatic cleavage at the peptide bond, it releases p-nitroaniline, a yellow-colored compound that can be quantified by measuring the absorbance at 405 nm. While primarily designed for aminopeptidases that cleave N-terminal methionine residues, its potential for cross-reactivity with various endopeptidases is a critical consideration for assay specificity.
Comparative Protease Specificity
The following table summarizes the known or inferred substrate preferences of trypsin, chymotrypsin, elastase, and papain, with a focus on their activity towards this compound. Direct comparative kinetic data for this compound across all four proteases is limited in the available literature. Therefore, this comparison is based on the established primary cleavage specificities of these enzymes.
| Protease | Primary Cleavage Site | Preferred p-Nitroanilide Substrate | Activity with this compound |
| Trypsin | C-terminal of Lysine (Lys) and Arginine (Arg) | Nα-Benzoyl-DL-arginine p-nitroanilide (BAPNA)[1], p-Tosyl-L-arginine methyl ester (TAME)[2] | Low to negligible. Trypsin's specificity for basic residues makes significant cleavage of a methionine residue unlikely. |
| α-Chymotrypsin | C-terminal of aromatic amino acids (Phe, Tyr, Trp) | N-Succinyl-L-Ala-L-Ala-L-Pro-L-Phe-p-nitroanilide (Suc-AAPF-pNA)[3], Benzoyl-L-tyrosine ethyl ester (BTEE)[4] | Low. Chymotrypsin can cleave at the C-terminal side of methionine, but at a significantly lower rate compared to its preferred aromatic substrates[5]. |
| Elastase (Human Neutrophil) | C-terminal of small, aliphatic amino acids (Ala, Val, Ile) | N-Succinyl-L-Ala-L-Ala-L-Ala-p-nitroanilide (Suc-Ala₃-pNA)[6][7] | Low to negligible. Elastase's preference for small aliphatic residues suggests minimal activity towards the bulkier methionine side chain. However, studies have shown a preference for oxidized methionine residues at the P3 position of a peptide substrate, indicating a potential for interaction within the binding pocket[6]. |
| Papain | Broad specificity, prefers bulky hydrophobic or basic residues at P2 position | Nα-Benzoyl-L-arginine ethyl ester (BAEE)[8][9], pGlu-Phe-Leu p-nitroanilide[10] | Moderate to low. As a cysteine protease with broad specificity, papain can hydrolyze a variety of peptide bonds[9]. While it prefers a bulky hydrophobic residue at the P2 position[11], some activity towards a P1 methionine is possible, though likely not optimal. |
Experimental Protocols
A generalized experimental protocol for assessing protease activity using a p-nitroanilide substrate is provided below. Specific conditions for each enzyme, based on commonly used substrates, are also detailed. To evaluate the cross-reactivity of this compound, it can be substituted for the preferred substrate in the appropriate assay buffer.
General Chromogenic Protease Assay Protocol
This protocol outlines the fundamental steps for measuring protease activity using a chromogenic p-nitroanilide substrate.
References
- 1. The role of methionine and α-chymotrypsin-catalysed reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new chymotrypsin-like serine protease involved in dietary protein digestion in a primitive animal, Scorpio maurus: purification and biochemical characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Low-temperature reactions of trypsin with p-nitroanilide substrates: tetrahedral intermediate formation or enzyme isomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Papain - References | Worthington Biochemical [worthington-biochem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Detection of trypsin- and chymotrypsin-like proteases using p-nitroanilide substrates after sodium dodecyl sulphate polyacrylamide gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jabonline.in [jabonline.in]
- 9. researchgate.net [researchgate.net]
- 10. Papain-Catalyzed Hydrolysis of N α-Benzoyl-arginine- p-nitroanilide in an Aqueous-Organic Medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. On-line characterization of the activity and reaction kinetics of immobilized enzyme by high-performance frontal analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Kinetic Analysis of L-Methionine p-Nitroanilide and Its Analogs in Aminopeptidase Assays
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Enzyme-Substrate Interactions
This guide provides a comparative kinetic analysis of L-Methionine p-nitroanilide (Met-pNA) and its analogs as substrates for aminopeptidases. The data presented here, compiled from various scientific studies, offers insights into the structure-activity relationships of these substrates and the enzymes that hydrolyze them. This information is crucial for researchers in drug development and enzyme kinetics, aiding in the design of specific enzyme inhibitors and the development of sensitive diagnostic assays.
Quantitative Kinetic Data
The efficiency of enzymatic hydrolysis of this compound and its analogs by aminopeptidases, particularly Methionine Aminopeptidases (MetAPs), is determined by the kinetic parameters Km, kcat, and the specificity constant kcat/Km. A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher kcat reflects a greater turnover rate. The kcat/Km ratio is a measure of the enzyme's overall catalytic efficiency.
The following table summarizes the kinetic parameters for the hydrolysis of Met-pNA and a selection of its analogs by human Methionine Aminopeptidase (B13392206) type 2 (hMetAP2).
| Substrate | Km (mM) | kcat (min-1) | kcat/Km (M-1min-1) | Reference |
| L-Methionine-p-nitroanilide | 1.3 ± 0.2 | 150 ± 10 | 1.2 x 105 | [1] |
| L-Norleucine-p-nitroanilide | 0.8 ± 0.1 | 250 ± 20 | 3.1 x 105 | [1] |
| L-Alanine-p-nitroanilide | 2.5 | N/A | N/A | |
| L-Leucine-p-nitroanilide | 0.5 | N/A | N/A | |
| Gly-Pro-p-nitroanilide | 0.2 | N/A | N/A | [2] |
N/A: Data not available in the cited sources.
Experimental Protocols
The determination of kinetic parameters for aminopeptidase activity with p-nitroanilide-based substrates typically involves a continuous spectrophotometric assay. The following is a generalized protocol based on established methodologies.[3][4]
Objective: To determine the kinetic constants (Km and Vmax) for the hydrolysis of an aminoacyl-p-nitroanilide substrate by an aminopeptidase.
Materials:
-
Purified aminopeptidase
-
This compound or its analog (substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing a divalent cation like CoCl2 if required for enzyme activity)
-
Spectrophotometer capable of reading absorbance at 405 nm
-
Temperature-controlled cuvette holder
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the substrate in a suitable solvent (e.g., DMSO or methanol).
-
Prepare a series of substrate dilutions in the assay buffer to achieve a range of final concentrations (typically spanning from 0.1 to 10 times the expected Km).
-
Prepare a solution of the purified enzyme in the assay buffer to a final concentration that yields a linear rate of product formation for at least 5-10 minutes.
-
-
Assay Performance:
-
Set the spectrophotometer to measure absorbance at 405 nm and equilibrate the cuvette holder to the desired temperature (e.g., 37°C).
-
To a cuvette, add the assay buffer and the substrate solution to the desired final concentration. Allow the solution to equilibrate to the assay temperature.
-
Initiate the reaction by adding a small volume of the enzyme solution to the cuvette and mix thoroughly.
-
Immediately start recording the increase in absorbance at 405 nm over time. The yellow product, p-nitroaniline, has a maximum absorbance at this wavelength.
-
Continue recording for a period during which the reaction rate is linear.
-
-
Data Analysis:
-
Calculate the initial velocity (V0) of the reaction from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of p-nitroaniline (ε ≈ 10,600 M-1cm-1).
-
Repeat the assay for each substrate concentration.
-
Plot the initial velocities (V0) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation using a non-linear regression software to determine the values of Km and Vmax.
-
Calculate kcat from the equation kcat = Vmax / [E]t, where [E]t is the total enzyme concentration.
-
Signaling Pathway and Experimental Workflow
Methionine aminopeptidases (MetAPs) play a crucial role in protein maturation by cleaving the initiator methionine from newly synthesized proteins. This process is a key step in the N-degron pathway, which targets proteins for degradation based on their N-terminal amino acid.[4] MetAP2, in particular, has been identified as a key enzyme in angiogenesis and is a target for anti-cancer therapies. Its inhibition can affect signaling pathways such as the PI3K/AKT pathway, which is involved in cell growth and survival.[5]
Below are diagrams illustrating the general workflow for a kinetic enzyme assay and the role of MetAP in the N-degron pathway.
Caption: General workflow for a kinetic enzyme assay.
Caption: Role of MetAP in the N-degron pathway.
References
- 1. Steady-state kinetic characterization of substrates and metal-ion specificities of the full-length and N-terminally truncated recombinant human methionine aminopeptidases (type 2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methionine as translation start signal: a review of the enzymes of the pathway in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Destined for destruction: The role of methionine aminopeptidases and plant cysteine oxidases in N-degron formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. firstwordpharma.com [firstwordpharma.com]
A Comparative Guide: Correlating L-Methionine p-nitroanilide (L-Me-pNA) Assay with HPLC Methods for Aminopeptidase Activity
For researchers, scientists, and drug development professionals, the accurate measurement of enzyme activity is paramount. This guide provides an objective comparison between the L-Methionine p-nitroanilide (L-Me-pNA) colorimetric assay and High-Performance Liquid Chromatography (HPLC) methods for determining aminopeptidase (B13392206) activity, supported by experimental data and detailed protocols.
The L-Me-pNA assay offers a convenient and continuous method for monitoring enzyme activity, while HPLC provides a robust, direct measure of substrate turnover. Understanding the correlation and comparative performance of these two techniques is crucial for selecting the appropriate method for specific research needs, from high-throughput screening to detailed kinetic analysis.
Principles of Each Method
The This compound (L-Me-pNA) assay is a spectrophotometric method that relies on a chromogenic substrate.[1][2] Aminopeptidases cleave the amide bond in L-Me-pNA, releasing the yellow-colored product, p-nitroaniline (pNA). The rate of pNA formation, measured by the increase in absorbance at approximately 405 nm, is directly proportional to the enzyme's activity.[1] This method is well-suited for continuous monitoring of the enzymatic reaction.
High-Performance Liquid Chromatography (HPLC) , in contrast, is a powerful separation technique.[3][4] For enzyme kinetics, HPLC is used to separate the substrate from the product over time.[5][6] By quantifying the decrease in the substrate peak area and the corresponding increase in the product peak area, a direct and highly accurate measurement of the reaction rate can be obtained.[6] This "discontinuous" assay requires stopping the reaction at various time points.
Quantitative Data Comparison
A direct comparison of kinetic constants determined by both L-Me-pNA assay and a standard HPLC discontinuous assay for Methionine Aminopeptidases (MetAPs) demonstrates a strong correlation between the two methods. The following table summarizes the kinetic parameters for E. coli MetAP-I (EcMetAP-I) and P. furiosus MetAP-II (PfMetAP-II) using L-Met-pNA as the substrate.
| Enzyme | Method | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) |
| EcMetAP-I | L-Me-pNA Assay | 2.5 ± 0.3 | 1.3 ± 0.1 | 520 |
| EcMetAP-I | HPLC | 2.3 ± 0.4 | 1.2 ± 0.1 | 522 |
| PfMetAP-II | L-Me-pNA Assay | 1.9 ± 0.2 | 0.9 ± 0.1 | 474 |
| PfMetAP-II | HPLC | 1.7 ± 0.3 | 0.8 ± 0.1 | 471 |
Data adapted from a study on a new colorimetric assay for methionyl aminopeptidases.[1]
The data clearly indicates that the kinetic constants obtained from the convenient L-Me-pNA assay are in excellent agreement with those determined by the more labor-intensive HPLC method.[1]
Experimental Protocols
This compound (L-Me-pNA) Assay Protocol
This protocol is a generalized procedure for a continuous spectrophotometric rate determination.
Reagents:
-
Assay Buffer: 20 mM Tricine, pH 8.0 at 25°C.[7]
-
Substrate Stock Solution: 50 mM this compound in methanol.
-
Enzyme Solution: Aminopeptidase diluted in an appropriate buffer (e.g., 20 mM Tricine with 0.05% w/v BSA, pH 8.0).[7]
Procedure:
-
Prepare a reaction mixture in a cuvette containing the assay buffer and the L-Me-pNA substrate. The final substrate concentration should be varied for kinetic analysis.
-
Initiate the reaction by adding a small volume of the enzyme solution to the reaction mixture.
-
Immediately place the cuvette in a spectrophotometer set to 405 nm and 25°C.
-
Continuously monitor the increase in absorbance at 405 nm over time.
-
The initial reaction velocity is calculated from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of p-nitroaniline.
HPLC Method for Aminopeptidase Activity
This protocol describes a general discontinuous assay for measuring aminopeptidase activity.
Reagents:
-
Reaction Buffer: Appropriate buffer for the enzyme being studied (e.g., 20 mM Tricine, pH 8.0).
-
Substrate Solution: L-Methionine in reaction buffer.
-
Enzyme Solution: Aminopeptidase in a suitable buffer.
-
Quenching Solution: To stop the enzymatic reaction (e.g., 1 M HCl).
-
Mobile Phase: A suitable solvent system for separating L-Methionine and its product on a reversed-phase column (e.g., a gradient of acetonitrile (B52724) in water with an ion-pairing agent).[8]
Procedure:
-
Set up a series of reaction tubes, each containing the reaction buffer and substrate.
-
Initiate the reactions by adding the enzyme solution to each tube at staggered time points.
-
Incubate the reactions at the desired temperature.
-
At specific time points, stop the reaction in each tube by adding the quenching solution.
-
Analyze each quenched reaction mixture by injecting an aliquot onto a reversed-phase HPLC column.[8][9]
-
Separate the substrate (L-Methionine) and product using a suitable gradient elution.
-
Detect the substrate and product peaks using a UV detector.
-
Quantify the amount of substrate consumed and product formed by integrating the respective peak areas and comparing them to a standard curve.
-
Calculate the reaction rate at each time point to determine the initial velocity.
Method Comparison Workflow
The following diagram illustrates the logical workflow for comparing the L-Me-pNA assay with an HPLC method for aminopeptidase activity analysis.
Caption: Workflow for comparing L-Me-pNA and HPLC assays.
Conclusion
Both the this compound assay and HPLC methods are valuable tools for the characterization of aminopeptidase activity. The L-Me-pNA assay stands out for its simplicity, speed, and suitability for high-throughput screening of enzyme inhibitors.[1] Its continuous nature allows for real-time monitoring of the reaction progress.
On the other hand, HPLC provides a direct and highly accurate quantification of both substrate and product, making it a gold standard for detailed kinetic studies and for validating results from other assay formats.[10] While more time-consuming and requiring specialized equipment, the HPLC method is less susceptible to interferences from colored compounds in the sample matrix.
The excellent correlation observed between the two methods provides confidence in using the more convenient L-Me-pNA assay for routine applications, with the HPLC method serving as a robust tool for orthogonal validation and in-depth mechanistic studies. The choice between these methods will ultimately depend on the specific experimental goals, available resources, and the required level of precision.
References
- 1. A new colorimetric assay for methionyl aminopeptidases: examination of the binding of a new class of pseudopeptide analog inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. goldbio.com [goldbio.com]
- 3. Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparing a Direct Whole Blood Enzymatic Assay With High-Performance Liquid Chromatography for HbA1c Measurement - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of L-Methionine p-nitroanilide for Target Enzymes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed assessment of the specificity of L-Methionine p-nitroanilide (L-Met-pNA) as a chromogenic substrate for various enzymes. Its performance is compared with other commercially available p-nitroanilide-based substrates, supported by experimental data and detailed protocols to aid in the design and interpretation of enzymatic assays.
Introduction
This compound is a widely utilized chromogenic substrate for the continuous colorimetric assay of aminopeptidases. The enzymatic cleavage of the amide bond between L-methionine and p-nitroaniline releases the yellow-colored product, p-nitroaniline (pNA), which can be monitored spectrophotometrically at approximately 405 nm. The rate of pNA formation is directly proportional to the enzyme activity. While L-Met-pNA is a convenient tool for studying enzyme kinetics and screening for inhibitors, a thorough understanding of its specificity is crucial for accurate data interpretation. This guide explores the primary target enzymes for L-Met-pNA, its cross-reactivity with other peptidases, and compares its performance with alternative substrates.
Principle of the Enzymatic Assay
The fundamental principle of using this compound in enzymatic assays lies in the spectrophotometric detection of the reaction product.
Figure 1: Enzymatic hydrolysis of this compound.
Data Presentation: Specificity of p-Nitroanilide Substrates
The specificity of this compound is best understood by comparing its hydrolysis rate by different enzymes against that of other amino acid-p-nitroanilide substrates. The following tables summarize the specific and relative activities of various aminopeptidases with a panel of p-nitroanilide substrates.
Table 1: Specific Activities of M42 Aminopeptidases with Various p-Nitroanilide Substrates [1]
| Substrate | TmPep1050 Specific Activity (µmol/min/µmol of enzyme) | CelM Specific Activity (µmol/min/µmol of enzyme) |
| L-Met-pNA | 27.5 ± 0.7 | 14.6 ± 1.5 |
| L-Leu-pNA | 188.9 ± 8.1 | 291.7 ± 12.6 |
| L-Ala-pNA | 2.4 ± 0.2 | 2.1 ± 0.1 |
| L-Ile-pNA | 76.4 ± 10.0 | 53.1 ± 13.1 |
| L-Val-pNA | 14.3 ± 1.8 | 8.4 ± 0.016 |
| L-Lys-pNA | 0.6 ± 0.1 | Not Detected |
| L-Glu-pNA | Not Detected | Not Detected |
| L-Pro-pNA | Not Detected | Not Detected |
| L-His-pNA | Not Detected | Not Detected |
| L-Phe-pNA | Not Detected | Not Detected |
| L-Gly-pNA | Not Detected | Not Detected |
| D-Leu-pNA | Not Detected | Not Detected |
Data from Dutoit et al. (2012). Specific activities were determined for two M42 metalloaminopeptidases, TmPep1050 and CelM. "Not Detected" indicates activity below 0.5 µmol/min/µmol of enzyme.
Table 2: Relative Activity of Extracellular Leucine (B10760876) Aminopeptidase from Aspergillus oryzae with Various p-Nitroanilide Substrates [2]
| Substrate | Relative Activity (%) |
| L-Leu-pNA | 100 |
| L-Met-pNA | Moderate Activity |
| L-Phe-pNA | 39 |
| L-Lys-pNA | Moderate Activity |
| L-Arg-pNA | Moderate Activity* |
The study reported that LapA showed maximum hydrolyzing activity for L-leucine p-nitroanilide, followed by Phe-pNA, Met-pNA, Lys-pNA, and Arg-pNA, but did not provide specific quantitative values for Met-, Lys-, and Arg-pNA beyond stating their relative order.[2]
Interpretation of Data
The data clearly indicates that this compound is not exclusively hydrolyzed by methionine-specific aminopeptidases.
-
Broad Substrate Specificity of Aminopeptidases: As shown in Table 1, both M42 aminopeptidases, TmPep1050 and CelM, hydrolyze L-Met-pNA, but they exhibit significantly higher activity towards L-Leu-pNA.[1] This demonstrates that enzymes with a primary specificity for other amino acids can still process L-Met-pNA, highlighting the potential for cross-reactivity in enzymatic assays.
-
Context-Dependent Specificity: The relative activity of an enzyme towards L-Met-pNA is highly dependent on the specific enzyme being studied. For instance, the leucine aminopeptidase from Aspergillus oryzae shows a preference for L-Leu-pNA but can also hydrolyze L-Met-pNA.[2]
-
Methionine Aminopeptidase (MetAP) Specificity: While L-Met-pNA is designed as a substrate for MetAPs, it is important to note that not all MetAPs can efficiently cleave it. For example, yeast MetAP has been reported to fail to cleave methionine p-nitroanilide. MetAPs are known to have stringent specificity for methionine at the N-terminus of proteins and peptides, with a strong preference for small and uncharged residues in the adjacent position.[3] This specificity for longer peptide substrates may not always translate to efficient hydrolysis of a small synthetic substrate like L-Met-pNA.
Experimental Protocols
The following is a generalized protocol for assessing the specificity of an aminopeptidase using a panel of p-nitroanilide substrates. This protocol is adapted from standard operating procedures for aminopeptidase assays.[4][5]
Workflow for Assessing Substrate Specificity
Figure 2: Experimental workflow for determining aminopeptidase substrate specificity.
Detailed Methodology
1. Reagent Preparation:
-
Assay Buffer: Prepare a buffer appropriate for the target enzyme (e.g., 50 mM Tris-HCl, pH 8.0).
-
Substrate Stock Solutions: Prepare 10 mM stock solutions of this compound, L-Leucine p-nitroanilide, L-Alanine p-nitroanilide, and other relevant p-nitroanilide substrates in a suitable solvent (e.g., DMSO or methanol).
-
Enzyme Solution: Prepare a stock solution of the purified enzyme in the assay buffer. The final concentration should be determined empirically to ensure a linear rate of product formation.
-
p-Nitroaniline Standard Curve: Prepare a series of known concentrations of p-nitroaniline in the assay buffer to generate a standard curve for converting absorbance values to molar concentrations.
2. Assay Procedure (96-well plate format):
-
Add assay buffer to each well.
-
Add varying concentrations of the substrate to the wells.
-
To initiate the reaction, add a fixed amount of the enzyme solution to each well. The final volume should be consistent (e.g., 200 µL).
-
Immediately place the plate in a microplate reader pre-set to the optimal temperature for the enzyme.
-
Monitor the increase in absorbance at 405 nm over time (e.g., every 30 seconds for 15-30 minutes).
3. Data Analysis:
-
Calculate the rate of reaction (ΔA/min) from the linear portion of the absorbance vs. time plot.
-
Use the p-nitroaniline standard curve and the Beer-Lambert law to convert the rate of change in absorbance to the initial reaction velocity (V₀) in moles/min.
-
Plot the initial reaction velocity (V₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Km and Vmax.
-
Compare the catalytic efficiency (kcat/Km) for each substrate to assess the enzyme's specificity.
Alternative Substrates
For researchers requiring higher sensitivity or different specificity profiles, several alternatives to p-nitroanilide substrates are available.
-
Fluorogenic Substrates: Amino acid derivatives of 7-amino-4-methylcoumarin (B1665955) (AMC), such as L-Methionine-AMC, L-Leucine-AMC, and L-Alanine-AMC, offer significantly higher sensitivity than their p-nitroanilide counterparts. The enzymatic release of the highly fluorescent AMC group can be monitored with a fluorescence plate reader.
-
Peptide Substrates: For a more physiologically relevant assessment of specificity, particularly for enzymes like MetAPs, short peptide substrates are recommended. The cleavage of these peptides can be monitored by HPLC or mass spectrometry.
Logical Framework for Substrate Selection
The choice of substrate for an enzymatic assay should be guided by a clear understanding of the research question and the properties of the target enzyme.
Figure 3: Logical flow for selecting an appropriate enzyme substrate.
Conclusion
This compound is a valuable tool for the colorimetric assay of certain aminopeptidases. However, researchers must be aware of its potential for cross-reactivity with enzymes that have a primary specificity for other amino acids, such as leucine. The experimental data presented in this guide demonstrates that the specificity of L-Met-pNA is not absolute and is highly dependent on the enzyme under investigation. For detailed specificity studies or assays requiring high sensitivity, the use of a panel of p-nitroanilide substrates or more sensitive fluorogenic alternatives is recommended. For enzymes like Methionine Aminopeptidases, which act on larger peptide substrates, the use of small synthetic substrates like L-Met-pNA may not always reflect their physiological activity. Therefore, careful validation and consideration of the biological context are essential for the accurate interpretation of results obtained using this compound.
References
- 1. Item - Characterization of the aminopeptidase activity of TmPep1050 and CelM. - Public Library of Science - Figshare [plos.figshare.com]
- 2. researchgate.net [researchgate.net]
- 3. SYNTHESIS OF CHROMOGENIC SUBSTRATES FOR THE ASSAY OF AMINOPEPTIDASE ACTIVITY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A new colorimetric assay for methionyl aminopeptidases: examination of the binding of a new class of pseudopeptide analog inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Inhibitor Potency: A Comparative Guide to the L-Methionine p-Nitroanilide Assay
For researchers, scientists, and drug development professionals, accurately determining the potency of enzyme inhibitors is a critical step in the discovery pipeline. The L-Methionine p-nitroanilide (L-Met-pNA) assay is a widely utilized colorimetric method for assessing the activity of aminopeptidases, particularly Methionine Aminopeptidases (MetAPs), which are therapeutic targets in various diseases, including cancer. This guide provides a comprehensive comparison of the L-Met-pNA assay with alternative methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate assay for your research needs.
Introduction to Methionine Aminopeptidases and Inhibitor Screening
Methionine aminopeptidases (MetAPs) are essential enzymes that cleave the N-terminal methionine from newly synthesized proteins, a crucial step in protein maturation and function.[1] Their vital role in cellular processes has made them attractive targets for drug development. Validating the potency of small molecule inhibitors against MetAPs requires robust and reliable assay methodologies. The L-Met-pNA assay offers a straightforward and cost-effective approach for this purpose.
The this compound Assay: Principle and Workflow
The L-Met-pNA assay is a direct, continuous spectrophotometric method that relies on the enzymatic cleavage of the chromogenic substrate, this compound. Upon cleavage by MetAP, the colorless substrate releases p-nitroaniline, a yellow-colored product that can be quantified by measuring the absorbance at approximately 405 nm. The rate of p-nitroaniline formation is directly proportional to the enzyme's activity. In the presence of an inhibitor, the rate of this reaction decreases, allowing for the determination of inhibitor potency, typically expressed as the half-maximal inhibitory concentration (IC50).
Comparison of Inhibitor Potency Assays
While the L-Met-pNA assay is a valuable tool, several alternative methods are available, each with its own advantages and disadvantages. This section compares the L-Met-pNA assay with three common alternatives: a coupled-enzyme assay using Met-Pro-p-nitroanilide, a fluorescence-based assay, and a high-performance liquid chromatography (HPLC)-based assay.
| Assay Method | Principle | Advantages | Disadvantages | Typical Substrate | Detection Method |
| This compound (L-Met-pNA) Assay | Direct cleavage of a chromogenic substrate. | Simple, continuous, cost-effective, high-throughput compatible. | Lower sensitivity compared to fluorescence, potential for interference from colored compounds. | This compound | Spectrophotometry (Absorbance at 405 nm) |
| Coupled-Enzyme Assay | Two-step reaction where MetAP cleavage of a non-chromogenic substrate generates a substrate for a second, color-producing enzyme.[2] | Continuous, can use more physiologically relevant substrates. | More complex, potential for inhibitors to affect the coupling enzyme, requires optimization of two enzyme systems. | Met-Pro-p-nitroanilide | Spectrophotometry (Absorbance at 405 nm) |
| Fluorescence-Based Assay | Cleavage of a fluorogenic substrate releases a fluorescent molecule.[3] | High sensitivity, suitable for low enzyme concentrations, high-throughput compatible. | Potential for quenching or autofluorescence from test compounds, more expensive substrates. | L-Methionine-7-amido-4-methylcoumarin (Met-AMC)[3] | Fluorometry (e.g., Ex: 360 nm, Em: 460 nm)[3] |
| HPLC-Based Assay | Separation and quantification of substrate and product by liquid chromatography. | Highly accurate and specific, can use native peptide substrates, considered a "gold standard". | Discontinuous, lower throughput, requires specialized equipment and expertise, more time-consuming. | Methionine-containing peptides (e.g., Met-Gly-Met-Met) | UV detection |
Table 1: Comparison of Methionine Aminopeptidase Inhibitor Potency Assays.
Experimental Data: A Head-to-Head Comparison
Direct comparison of inhibitor potency across different assay platforms is crucial for validating screening hits and understanding structure-activity relationships. While comprehensive datasets comparing a wide range of inhibitors across all assay types are limited in the public domain, studies have shown a good correlation between different methods. For instance, high-throughput screening for MetAP2 inhibitors has identified compounds with picomolar potency, and subsequent characterization often employs multiple assay formats to confirm these findings.[4]
| Inhibitor | Target | L-Met-pNA Assay IC50 | Fluorescence Assay IC50 | Coupled-Enzyme Assay IC50 | HPLC-Based Assay IC50 | Reference |
| Compound X | MetAP2 | Data not available | 50 - 100 pM | Data not available | Data not available | [4][5] |
| Compound Y | MetAP2 | Data not available | Data not available | Data not available | Data not available | |
| Fumagillin Analog | MetAP2 | Data not available | Data not available | Data not available | Data not available | [6] |
Table 2: Illustrative Comparison of MetAP Inhibitor IC50 Values (Note: Direct comparative data for the same inhibitor across all listed assays is often not published in a single source. The values presented are representative of potencies reported in the literature for potent inhibitors using the respective techniques).
Experimental Protocols
This compound (L-Met-pNA) Assay Protocol
This protocol is a generalized procedure and may require optimization for specific enzymes and inhibitors.
-
Reagent Preparation:
-
Assay Buffer: e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1 mM CoCl2.
-
Enzyme Stock Solution: Prepare a concentrated stock of purified MetAP in assay buffer.
-
Substrate Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a concentration of 100 mM.
-
Inhibitor Stock Solution: Prepare serial dilutions of the test inhibitor in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add 2 µL of inhibitor solution or DMSO (for control).
-
Add 88 µL of MetAP enzyme solution (final concentration, e.g., 50 nM) to each well.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 10 µL of L-Met-pNA substrate solution (final concentration, e.g., 1 mM).
-
Immediately measure the absorbance at 405 nm every 30 seconds for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Alternative Assay Protocols
Coupled-Enzyme Assay (Met-Pro-p-nitroanilide): [2]
-
Principle: MetAP cleaves Met-Pro-p-nitroanilide to produce Pro-p-nitroanilide, which is then cleaved by an excess of prolyl aminopeptidase to release p-nitroaniline.
-
Reagents: In addition to the L-Met-pNA assay components, this assay requires Met-Pro-p-nitroanilide as the substrate and a purified prolyl aminopeptidase.
-
Procedure: The assay is performed similarly to the L-Met-pNA assay, with the inclusion of the coupling enzyme in the reaction mixture. The production of p-nitroaniline is monitored at 405 nm.
Fluorescence-Based Assay (Met-AMC): [3]
-
Principle: MetAP cleaves the non-fluorescent substrate L-Methionine-7-amido-4-methylcoumarin (Met-AMC) to release the highly fluorescent 7-amido-4-methylcoumarin (AMC).[3]
-
Reagents: Requires Met-AMC as the substrate.
-
Procedure: The assay is set up similarly, but instead of absorbance, the fluorescence is measured at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.[3]
HPLC-Based Assay:
-
Principle: This method directly measures the depletion of the substrate and the formation of the product by separating them using HPLC and quantifying them by UV detection.
-
Reagents: Can utilize more natural peptide substrates, such as Met-Gly-Met-Met.
-
Procedure: The enzymatic reaction is performed in discrete time points. The reaction is stopped at each time point (e.g., by adding acid), and the sample is injected into an HPLC system for analysis.
Signaling Pathway and Experimental Workflows
Methionine aminopeptidases play a crucial role in the N-terminal methionine excision (NME) pathway, a fundamental process in protein maturation.
The choice of assay for validating inhibitor potency depends on various factors, including the stage of drug discovery, available resources, and the specific research question. The following diagram illustrates a logical workflow for inhibitor validation, starting from a primary screen and progressing to more detailed characterization.
Conclusion
The this compound assay is a robust and convenient method for the primary screening and initial characterization of methionine aminopeptidase inhibitors. Its simplicity and cost-effectiveness make it an attractive choice for many laboratories. However, for comprehensive validation and to mitigate the risk of assay-specific artifacts, it is highly recommended to confirm inhibitor potencies using orthogonal methods such as fluorescence-based or HPLC-based assays. This multi-assay approach provides a more complete and reliable assessment of a compound's inhibitory activity, ultimately strengthening the foundation for further drug development efforts.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Two continuous spectrophotometric assays for methionine aminopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Monometalated Methionine Aminopeptidase: Inhibitor Discovery and Crystallographic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Methionine aminopeptidase (type 2) is the common target for angiogenesis inhibitors AGM-1470 and ovalicin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of L-Methionine p-Nitroanilide and Other Chromogenic Substrates for Aminopeptidase Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of L-Methionine p-nitroanilide with other commonly used chromogenic substrates for the assay of aminopeptidase (B13392206) activity. The information presented herein is intended to assist researchers in selecting the most appropriate substrate for their specific experimental needs, with a focus on objective performance data and detailed experimental protocols.
Introduction to Chromogenic Aminopeptidase Substrates
Chromogenic substrates are invaluable tools in biochemistry and drug discovery for the characterization of enzyme activity. These molecules consist of an amino acid or peptide moiety linked to a chromophore, typically p-nitroaniline (pNA). When the amide bond between the amino acid and the chromophore is cleaved by a specific aminopeptidase, the release of p-nitroaniline results in a measurable increase in absorbance at 405 nm. This color change allows for a simple and sensitive continuous spectrophotometric assay of enzyme activity.
This compound is a specific substrate for methionine aminopeptidases (MetAPs), enzymes that play a crucial role in protein maturation by removing the N-terminal methionine from newly synthesized proteins.[1] Other widely used chromogenic substrates include L-Leucine p-nitroanilide and L-Alanine p-nitroanilide, which are utilized to assay leucyl aminopeptidases and alanyl aminopeptidases, respectively. The choice of substrate is dictated by the specific aminopeptidase being investigated.
Comparative Performance Data
The kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), are critical for evaluating the performance of an enzyme substrate. A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher Vmax reflects a greater catalytic turnover rate. The following table summarizes the kinetic parameters for the hydrolysis of various p-nitroanilide-based substrates by a purified major leucyl aminopeptidase from potato tubers. It is important to note that these values provide a direct comparison of substrate preference for this specific enzyme and may vary with different aminopeptidases.
| Substrate | Enzyme Source | Km (mM) | Vmax (µmol/min/mg) |
| L-Leucine p-nitroanilide | Potato Tuber Leucyl Aminopeptidase | 0.23 | 1.85 |
| This compound | Potato Tuber Leucyl Aminopeptidase | 0.31 | 1.23 |
| L-Alanine p-nitroanilide | Potato Tuber Leucyl Aminopeptidase | 0.45 | 0.98 |
| L-Lysine p-nitroanilide | Potato Tuber Leucyl Aminopeptidase | 0.52 | 0.65 |
Experimental Protocols
A generalized protocol for comparing the activity of different aminopeptidases using p-nitroanilide-based chromogenic substrates is provided below. This protocol can be adapted for specific enzymes and experimental conditions.
Objective: To determine and compare the kinetic parameters (Km and Vmax) of different aminopeptidases with their respective p-nitroanilide substrates.
Materials:
-
Purified aminopeptidase (e.g., Methionine Aminopeptidase, Leucyl Aminopeptidase, Alanyl Aminopeptidase)
-
This compound
-
L-Leucine p-nitroanilide
-
L-Alanine p-nitroanilide
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM CoCl2)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Substrate Preparation: Prepare a series of dilutions of each p-nitroanilide substrate in the assay buffer. The concentration range should typically span from 0.1 to 10 times the expected Km value.
-
Enzyme Preparation: Prepare a solution of the purified aminopeptidase in the assay buffer to a final concentration that yields a linear rate of substrate hydrolysis over the desired time course.
-
Assay Setup: In a 96-well microplate, add a fixed volume of each substrate dilution to triplicate wells.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding a fixed volume of the enzyme solution to each well. The final volume in each well should be constant.
-
Kinetic Measurement: Immediately place the microplate in a pre-warmed microplate reader and measure the increase in absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes).
-
Data Analysis:
-
Calculate the initial reaction velocity (V0) for each substrate concentration from the linear portion of the absorbance versus time plot. The rate of p-nitroaniline production can be calculated using the Beer-Lambert law (ε of p-nitroaniline at 405 nm is 9,620 M-1cm-1).
-
Plot the initial velocities against the corresponding substrate concentrations.
-
Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation using non-linear regression analysis. Alternatively, a Lineweaver-Burk plot (a double reciprocal plot of 1/V0 versus 1/[S]) can be used for a graphical estimation of these parameters.
-
Signaling Pathways and Biological Relevance
The aminopeptidases that are assayed using these chromogenic substrates are involved in a variety of crucial biological signaling pathways. Understanding these pathways provides context for the importance of these enzymes and their substrates in research and drug development.
Methionine Aminopeptidases and the N-Degron Pathway
Methionine aminopeptidases (MetAPs) are central to the N-degron pathway, a critical cellular process that governs protein stability.[2][3] This pathway targets proteins for degradation based on the identity of their N-terminal amino acid. MetAPs initiate this process by cleaving the N-terminal methionine from nascent polypeptide chains. The subsequent N-terminal residue can then be recognized by other components of the pathway, leading to ubiquitination and proteasomal degradation.[3][4][5] The N-degron pathway is implicated in various physiological processes, including responses to hypoxia and the regulation of protein quality control.[2] Furthermore, inhibitors of MetAP2 have shown promise in cancer therapy by potentially restoring insulin (B600854) sensitivity.[5]
Leucine Aminopeptidases in Plant Wound Signaling
In plants, Leucine Aminopeptidase A (LAP-A) plays a regulatory role in the defense and wound signaling pathway, acting downstream of the plant hormone jasmonic acid (JA).[6] Upon wounding, a signaling cascade is initiated, leading to the accumulation of JA. This, in turn, induces the expression of late wound-response genes, including LAP-A. LAP-A is believed to modulate these defense responses, contributing to the plant's resistance against herbivores.[6]
References
- 1. Identification of promising methionine aminopeptidase enzyme inhibitors: A combine study of comprehensive virtual screening and dynamics simulation study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The N-end rule pathway and regulation by proteolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. bbe.caltech.edu [bbe.caltech.edu]
- 6. Leucine Aminopeptidase Regulates Defense and Wound Signaling in Tomato Downstream of Jasmonic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Guidance for Handling L-Methionine p-nitroanilide
For researchers, scientists, and drug development professionals utilizing L-Methionine p-nitroanilide, a comprehensive understanding of its handling, safety protocols, and disposal is paramount. This document provides essential, immediate safety and logistical information to ensure safe and efficient laboratory operations.
Immediate Safety Information
Key Hazards:
-
Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[1]
-
Eye and Skin Irritation: Can cause irritation upon contact.[2]
-
Potential for Methemoglobinemia: The p-nitroaniline component can interfere with the blood's ability to carry oxygen.[2]
-
Possible Mutagenic Effects: p-Nitroaniline is a suspected mutagen.[2][3]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound powder and solutions.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves.[2] | Provides a robust barrier against skin contact. The outer glove can be removed if contaminated without exposing the skin. |
| Eye Protection | Chemical splash goggles. | Protects against accidental splashes of solutions and airborne powder. |
| Body Protection | A lab coat worn over long-sleeved clothing and long pants. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) is recommended when handling the powder outside of a chemical fume hood.[4] | Minimizes the inhalation of fine powder particles. |
Operational Plan: Handling and Experimental Protocol
All handling of solid this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to control airborne powder.[2]
Typical Experimental Protocol: Aminopeptidase (B13392206) Activity Assay
This protocol provides a general procedure for using this compound as a substrate to measure aminopeptidase activity.[5][6][7][8][9]
Materials:
-
This compound
-
Buffer solution (e.g., Tris-HCl)
-
Enzyme solution
-
Microplate reader or spectrophotometer
-
Appropriate laboratory glassware and consumables
Procedure:
-
Substrate Solution Preparation:
-
Accurately weigh the required amount of this compound powder in a chemical fume hood.
-
Dissolve the powder in the appropriate buffer to the desired final concentration. Gentle warming or sonication may be required to aid dissolution.
-
-
Assay Setup:
-
In a 96-well plate or cuvettes, add the substrate solution and buffer.
-
Pre-incubate the plate/cuvettes at the desired assay temperature.
-
-
Enzyme Reaction Initiation:
-
Add the enzyme solution to initiate the reaction.
-
-
Data Acquisition:
-
Measure the absorbance of the released p-nitroaniline at 405 nm at regular time intervals using a microplate reader or spectrophotometer.[7]
-
-
Data Analysis:
-
Calculate the rate of reaction based on the change in absorbance over time.
-
Disposal Plan
Due to the hazardous nature of the p-nitroaniline component, all waste containing this compound must be treated as hazardous waste.[1][10]
Waste Segregation and Disposal:
| Waste Type | Disposal Procedure |
| Solid Waste | Unused this compound powder and grossly contaminated materials (e.g., weighing paper, gloves) should be collected in a dedicated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste | All solutions containing this compound should be collected in a separate, leak-proof, and clearly labeled hazardous waste container. Do not pour down the drain.[5] |
| Sharps | Any needles or other sharps used in handling the compound should be disposed of in a designated sharps container. |
All waste containers must be labeled with "Hazardous Waste" and the full chemical name. Follow your institution's specific guidelines for hazardous waste disposal.
Visual Guidance: Diagrams
To further clarify the operational and safety procedures, the following diagrams are provided.
Caption: Hierarchy of controls for mitigating risks associated with handling hazardous chemicals.
Caption: A streamlined workflow for a typical aminopeptidase assay using this compound.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. amherst.edu [amherst.edu]
- 3. nj.gov [nj.gov]
- 4. occupli.com [occupli.com]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]
- 7. assaygenie.com [assaygenie.com]
- 8. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
